molecular formula C9H12ClNO2 B554969 (S)-(+)-2-Phenylglycine methyl ester hydrochloride CAS No. 15028-39-4

(S)-(+)-2-Phenylglycine methyl ester hydrochloride

Número de catálogo: B554969
Número CAS: 15028-39-4
Peso molecular: 201.65 g/mol
Clave InChI: DTHMTBUWTGVEFG-QRPNPIFTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-(+)-2-Phenylglycine methyl ester hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-Methyl 2-amino-2-phenylacetate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl (2S)-2-amino-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHMTBUWTGVEFG-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459060
Record name Methyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15028-39-4
Record name Methyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-Phenylglycine methyl ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-(+)-2-Phenylglycine methyl ester hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride

CAS Number: 15028-39-4

This technical guide provides a comprehensive overview of this compound, a pivotal chiral building block for researchers, scientists, and professionals in drug development and peptide synthesis. The document details its chemical properties, synthesis protocols, and key applications, presenting data in a clear, structured format.

Physicochemical Properties

This compound is a white to off-white solid material.[1][2] It is the hydrochloride salt of the methyl ester of (S)-Phenylglycine, making it more soluble and stable for use as an intermediate in various chemical syntheses.[1] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 15028-39-4[1][3][4]
Molecular Formula C₉H₁₁NO₂·HCl[1][3][4]
Linear Formula C₆H₅CH(NH₂)CO₂CH₃·HCl[3]
Molecular Weight 201.65 g/mol [2][4]
Appearance White to off-white powder or solid[1][2]
Melting Point ~187-200 °C (with decomposition)[1][3]
Purity ≥95% to ≥99% (depending on grade)[1][2]
Optical Rotation [α]20/D +120° to +142.8° (c=1 in H₂O or MeOH)[1][3]
MDL Number MFCD00077158[1]
PubChem ID 2827638[1]

Synthesis and Experimental Protocols

The primary method for synthesizing amino acid methyl ester hydrochlorides is the direct esterification of the corresponding amino acid. The most common industrial methods involve using methanol as both the solvent and reagent, with an acid catalyst or a chlorinating agent.

General Synthesis via Thionyl Chloride Method

This protocol is adapted from established procedures for the synthesis of phenylglycine methyl ester hydrochloride enantiomers.[5][6][7] It involves the reaction of (S)-2-Phenylglycine with thionyl chloride in methanol.

Experimental Protocol:

  • Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add (S)-2-Phenylglycine and methanol (e.g., a mass ratio of 1:4 to 1:5, Phenylglycine to methanol).[5][6]

  • Reagent Addition: Stir the suspension until it is uniform. Slowly add thionyl chloride dropwise via a constant pressure dropping funnel. The reaction is exothermic; maintain the internal temperature below 55°C during the addition.[5][6]

  • Reaction: After the addition is complete, heat the mixture to reflux (typically 60-65°C) and maintain for 0.5 to 2.5 hours until the reaction is complete (monitored by TLC or HPLC).[5][6]

  • Work-up and Isolation: After the reaction, cool the mixture. The product can be isolated by vacuum distillation to remove excess methanol, followed by temperature-controlled cooling crystallization.[5][6]

  • Purification: The resulting crystals are filtered, washed with a small amount of cold methanol, and dried under a vacuum to yield the final this compound product.[5][6]

G cluster_setup Reaction Setup cluster_reaction Esterification Reaction cluster_isolation Product Isolation & Purification A (S)-Phenylglycine C Flask Reactor A->C B Methanol B->C D Add Thionyl Chloride (T < 55°C) C->D E Reflux (60-65°C, 0.5-2.5h) D->E F Cool & Crystallize E->F G Filter F->G H Wash with cold Methanol G->H I Vacuum Dry H->I J Final Product I->J

Workflow for Synthesis of this compound.

Applications in Drug Development

As a chiral intermediate, this compound is a valuable component in the asymmetric synthesis of complex, enantiomerically pure compounds.[1][8] Its primary applications are in pharmaceutical and peptide synthesis.

Chiral Intermediate in Pharmaceutical Synthesis

The compound serves as a crucial building block for incorporating the phenylglycine moiety into larger, biologically active molecules. This is critical in medicinal chemistry, where the specific stereochemistry of a drug is often essential for its efficacy and safety.[1][8]

Reagent in Peptide Synthesis

The compound is widely used in both solid-phase and solution-phase peptide synthesis to create complex peptides with specific biological functions.[1][9] The hydrochloride salt protects the amine group, which is deprotected in situ during the coupling reaction.

General Experimental Protocol for Peptide Coupling:

  • Amine Deprotection: The N-terminal protected amino acid or peptide chain (Peptide-AA1-NH-Protect) is deprotected to expose the free amine.

  • Carboxyl Activation: In a separate vessel, the carboxylic acid of the incoming protected amino acid (e.g., Fmoc-AA2-OH) is activated using a coupling reagent (e.g., PyBOP, HOBT).

  • Coupling: The free amine of this compound (after neutralization of the HCl salt with a non-nucleophilic base like N-methylmorpholine or triethylamine) is reacted with the activated carboxyl group of the incoming amino acid to form a new peptide bond.[10][11]

  • Work-up: The reaction mixture is worked up to remove byproducts and unreacted reagents, yielding the protected dipeptide ester. The cycle can be repeated to elongate the peptide chain.

G cluster_reactants Reactants cluster_process Coupling Process cluster_product Product A (S)-PGME·HCl (Amine Component) C Base Addition (Neutralization) A->C B N-Protected Amino Acid (Carboxyl Component) E Peptide Bond Formation B->E C->E D Coupling Reagents (e.g., PyBOP, HOBT) D->E F N-Protected Dipeptide Ester E->F

References

In-Depth Technical Guide: (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-(+)-2-Phenylglycine methyl ester hydrochloride, a pivotal chiral building block in synthetic organic chemistry and drug development. This document details its physicochemical properties, outlines a standard synthesis protocol, and illustrates its primary application in peptide synthesis.

Core Data Presentation

This compound is a commercially available compound, crucial for the stereospecific synthesis of various complex molecules. Its key quantitative properties are summarized below for easy reference and comparison.

PropertyValueReference
Molecular Weight 201.65 g/mol
Molecular Formula C₉H₁₁NO₂·HCl
CAS Number 15028-39-4
Appearance White to off-white crystalline powder
Melting Point 200 °C (decomposes)
Optical Activity [α]20/D +120° (c=1 in H₂O)
Purity ≥97%

Experimental Protocols

The synthesis of this compound is most commonly achieved through the esterification of (S)-(+)-2-Phenylglycine. Several methods are reported in the literature, with the thionyl chloride and sulfuric acid methods being prevalent. Below is a detailed representative protocol based on the thionyl chloride method.

Synthesis of this compound via Fischer Esterification

This protocol describes the esterification of (S)-(+)-2-Phenylglycine using methanol and a strong acid catalyst, a common and effective method for producing amino acid esters.

Materials:

  • (S)-(+)-2-Phenylglycine

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend (S)-(+)-2-Phenylglycine (1 equivalent) in anhydrous methanol (5-10 mL per gram of amino acid).

  • Acid Addition: Cool the suspension in an ice bath. Slowly add concentrated sulfuric acid (1.2 equivalents) dropwise to the stirred suspension. The addition should be done carefully to control the exothermic reaction.

  • Reflux: After the addition of the acid is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-(+)-2-Phenylglycine methyl ester.

  • Hydrochloride Salt Formation: To obtain the hydrochloride salt, dissolve the crude ester in a minimal amount of anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain pure this compound.

Key Applications and Workflows

This compound is a valuable chiral intermediate, primarily utilized in the synthesis of peptides and as a chiral resolving agent.[1][2][3] Its application in solid-phase peptide synthesis (SPPS) is a cornerstone of modern drug discovery and development.[1]

Workflow: Application in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the logical workflow of incorporating an amino acid, such as (S)-(+)-2-Phenylglycine, into a growing peptide chain during solid-phase peptide synthesis. This process involves sequential deprotection and coupling steps.

SPPS_Workflow Resin Solid Support (e.g., Merrifield Resin) AA1 Attach First Protected Amino Acid (Fmoc-AA-OH) Resin->AA1 Deprotection1 Fmoc Deprotection (Piperidine) AA1->Deprotection1 Wash1 Wash Deprotection1->Wash1 AA2 Couple Second Protected Amino Acid ((S)-(+)-2-Phenylglycine methyl ester) Wash1->AA2 Wash2 Wash AA2->Wash2 Repeat Repeat Deprotection and Coupling Cycles Wash2->Repeat Cleavage Cleave Peptide from Resin (e.g., TFA) Repeat->Cleavage After final AA Peptide Purified Peptide Cleavage->Peptide

Workflow for Solid-Phase Peptide Synthesis.

This workflow highlights the cyclical nature of SPPS, where the hydrochloride salt of the amino acid ester is typically converted to the free amine in situ or prior to the coupling step. The use of chiral building blocks like (S)-(+)-2-Phenylglycine methyl ester is essential for producing peptides with specific three-dimensional structures and biological activities. This compound is also instrumental in the synthesis of important pharmaceuticals, including beta-lactam antibiotics like cephalexin.[4]

References

An In-depth Technical Guide to the Physical Properties of (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the key physical and chemical properties of (S)-(+)-2-Phenylglycine methyl ester hydrochloride, a crucial intermediate in pharmaceutical and organic synthesis. It includes quantitative data, detailed experimental protocols, and a workflow diagram for its synthesis.

Chemical Identity and Structure

This compound is the hydrochloride salt of the methyl ester of (S)-phenylglycine.[1] As a chiral building block, it is widely used in asymmetric synthesis and is a key component in the development of various pharmaceuticals.[1] Its structure incorporates a protected carboxylic acid (as a methyl ester) and a protonated amine, which enhances its stability and solubility in certain solvents.[1]

  • IUPAC Name: methyl (2S)-2-amino-2-phenylacetate;hydrochloride[2]

  • Synonyms: L-Phenylglycine methyl ester hydrochloride, (S)-(+)-2-Aminophenylacetic acid methyl ester hydrochloride, L-Phg-OMe·HCl[1]

  • CAS Number: 15028-39-4[1][2][3][4]

  • Molecular Formula: C₉H₁₁NO₂ · HCl[1][4]

  • Molecular Weight: 201.65 g/mol [2][4]

Physical and Chemical Properties

The physical properties of this compound are critical for its handling, storage, and application in synthesis. The compound typically appears as a white to off-white solid powder.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties reported for this compound. It is important to note the conditions under which these values were measured, as they can vary.

PropertyValueConditions / NotesSource(s)
Melting Point 187 - 189 °C[1]
200 °C(decomposes)[3]
Optical Rotation [α]²⁰/D = +142.8 ± 2°c = 1 in Methanol[1]
[α]²⁰/D = +120°c = 1 in Water
Purity ≥ 99%HPLC[1]
97%
Appearance White to off-white powder/solid[1]
Solubility Described as having excellent solubility, but quantitative data is not readily available in the literature.[1][1]
Polar Surface Area 52.3 ŲComputed[2]

Experimental Protocols

Detailed methodologies are essential for reproducing and verifying the physical data associated with a compound. The following sections describe the general protocols used to determine the properties listed above.

Synthesis via Esterification

A common method for the preparation of amino acid methyl ester hydrochlorides is the direct esterification of the corresponding amino acid.[5] One established protocol involves the use of thionyl chloride in methanol.[6][7]

Protocol: Esterification using Thionyl Chloride

  • Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with (S)-Phenylglycine and methanol.

  • Reagent Addition: The mixture is cooled in an ice bath. Thionyl chloride is added dropwise to the stirred suspension while maintaining a low temperature (e.g., 50-55°C).[6][7]

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux (e.g., 60-65°C) for a specified period (e.g., 0.5-1 hour) to drive the reaction to completion.[6][7]

  • Isolation: The reaction mixture is concentrated under reduced pressure using a rotary evaporator. This removes excess methanol and thionyl chloride, yielding the crude hydrochloride salt.

  • Purification: The resulting solid can be purified by crystallization. This often involves techniques like temperature-controlled cooling crystallization, followed by filtration, washing with a cold solvent, and drying under vacuum to yield the final product.[7]

Measurement of Optical Rotation

Optical rotation is a critical measure of enantiomeric purity.

Protocol:

  • Sample Preparation: A solution of the compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a specified solvent (e.g., methanol or water) to a known concentration (c), typically expressed in g/100mL.[1]

  • Measurement: The solution is placed in a polarimeter cell of a known path length.

  • Analysis: The optical rotation (α) is measured at a specific temperature (e.g., 20°C) using the D-line of a sodium lamp (589 nm).

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters and 'c' is the concentration.

Determination of Melting Point

The melting point is a key indicator of purity.

Protocol:

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus.

  • Analysis: The sample is heated at a slow, controlled rate.

  • Determination: The temperature range from which the sample first begins to melt until it becomes completely liquid is recorded as the melting point range. The notation "(dec.)" indicates that the compound decomposes at or near its melting point.

Applications and Workflows

This compound serves primarily as a building block in organic synthesis. Its protected carboxylic acid and available amino group make it suitable for solution-phase peptide synthesis . Furthermore, its defined stereochemistry is leveraged in asymmetric synthesis to produce enantiomerically pure target molecules, particularly in the pharmaceutical industry.[1]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound from its parent amino acid, as described in the experimental protocols.

SynthesisWorkflow Start (S)-Phenylglycine Process1 Esterification Reaction (Reflux) Start->Process1 Reagent1 Methanol (Solvent) Reagent1->Process1 Reagent2 Thionyl Chloride (Esterifying Agent) Reagent2->Process1 Intermediate Crude Product in Solution Process1->Intermediate Reaction Completion Process2 Workup & Isolation Intermediate->Process2 Concentration FinalProduct (S)-(+)-2-Phenylglycine methyl ester hydrochloride Process2->FinalProduct Purification

Caption: Synthetic workflow for the esterification of (S)-Phenylglycine.

References

An In-depth Technical Guide on the Solubility of (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of (S)-(+)-2-Phenylglycine methyl ester hydrochloride for researchers, scientists, and drug development professionals. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and presents a detailed, standardized experimental protocol for the quantitative determination of its solubility.

Introduction

This compound is a crucial chiral intermediate in the synthesis of various pharmaceuticals, including semi-synthetic antibiotics. Its solubility is a critical physicochemical parameter that influences its handling, formulation, and reaction kinetics in various solvent systems. This guide aims to provide a clear understanding of its solubility characteristics.

Solubility Data

Exhaustive searches of scientific databases and literature have revealed a lack of specific quantitative solubility data for this compound. However, qualitative solubility information has been reported by various chemical suppliers and in safety data sheets. This information is summarized in the table below.

Table 1: Qualitative Solubility of this compound and its Enantiomer

SolventSolubilityEnantiomer
WaterSolubleD-(-)
MethanolSolubleD-(-)
EthanolSolubleD-(-)
ChloroformSoluble(R)-(-)
DichloromethaneSoluble(R)-(-)
Ethyl AcetateSoluble(R)-(-)
Dimethyl Sulfoxide (DMSO)Soluble(R)-(-)
AcetoneSoluble(R)-(-)

Note: The solubility for the (S)-(+) enantiomer is expected to be identical to its (R)-(-) enantiomer in achiral solvents.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.[1]

3.1. Principle

The shake-flask method involves agitating an excess amount of the solid solute in a specific solvent at a constant temperature until equilibrium is achieved. The concentration of the dissolved solute in the supernatant is then measured to determine the solubility.

3.2. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (e.g., water, methanol, ethanol, etc., analytical grade)

  • Thermostatically controlled shaker or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • pH meter (for aqueous solutions)

3.3. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the solute concentration in the experimental samples.

  • Data Reporting:

    • Calculate the solubility in appropriate units (e.g., mg/mL, mol/L).

    • Report the solubility value along with the solvent, temperature, and analytical method used.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start add_solute Add excess solute to solvent start->add_solute seal_vials Seal vials add_solute->seal_vials agitate Agitate at constant temperature seal_vials->agitate settle Allow solid to settle agitate->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter sample withdraw->filter_sample analyze Analyze concentration (e.g., HPLC) filter_sample->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Conclusion

References

Spectral Analysis of (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characteristics of (S)-(+)-2-Phenylglycine methyl ester hydrochloride, a key chiral building block in synthetic organic chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols and workflow visualizations. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Molecular Structure and Spectroscopic Overview

This compound is a salt of the methyl ester of the non-proteinogenic amino acid, phenylglycine. Its structure comprises a chiral center, an aromatic phenyl group, an ester functional group, and an ammonium group. Each of these structural features gives rise to characteristic signals in different spectroscopic techniques, allowing for unambiguous identification and structural elucidation.

The relationship between the spectroscopic techniques and the structural information they provide is illustrated in the diagram below.

cluster_molecule This compound Structure cluster_techniques Spectroscopic Techniques cluster_info Structural Information Obtained mol C₆H₅CH(NH₃⁺Cl⁻)COOCH₃ NMR NMR (¹H, ¹³C) mol->NMR IR IR mol->IR MS MS mol->MS nmr_info Proton & Carbon Environment, Connectivity NMR->nmr_info Elucidates ir_info Functional Groups (C=O, N-H, C-O) IR->ir_info Identifies ms_info Molecular Weight, Fragmentation Pattern MS->ms_info Determines

Caption: Relationship between spectroscopic techniques and structural elucidation.

Quantitative Spectral Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound. Note that NMR chemical shifts are referenced to tetramethylsilane (TMS) and can vary slightly depending on the solvent and concentration.

¹H NMR Spectral Data (Expected)

Solvent: Deuterium Oxide (D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.50Multiplet5HAromatic protons (C₆H₅)
~5.20Singlet1HMethine proton (α-CH)
~3.80Singlet3HMethyl protons (OCH₃)

Note: The amine protons (NH₃⁺) are typically broad and may exchange with D₂O, often not appearing as a distinct signal.

¹³C NMR Spectral Data (Expected)

Solvent: Deuterium Oxide (D₂O)

Chemical Shift (δ, ppm)Assignment
~171Carbonyl carbon (C=O)
~133Quaternary aromatic carbon (C-ipso)
~130Aromatic carbons (C-ortho/meta/para)
~129Aromatic carbons (C-ortho/meta/para)
~128Aromatic carbons (C-ortho/meta/para)
~58Methine carbon (α-CH)
~54Methyl carbon (OCH₃)
Infrared (IR) Spectroscopy Data (Expected)
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3100-2800Strong, BroadN-H stretch (Ammonium, NH₃⁺)
3050-3020MediumAromatic C-H stretch
~1740StrongC=O stretch (Ester)
~1600, ~1490MediumC=C stretch (Aromatic ring)
~1220StrongC-O stretch (Ester)
Mass Spectrometry (MS) Data (Expected)

Ionization Method: Electron Ionization (EI) on the free base, Phenylglycine methyl ester (C₉H₁₁NO₂)

m/zRelative IntensityAssignment
165Moderate[M]⁺ (Molecular Ion)
106Strong[M - COOCH₃]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

The following are detailed protocols for the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • Pipettes and vials

Procedure:

  • Weigh approximately 10-20 mg of the sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of D₂O to the vial.

  • Vortex the vial until the sample is fully dissolved.

  • Transfer the solution to an NMR tube using a pipette.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of 12 ppm centered at 6 ppm is typically sufficient.

  • Acquire the ¹³C NMR spectrum. A spectral width of 220 ppm is generally used. A proton-decoupled pulse sequence should be employed to obtain singlets for all carbon signals.

  • Process the acquired data (Fourier transform, phase correction, and baseline correction) and reference the spectra using the residual solvent peak or an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Materials:

  • This compound

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle

  • Pellet press

Procedure (KBr Pellet Method):

  • Grind a small amount (~1-2 mg) of the sample with approximately 100-200 mg of dry KBr in an agate mortar.

  • Continue grinding until a fine, homogeneous powder is obtained.

  • Transfer the powder to the pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of air prior to running the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the free base and analyze its fragmentation pattern.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Dilute ammonium hydroxide solution

  • Vials and syringes

Procedure (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (~1 mg/mL) in methanol.

  • To analyze the free base, a small amount of dilute ammonium hydroxide can be added to the solution to neutralize the hydrochloride salt.

  • Introduce the sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode. A scan range of m/z 50-500 is typically adequate.

  • The mass spectrum should show the protonated molecule [M+H]⁺ of the free base (C₉H₁₁NO₂) at m/z 166.

  • If fragmentation data is required, perform a tandem MS (MS/MS) experiment by selecting the precursor ion at m/z 166 and applying collision-induced dissociation (CID).

Workflow and Data Interpretation

The overall workflow for the spectral analysis of this compound is a systematic process of data acquisition and interpretation to confirm the molecule's identity and purity.

start Sample of (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride nmr_prep NMR Sample Preparation (in D₂O) start->nmr_prep ir_prep IR Sample Preparation (KBr Pellet) start->ir_prep ms_prep MS Sample Preparation (in MeOH) start->ms_prep nmr_acq ¹H & ¹³C NMR Acquisition nmr_prep->nmr_acq ir_acq FT-IR Spectrum Acquisition ir_prep->ir_acq ms_acq Mass Spectrum Acquisition ms_prep->ms_acq nmr_data NMR Data: Chemical Shifts, Integration, Multiplicity nmr_acq->nmr_data ir_data IR Data: Absorption Bands (cm⁻¹) ir_acq->ir_data ms_data MS Data: Molecular Ion, Fragments ms_acq->ms_data interpretation Combined Spectral Interpretation nmr_data->interpretation ir_data->interpretation ms_data->interpretation confirmation Structural Confirmation and Purity Assessment interpretation->confirmation

Caption: General workflow for spectral analysis and structural confirmation.

By combining the data from these three powerful analytical techniques, researchers can confidently verify the structure, identify functional groups, and determine the molecular weight of this compound, ensuring its suitability for downstream applications in research and development.

An In-depth Technical Guide to the Synthesis of (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of (S)-(+)-2-Phenylglycine methyl ester hydrochloride, an important chiral building block in the pharmaceutical industry. The document details the prevalent synthetic methodology, presents quantitative data in a structured format, and includes detailed experimental protocols.

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including semi-synthetic β-lactam antibiotics. The esterification of (S)-(+)-2-Phenylglycine to its methyl ester and subsequent conversion to the hydrochloride salt is a critical step to improve its stability and handling properties for further synthetic transformations. This guide focuses on the widely utilized Fischer esterification method, employing thionyl chloride and methanol.

Synthetic Pathway

The primary method for the synthesis of this compound is the Fischer esterification of (S)-(+)-2-Phenylglycine. In this reaction, methanol serves as both the solvent and the esterifying agent, while thionyl chloride is used to generate anhydrous hydrochloric acid in situ, which catalyzes the reaction and also forms the final hydrochloride salt.

The overall reaction is as follows:

(S)-(+)-2-Phenylglycine + CH₃OH + SOCl₂ → this compound + SO₂ + HCl

Synthesis Workflow Diagram

Synthesis_Workflow Start (S)-(+)-2-Phenylglycine Reagents Methanol (Solvent & Reagent) Thionyl Chloride (Catalyst Precursor) Start->Reagents Addition Reaction Esterification Reaction Reagents->Reaction Product (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride Reaction->Product Formation Workup Crystallization & Isolation Product->Workup FinalProduct Purified Product Workup->FinalProduct

Caption: Workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the quantitative data from various reported experimental protocols for the synthesis of phenylglycine methyl ester hydrochloride. While the cited examples specifically use the D-enantiomer, the reaction conditions are directly applicable to the synthesis of the (S)-(+)-enantiomer starting from (S)-(+)-2-Phenylglycine.

ParameterEmbodiment 1[1][2]Embodiment 2[1][2]Embodiment 3[1][2]
Starting Material 70g D-Phenylglycine25g D-Phenylglycine94g D-Phenylglycine
Methanol 300mL200mL300mL
Thionyl Chloride 60mL20mL85mL
Addition Time 1.5 hoursNot specified1.5 hours
Addition Temperature 55°C50°C50°C
Reflux Temperature 60°C65°C60°C
Reflux Time 0.5 hours1 hour1 hour
Crystallization Temp. 15°CNot specifiedNot specified
Drying Temperature 55°CNot specifiedNot specified
Drying Time 3 hoursNot specifiedNot specified
Product Purity >99%[1]Not specifiedNot specified

Experimental Protocols

The following are detailed experimental protocols adapted for the synthesis of this compound.

Protocol 1: General Laboratory Scale Synthesis [1][2]

  • Charging the Reactor: In a 500mL four-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser, add 300mL of methanol followed by 70g of (S)-(+)-2-Phenylglycine.

  • Stirring: Begin stirring the mixture to form a suspension.

  • Addition of Thionyl Chloride: Slowly add 60mL of thionyl chloride to the suspension via the dropping funnel over a period of 1.5 hours. Maintain the internal temperature of the reactor at or below 55°C during the addition. The reaction is exothermic.

  • Reflux: After the addition is complete, heat the reaction mixture to 60°C and maintain it at reflux for 30 minutes.

  • Cooling and Crystallization: After the reflux period, cool the reaction mixture to 15°C to induce crystallization of the product.

  • Isolation: Filter the crystalline product and wash the filter cake with a small amount of cold methanol.

  • Drying: Dry the product in a vacuum oven at 55°C for 3 hours to obtain this compound.

Protocol 2: Alternative Esterification using Trimethylchlorosilane

This method provides a milder alternative to thionyl chloride.

  • Charging the Reactor: In a round-bottom flask, suspend 0.1 mol of (S)-(+)-2-Phenylglycine in 100 mL of methanol.

  • Addition of TMSCl: Slowly add 0.2 mol of freshly distilled trimethylchlorosilane (TMSCl) to the stirred suspension at room temperature.

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Logical Relationship of Reagents and Reaction Steps

Reaction_Scheme cluster_reactants Reactants cluster_reaction_steps Reaction Steps cluster_product Product S_Phenylglycine (S)-(+)-2-Phenylglycine Protonation Protonation of Carbonyl S_Phenylglycine->Protonation Methanol Methanol (CH3OH) HCl_Formation In situ HCl Formation SOCl2 + 2CH3OH -> 2HCl + SO(OCH3)2 Methanol->HCl_Formation Nucleophilic_Attack Nucleophilic Attack by Methanol Methanol->Nucleophilic_Attack Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->HCl_Formation HCl_Formation->Protonation Catalyst Salt_Formation Hydrochloride Salt Formation HCl_Formation->Salt_Formation Reactant Protonation->Nucleophilic_Attack Esterification Water Elimination & Ester Formation Nucleophilic_Attack->Esterification Esterification->Salt_Formation Final_Product (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride Salt_Formation->Final_Product

Caption: Key steps in the esterification and salt formation process.

Safety Considerations

  • Thionyl chloride is a corrosive and toxic substance. It reacts violently with water and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • The reaction between thionyl chloride and methanol is exothermic and generates gaseous byproducts (SO₂ and HCl). Proper temperature control and ventilation are crucial.

Conclusion

The synthesis of this compound via Fischer esterification using methanol and thionyl chloride is a robust and well-established method. The procedure is straightforward and provides high yields and purity. The choice of esterification agent (thionyl chloride vs. TMSCl) may depend on the scale of the synthesis and the desired reaction conditions. This guide provides the necessary technical details for researchers and professionals to successfully implement this synthesis in a laboratory or production setting.

References

(S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-Phenylglycine methyl ester hydrochloride is a crucial chiral building block and key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its specific stereochemistry makes it an invaluable tool in asymmetric synthesis, allowing for the creation of enantiomerically pure molecules, a critical aspect in modern drug development. This technical guide provides an in-depth overview of its chemical structure, properties, synthesis, and applications.

Chemical Structure and Identifiers

This compound is the hydrochloride salt of the methyl ester of (S)-phenylglycine. The presence of the chiral center at the alpha-carbon is fundamental to its utility in stereoselective synthesis.

Linear Formula: C₆H₅CH(NH₂)CO₂CH₃·HCl[1]

SMILES String: Cl[H].COC(=O)--INVALID-LINK--c1ccccc1[1]

InChI Key: DTHMTBUWTGVEFG-QRPNPIFSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueReference
CAS Number 15028-39-4[1][2][3]
Molecular Weight 201.65 g/mol [1][2][4]
Appearance White to off-white solid or powder[3][4]
Melting Point 187-189 °C; 200 °C (decomposes)[1][3]
Optical Rotation [α]20/D +120° (c=1 in H₂O); [α]D20 = +142.8 ± 2° (c=1 in MeOH)[1][3]
Purity ≥97%; ≥99% (HPLC)[1][3][4]
Storage Conditions Store at 0-8 °C[3]

Applications in Research and Development

The unique structural features of this compound make it a versatile reagent in several areas of chemical and pharmaceutical research.

  • Pharmaceutical Synthesis: It serves as a vital intermediate in the synthesis of various pharmaceuticals, particularly in the creation of amino acid derivatives designed to enhance drug efficacy.[3] The enantiomer, (R)-(-)-2-Phenylglycine methyl ester hydrochloride, is noted for its role in constructing complex chiral drugs.[5]

  • Peptide Synthesis: This compound is frequently utilized in solution-phase and solid-phase peptide synthesis.[1][3][6] Peptides play crucial roles in biological systems, and their synthesis is fundamental to drug discovery.[5]

  • Asymmetric Synthesis and Chiral Catalysis: It is employed as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds, which is essential for developing safe and effective medications.[3] It is also used in the development of chiral catalysts.[3]

  • Biochemical Research: As a derivative of the amino acid glycine, it is used in studies involving enzyme interactions and neurotransmitter systems.[3][6] This research can provide valuable insights into various neurological conditions.[3]

  • Potential Therapeutic Effects: Some studies have indicated that this compound may have a protective effect against prostate cancer in animal models.[4] It has also been shown to inhibit nitric oxide synthase, which could have implications for inflammatory diseases and asthma.[4]

Experimental Protocol: Synthesis

The following is a generalized experimental protocol for the synthesis of phenylglycine methyl ester hydrochloride, based on methods reported for the D-enantiomer, which are applicable to the synthesis of the (S)-enantiomer.[7][8] The procedure involves the esterification of phenylglycine using thionyl chloride in methanol.

Materials:

  • (S)-2-Phenylglycine

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • An appropriate solvent for crystallization (e.g., a mixture of methanol and a less polar solvent like cyclohexane or toluene)[8]

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, suspend (S)-2-Phenylglycine in methanol.

  • Esterification: Cool the suspension and slowly add thionyl chloride via the dropping funnel, maintaining a controlled temperature (e.g., below 55°C) to manage the exothermic reaction.[7][8]

  • Reaction Completion: After the addition is complete, heat the mixture to reflux (around 55-65°C) for a period of 0.5 to 2.5 hours to ensure the reaction goes to completion.[7][8]

  • Solvent Removal: After the reaction, remove the excess methanol and HCl, often through azeotropic distillation under vacuum with a suitable solvent like cyclohexane or toluene.[8]

  • Crystallization: Cool the resulting solution to induce crystallization of the this compound product. The final temperature for crystallization can be controlled (e.g., 0-15°C) to optimize yield and purity.[8]

  • Isolation and Drying: Isolate the crystalline product by filtration, wash it with a small amount of cold methanol, and then dry it under vacuum.[8]

Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis workflow and the role of this compound as a chiral building block.

Synthesis_Workflow A Suspend (S)-Phenylglycine in Methanol B Slowly add Thionyl Chloride A->B  Esterification C Reflux Reaction (55-65°C) B->C D Azeotropic Distillation (Vacuum) C->D  Purification E Controlled Cooling and Crystallization D->E F Filter, Wash, and Dry Product E->F G (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride F->G  Final Product Chiral_Synthesis_Application cluster_starting_materials Chiral Pool & Reagents cluster_synthesis Synthetic Pathway cluster_product Target Molecule A (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride C Stereoselective Reaction (e.g., Peptide Coupling) A->C B Other Reagents B->C D Enantiomerically Pure Pharmaceutical Ingredient C->D  Forms Chiral Center

References

(S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride: A Technical Overview of its Mechanism and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Action and Utility of (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride.

While primarily recognized as a crucial component in synthetic organic chemistry, emerging information suggests a potential, though not fully elucidated, biological role for this compound. This guide provides a comprehensive overview of its established applications as a chiral auxiliary and its reported biological activities, offering a dual perspective for the scientific community.

Section 1: Biological Activity and Postulated Mechanism of Action

Recent vendor-supplied information indicates that this compound may act as an inhibitor of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO)[1][2]. NO is a critical signaling molecule involved in a wide array of physiological and pathological processes. By inhibiting NOS, this compound could theoretically modulate NO levels, which may explain its reported inhibitory effects on bronchial hyperresponsiveness in animal models of asthma and ischemic reperfusion injury[1][2].

Furthermore, it has been suggested to inhibit nitrogen-induced allergic reactions and inflammatory diseases[1][2]. A protective effect against prostate cancer has been observed in animal models, although it was found to be inactive against prostate cancer cells in vitro[1][2]. This discrepancy could be attributed to poor cell membrane penetration or an inability to reach its intracellular target[1][2].

It is critical to note that these biological activities are reported primarily in product descriptions and require substantiation through rigorous, peer-reviewed scientific studies. The precise molecular interactions and the specific signaling pathways involved remain to be determined.

Postulated Biological Signaling Pathway

putative_moa cluster_0 Cellular Environment SPGME (S)-(+)-2-Phenylglycine methyl ester hydrochloride NOS Nitric Oxide Synthase (NOS) SPGME->NOS Inhibits NO Nitric Oxide (NO) NOS->NO Produces Inflammation Inflammatory Response NO->Inflammation Allergy Allergic Reaction NO->Allergy BronchialHyper Bronchial Hyperresponsiveness NO->BronchialHyper

Caption: Postulated inhibitory action on nitric oxide synthesis.

Section 2: Established Role as a Chiral Auxiliary in Asymmetric Synthesis

The primary and well-documented application of this compound is in the field of stereochemistry, where it serves as a chiral auxiliary or a chiral building block[3][4]. Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, enabling the selective production of a desired enantiomer[4].

Its utility is also noted in peptide synthesis and as a chiral anisotropic reagent for determining the absolute configuration of various chiral carboxylic acids[5][6][7].

Mechanism in Asymmetric Synthesis: The fundamental principle involves attaching the chiral (S)-(+)-2-Phenylglycine methyl ester to an achiral substrate molecule. The inherent chirality of the phenylglycine moiety sterically directs subsequent chemical reactions, favoring the formation of one diastereomer over the other. After the desired stereocenter is created, the chiral auxiliary is cleaved from the product, yielding an enantiomerically enriched compound. The auxiliary can often be recovered for reuse.

General Workflow for Chiral Auxiliary Use

chiral_auxiliary_workflow cluster_1 Asymmetric Synthesis Workflow ChiralAux (S)-(+)-2-Phenylglycine methyl ester hydrochloride (Chiral Auxiliary) Intermediate Chiral Intermediate (Diastereomeric Mixture) ChiralAux->Intermediate Substrate Achiral Substrate Substrate->ChiralAux Attach Reaction Diastereoselective Reaction Intermediate->Reaction Cleavage Cleavage of Auxiliary Reaction->Cleavage Product Enantiomerically Enriched Product Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Generalized workflow of asymmetric synthesis.

Section 3: Quantitative Data

Limited quantitative data is available in the public domain regarding the biological activity of this compound. The following table summarizes its key chemical and physical properties.

PropertyValueReference
Molecular Formula C₉H₁₁NO₂·HCl[8]
Molecular Weight 201.65 g/mol [1][8]
Melting Point 187-189 °C[3]
Optical Rotation [α]20/D +120° (c=1 in H₂O)
Appearance White to off-white solid[2][3]

Section 4: Experimental Protocols

Detailed experimental protocols for the biological assays mentioned are not available in the cited literature. However, a representative protocol for its application in chemical synthesis is provided below.

Protocol: Synthesis of Amides from Carboxylic Acids using Phenylglycine Methyl Ester (PGME)

This protocol is adapted from a general method for determining the absolute configuration of chiral carboxylic acids, which demonstrates the chemical utility of this compound[9].

Objective: To couple a chiral carboxylic acid with (S)-(+)-2-Phenylglycine methyl ester to form a diastereomeric amide for NMR analysis.

Materials:

  • Chiral carboxylic acid

  • This compound

  • DCC (N,N'-Dicyclohexylcarbodiimide) or other suitable coupling agent

  • HOBt (Hydroxybenzotriazole)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Preparation: In a round-bottom flask, dissolve the chiral carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Neutralization: Cool the mixture to 0 °C in an ice bath. Add TEA (1.1 eq) dropwise to neutralize the hydrochloride salt.

  • Coupling: Add the coupling agent, DCC (1.2 eq), to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomeric amides.

Note: The resulting diastereomers can then be analyzed, typically by ¹H NMR spectroscopy, to determine the stereochemistry of the original carboxylic acid.

Conclusion

This compound is a compound with a well-established and valuable role in synthetic organic chemistry. Its function as a chiral auxiliary is a cornerstone of modern asymmetric synthesis. While preliminary data suggests potential biological activities, including the inhibition of nitric oxide synthase, these findings require substantial further investigation and validation by the scientific community. Future research should focus on elucidating the specific molecular targets and signaling pathways to confirm and expand upon these initial observations.

References

The Enduring Versatility of Phenylglycine: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglycine and its derivatives represent a fascinating and enduring class of non-proteinogenic amino acids that have carved a significant niche in the landscape of organic chemistry and drug discovery. From their early industrial application in the synthesis of dyes to their contemporary role as crucial chiral building blocks and pharmacologically active agents, the journey of phenylglycine derivatives is a testament to their remarkable chemical versatility. This technical guide provides an in-depth exploration of the discovery, history, and diverse applications of these compounds, with a focus on their synthesis, biological activities, and the experimental methodologies that underpin their study.

A Historical Timeline: From Dyes to Drugs

The story of phenylglycine derivatives begins not in the realm of medicine, but in the burgeoning chemical industry of the late 19th and early 20th centuries.

  • 1897-1901: The Dawn of Industrial Synthesis with N-Phenylglycine. The first commercially practical route for the synthesis of the iconic dye, indigo, is credited to Johannes Pfleger in 1901. This process utilized N-phenylglycine, which was treated with a molten mixture of sodium hydroxide, potassium hydroxide, and sodamide to produce indoxyl, the precursor to indigo.[1] This marked a pivotal moment in the history of synthetic dyes, transitioning production from plant-based sources to large-scale chemical manufacturing. By 1914, synthetic indigo production had vastly surpassed that from natural sources.[1]

  • Early 20th Century: Elucidation of Phenylglycine Synthesis. The foundational synthesis of phenylglycine itself was established through methods like the Strecker synthesis, which involves the reaction of benzaldehyde, an amine, and a cyanide source.[2] Early procedures for preparing DL-phenylglycine also included the hydrolysis of α-aminophenylacetonitrile.[3]

  • 1960s: The Antibiotic Revolution and the Rise of D-Phenylglycine. The discovery of penicillin and the subsequent quest for semi-synthetic derivatives with broader activity brought D-phenylglycine to the forefront of medicinal chemistry. It was found that the acylation of 6-aminopenicillanic acid (6-APA) with D-(-)-α-phenylglycine yielded ampicillin, a broad-spectrum β-lactam antibiotic.[4] This discovery, with ampicillin first marketed in the UK in 1961, solidified the importance of phenylglycine derivatives in treating bacterial infections.[4] The development of the "Dane salt" method provided an efficient way to protect the amino group of D-phenylglycine during the synthesis of ampicillin and other semi-synthetic penicillins.[5]

  • 1960s-1970s: Phenylglycine in Natural Products. During this period, phenylglycine was identified as a constituent of various peptide antibiotics produced by microorganisms. Notably, it was found in virginiamycin S and streptogramin B, highlighting its role in naturally occurring bioactive compounds.[6]

  • Late 20th Century to Present: A Versatile Tool in Asymmetric Synthesis and Drug Discovery. The unique structural feature of phenylglycine, with a stereocenter directly attached to the phenyl ring, made its derivatives highly valuable as chiral auxiliaries in asymmetric synthesis.[7] This has been extensively utilized in the stereoselective synthesis of other α-amino acids and β-lactams.[7] In parallel, researchers began to explore the diverse pharmacological activities of phenylglycine derivatives themselves, leading to the discovery of compounds with anticonvulsant, antidiabetic, and neuroprotective properties.[8][9][10] A significant area of research has focused on phenylglycine derivatives as antagonists of metabotropic glutamate receptors (mGluRs), offering potential treatments for neurological disorders.

Quantitative Data on Phenylglycine Derivatives

The pharmacological activity of phenylglycine derivatives spans a wide range of biological targets. The following tables summarize key quantitative data for representative compounds in different therapeutic areas.

Table 1: Anticonvulsant Activity of Phenylglycinamide Derivatives
CompoundMaximal Electroshock (MES) Test ED₅₀ (mg/kg)6 Hz Seizure Model (32 mA) ED₅₀ (mg/kg)6 Hz Seizure Model (44 mA) ED₅₀ (mg/kg)Reference
53 89.729.968.0[9]
60 73.624.656.3[9]
14 49.631.363.2[10]
Table 2: Activity of Phenylglycine Derivatives as PPARγ Agonists
CompoundPPRE Relative Activity (%) at 10 µg/mLEC₅₀ (µM)Reference
M5 105.04-[8]
TM4h 120.42-[8]
6a -5.61 (IC₅₀)[11]
6b -6.82 (IC₅₀)[11]
Table 3: Physicochemical Properties of Selected Phenylglycine Derivatives
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)LogPReference
DL-Phenylglycine C₈H₉NO₂151.16290-2.07[2][12]
N-Phenylglycine C₈H₉NO₂151.16127-1281.183[13]
Ampicillin C₁₆H₁₉N₃O₄S349.4--[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of phenylglycine derivatives.

Synthesis of D-Phenylglycine Dane Salt

Objective: To prepare the potassium salt of N-(1-methoxycarbonyl-propen-2-yl)-D-phenylglycine, a key intermediate for the synthesis of ampicillin.

Materials:

  • D-phenylglycine

  • Potassium hydroxide

  • Methyl acetoacetate

  • Methanol or Isopropanol

  • Aromatic hydrocarbon (e.g., toluene) or alicyclic hydrocarbon for azeotropic removal of water

Procedure:

  • Dissolve D-phenylglycine in a mixed solvent of an alcohol (methanol or isopropanol) and an aromatic or alicyclic hydrocarbon.

  • Add an equimolar amount of potassium hydroxide to the solution.

  • Heat the mixture to 60-90 °C and add 1.15 molar equivalents of methyl acetoacetate dropwise.

  • Reflux the reaction mixture for 1-3 hours.

  • Remove the azeotropic mixture of water and the hydrocarbon solvent by distillation.

  • Cool the remaining solution to induce crystallization of the D-phenylglycine Dane salt.

  • Filter the crystals, wash with cold alcohol, and dry under vacuum.[14]

Synthesis of Ampicillin from D-Phenylglycine Dane Salt and 6-APA

Objective: To synthesize ampicillin by acylating 6-aminopenicillanic acid (6-APA) with a mixed anhydride of the D-phenylglycine Dane salt.

Materials:

  • D-Phenylglycine Dane Salt (from Protocol 3.1)

  • 6-aminopenicillanic acid (6-APA)

  • Triethylamine

  • Trimethylchlorosilane

  • Methylene chloride

  • Dimethylacetamide

  • Ethyl acetate

  • Hydrochloric acid

  • β-naphthalene sulfonic acid solution

Procedure:

  • Preparation of Silylated 6-APA: In a suitable reactor, suspend 6-APA in methylene chloride. Add triethylamine, followed by the dropwise addition of trimethylchlorosilane, allowing the temperature to rise to around 35°C. Stir until the silylation is complete.[5]

  • Formation of Mixed Anhydride: In a separate reactor, dissolve the D-phenylglycine Dane salt in a mixture of methylene chloride and dimethylacetamide. Cool the solution to -45°C.

  • Acylation: Add the cooled, silylated 6-APA solution from step 1 to the mixed anhydride solution from step 2 all at once. The temperature will rise to approximately -30°C. Stir the reaction mixture at this temperature for several hours.[5]

  • Hydrolysis of the N-protected Ampicillin: Allow the reaction mixture to warm to -10°C and add water. Adjust the pH to 1.5 with concentrated hydrochloric acid and stir for about 15 minutes at 5°C to hydrolyze the N-protecting group.[5]

  • Isolation of Ampicillin: Separate the aqueous and organic layers. The aqueous layer contains the ampicillin. To precipitate the ampicillin as its naphthalene sulfonic acid salt, add ethyl acetate and an aqueous solution of β-naphthalene sulfonic acid while adjusting the pH to 1.2 with triethylamine at 5-10°C.[5]

  • Filter the precipitated ampicillin salt, wash, and dry.

Preclinical Screening of Phenylglycine Derivatives for Anticonvulsant Activity

Objective: To evaluate the potential anticonvulsant properties of a novel phenylglycine derivative using standard rodent models.

Materials:

  • Test phenylglycine derivative

  • Vehicle (e.g., 0.5% methylcellulose)

  • Pentylenetetrazole (PTZ)

  • Male Swiss mice

  • Corneal electrodes and an electroshock device

Procedure:

  • Compound Administration: Administer the test phenylglycine derivative intraperitoneally (i.p.) or orally (p.o.) to groups of mice at various doses. A vehicle control group receives the vehicle alone.

  • Pentylenetetrazole (PTZ)-Induced Seizure Test:

    • At a predetermined time after compound administration, administer a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg).[15]

    • Immediately place each mouse in an individual observation chamber and record seizure activity for 30 minutes.

    • Parameters to measure include latency to the first clonic seizure, seizure severity (using a standardized scale), and the number of seizure episodes.[15]

  • Maximal Electroshock (MES) Seizure Test:

    • At a predetermined time after compound administration, deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.[15]

    • Observe the mice for the presence or absence of a tonic hindlimb extension (THLE). The absence of THLE indicates a protective effect.[15]

  • Data Analysis:

    • For the PTZ test, compare the seizure parameters between the treated and vehicle control groups using appropriate statistical tests (e.g., ANOVA).

    • For the MES test, determine the median effective dose (ED₅₀) – the dose that protects 50% of the animals from THLE.[15]

Visualizing Molecular Mechanisms and Workflows

Signaling Pathway of Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism

Phenylglycine derivatives have been instrumental in elucidating the roles of metabotropic glutamate receptors. The following diagram illustrates the signaling pathway of mGluR5 and the point of intervention for a phenylglycine-based antagonist.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 G-Protein Coupled Receptor Glutamate->mGluR5 Activates PG_Antagonist Phenylglycine Antagonist PG_Antagonist->mGluR5 Blocks Gq_protein Gq α βγ mGluR5->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein:α->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Downstream Downstream Signaling PKC->Downstream

mGluR5 signaling and antagonist action.
Experimental Workflow for the Synthesis and Screening of Phenylglycine-based PPARγ Modulators

The development of novel drugs often follows a structured workflow, from initial design and synthesis to biological evaluation. The following diagram outlines a typical workflow for the discovery of phenylglycine-based PPARγ modulators for the potential treatment of type 2 diabetes.

PPARg_Screening_Workflow start Start: Design of Phenylglycine Derivatives synthesis Chemical Synthesis of Phenylglycine Library start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification primary_screen Primary Screening: PPRE Activated Activity Assay purification->primary_screen hit_id Hit Identification (e.g., >100% activity vs. control) primary_screen->hit_id dose_response Dose-Response and EC₅₀ Determination hit_id->dose_response secondary_assays Secondary Assays: α-glucosidase & DPP-4 inhibition dose_response->secondary_assays lead_selection Lead Compound Selection secondary_assays->lead_selection in_vivo In Vivo Studies (e.g., rodent models of diabetes) lead_selection->in_vivo end Preclinical Candidate in_vivo->end

Workflow for PPARγ modulator discovery.

Conclusion

The journey of phenylglycine and its derivatives through the annals of chemical history is a compelling narrative of scientific discovery and innovation. From their foundational role in the synthesis of indigo to their indispensable use in the production of life-saving antibiotics and their emergence as versatile chiral auxiliaries and promising therapeutic agents, these compounds have demonstrated remarkable adaptability. The continued exploration of phenylglycine derivatives in diverse areas of drug discovery, including neuroscience, metabolic diseases, and infectious diseases, ensures that their legacy will continue to evolve. This technical guide serves as a comprehensive resource for researchers, providing both a historical context and the practical experimental details necessary to harness the full potential of this remarkable class of molecules.

References

A Technical Guide to the Basic Characteristics of Chiral Amino Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amino acid esters are fundamental building blocks in the fields of organic synthesis, medicinal chemistry, and drug development. As derivatives of amino acids, the constituent components of proteins, these compounds possess inherent chirality, a feature that is critical for biological activity. The esterification of the carboxylic acid moiety modifies the physicochemical properties of the parent amino acid, such as solubility and reactivity, making these derivatives versatile intermediates in a multitude of chemical transformations. Their applications range from peptide synthesis and the creation of chiral auxiliaries to their role as key precursors in the asymmetric synthesis of complex pharmaceuticals. This guide provides an in-depth overview of the core characteristics of chiral amino acid esters, focusing on their physicochemical properties, synthesis methodologies, and analytical techniques for enantiomeric separation, with a particular emphasis on their application in drug discovery and development.

Physicochemical Properties

Chiral amino acid esters are typically white crystalline solids, often supplied as hydrochloride salts to improve their stability and handling.[1] The free esters, while less stable, are also utilized in various synthetic applications. The conversion of the zwitterionic amino acid to its ester form significantly alters its physical properties, such as melting point and solubility. Unlike free amino acids which have high melting points due to strong intermolecular ionic interactions, their corresponding esters exhibit a wider range of melting points.[2] They generally show improved solubility in organic solvents, a crucial characteristic for their use in organic reactions.

A key characteristic of these compounds is their optical activity, meaning they rotate the plane of polarized light.[3] The direction and magnitude of this rotation, known as the specific rotation ([(\alpha)]), is a defining physical constant for each enantiomer and is dependent on the concentration, solvent, temperature, and the wavelength of the light used.[3] The sign of the specific rotation (+ or -) denotes whether the compound is dextrorotatory or levorotatory, respectively.[3]

Below is a summary of key physicochemical data for the hydrochloride salts of common chiral amino acid esters.

Amino Acid EsterEnantiomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Optical Rotation ([(\alpha)]) [Solvent, concentration]
Alanine Methyl Ester HCl LC4H10ClNO2139.58109-111[4]+7.0° (c=1.6 in methanol)
DC4H10ClNO2139.58108-110[5][6]-8.0° (c=1.6 in methanol)[6][7]
Leucine Ethyl Ester HCl LC8H18ClNO2195.69134-136[8][9]+18.0° (c=5 in ethanol)[9]
DC8H18ClNO2195.69121-127[10]-18.0° (c=1 in ethanol)[10]
Phenylalanine Methyl Ester HCl LC10H14ClNO2215.68158-162+32.4° (c=2 in ethanol)
DC10H14ClNO2215.68159-163[11][12]-37.0° (c=2 in ethanol)[11]
Valine Methyl Ester HCl LC6H14ClNO2167.63171-173[13][14]+15.0° (c=2 in H2O)[14]
DC6H14ClNO2167.63148-159[15]-18.0° (c not specified)[15]

Synthesis of Chiral Amino Acid Esters

The synthesis of enantiomerically pure amino acid esters is a critical step in their application. Several methods have been developed, each with its advantages and limitations.

Fischer-Speier Esterification

This is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride.

Experimental Protocol: Fischer-Speier Esterification of L-Alanine to L-Alanine Methyl Ester Hydrochloride

Materials:

  • L-Alanine

  • Anhydrous Methanol

  • Thionyl chloride (SOCl₂) or dry Hydrogen Chloride (HCl) gas

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-Alanine in anhydrous methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry HCl gas through the suspension. This in situ generation of HCl acts as the catalyst.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for a period of 1 to 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is triturated with diethyl ether to remove any non-polar impurities and to induce crystallization.

  • Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield L-Alanine Methyl Ester Hydrochloride as a white crystalline solid.[4]

Synthesis via N-Carboxyanhydrides (NCAs)

This method involves the use of N-carboxyanhydrides (NCAs), which are activated derivatives of amino acids. NCAs react with alcohols to form the corresponding amino acid esters. This method is particularly useful in peptide synthesis.

Experimental Protocol: Synthesis of an Amino Acid Ester from an N-Carboxyanhydride

Materials:

  • Amino acid N-carboxyanhydride (NCA)

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Anhydrous, inert solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Dissolve the amino acid NCA in an anhydrous, inert solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous alcohol to the solution. The reaction is typically carried out at room temperature.

  • Stir the reaction mixture until the NCA is consumed, as monitored by IR spectroscopy (disappearance of the characteristic NCA carbonyl stretches) or TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude amino acid ester can then be purified by column chromatography or crystallization, often after conversion to its hydrochloride salt for better stability and ease of handling.

G cluster_synthesis Synthesis Workflow for Chiral Amino Acid Esters start Chiral Amino Acid esterification Esterification Method start->esterification fischer Fischer-Speier Esterification (Alcohol, Acid Catalyst) esterification->fischer Direct nca N-Carboxyanhydride (NCA) Route (Activation then Alcoholysis) esterification->nca Via Intermediate enzymatic Enzymatic Synthesis (e.g., Lipase) esterification->enzymatic Biocatalytic ester_hcl Crude Amino Acid Ester (often as HCl salt) fischer->ester_hcl nca->ester_hcl enzymatic->ester_hcl purification Purification ester_hcl->purification recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography final_product Pure Chiral Amino Acid Ester recrystallization->final_product chromatography->final_product

Caption: General workflow for the synthesis and purification of chiral amino acid esters.

Enzymatic Synthesis

Enzymatic methods offer a green and highly stereoselective approach to the synthesis of chiral amino acid esters. Lipases are commonly employed for the enantioselective esterification of racemic amino acids or the hydrolysis of racemic amino acid esters.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Amino Acid Ester

Materials:

  • Racemic N-protected amino acid ester

  • Immobilized lipase (e.g., Candida antarctica lipase B)

  • Organic solvent (e.g., hexane, toluene)

  • Buffer solution (if hydrolysis is performed)

Procedure:

  • Dissolve the racemic N-protected amino acid ester in an appropriate organic solvent.

  • Add the immobilized lipase to the solution.

  • Incubate the mixture with shaking at a controlled temperature.

  • The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

  • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the formed acid.

  • When the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme.

  • Separate the unreacted ester from the carboxylic acid by extraction with an aqueous base. The acid will move into the aqueous layer as its salt, while the ester remains in the organic layer.

  • Isolate the enantiomerically enriched ester from the organic layer by removing the solvent. The enantiomerically enriched acid can be recovered from the aqueous layer by acidification and extraction.

Analytical Techniques for Enantiomeric Separation

Ensuring the enantiomeric purity of chiral amino acid esters is paramount, especially in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most powerful and widely used technique for this purpose.[16]

Chiral HPLC

In chiral HPLC, the separation of enantiomers is achieved through their differential interactions with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of amino acid derivatives.[16] To enhance detection, especially at low concentrations, amino acid esters are often derivatized with a chromophoric or fluorophoric tag, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl).[16]

Experimental Protocol: Chiral HPLC Separation of NBD-Derivatized Amino Acid Esters

Instrumentation:

  • HPLC system with a UV or fluorescence detector

  • Chiral column (e.g., Chiralpak IA, Chiralcel OD-H)

Reagents:

  • Sample of NBD-derivatized amino acid ester

  • HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol)

Procedure:

  • Sample Preparation: Dissolve the NBD-derivatized amino acid ester in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of hexane and isopropanol is commonly used for normal-phase separations on polysaccharide-based CSPs. The ratio is optimized to achieve the best resolution.[16]

    • Flow Rate: Typically set around 1.0 mL/min.[16]

    • Column Temperature: Usually maintained at room temperature.

    • Detection: UV detection is performed at a wavelength appropriate for the NBD tag (e.g., 310 nm), or fluorescence detection is used for higher sensitivity (e.g., excitation at 470 nm and emission at 530 nm).[16]

  • Injection and Analysis: Inject a small volume of the sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times, allowing for their separation and quantification.

  • Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Chiral Stationary Phase (CSP) TypeCommon Trade NamesTypical AnalytesSeparation Principle
Polysaccharide-Based Chiralpak, ChiralcelN-derivatized amino acid estersHydrogen bonding, dipole-dipole, and (\pi)-(\pi) interactions with the carbamate groups on the polysaccharide backbone.[16]
Crown Ether-Based CROWNPAKFree amino acid estersComplexation between the crown ether cavity and the protonated primary amine of the analyte.
Ligand Exchange ---Free amino acid estersFormation of diastereomeric ternary complexes with a metal ion and a chiral ligand on the stationary phase.
Macrocyclic Glycopeptide CHIROBIOTICN-derivatized amino acid estersMultiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation.

Applications in Drug Development and Research

Chiral amino acid esters are indispensable in the pharmaceutical industry and scientific research due to their versatility as chiral building blocks.

G cluster_applications Applications of Chiral Amino Acid Esters main Chiral Amino Acid Esters app1 Peptide Synthesis main->app1 app2 Asymmetric Synthesis main->app2 app3 Drug Discovery & Development main->app3 app4 Chiral Resolving Agents main->app4 desc1 Serve as protected amino acid monomers for solid-phase or solution-phase peptide synthesis. app1->desc1 desc2 Act as chiral synthons and auxiliaries to introduce stereocenters into complex target molecules. app2->desc2 desc3 Key intermediates in the synthesis of active pharmaceutical ingredients (APIs). Example: Valsartan synthesis. app3->desc3 desc4 Used to form diastereomeric salts with racemic acids, allowing for their separation by crystallization. app4->desc4

Caption: Logical relationship of the applications of chiral amino acid esters.

  • Peptide Synthesis: Amino acid esters, with their carboxyl group protected, are fundamental for the stepwise construction of peptide chains in both solid-phase and solution-phase peptide synthesis.

  • Asymmetric Synthesis: They serve as versatile chiral synthons, providing a readily available source of stereocenters for the synthesis of complex natural products and chiral drugs.

  • Drug Development: Many active pharmaceutical ingredients (APIs) are synthesized from chiral amino acid esters. For instance, L-Valine methyl ester is a key intermediate in the synthesis of the antihypertensive drug Valsartan.[17]

  • Chiral Resolving Agents: Chiral amino acid esters can be used to resolve racemic mixtures of carboxylic acids by forming diastereomeric salts that can be separated by fractional crystallization.

Conclusion

Chiral amino acid esters are a cornerstone of modern organic and medicinal chemistry. Their unique combination of chirality, modified reactivity, and enhanced solubility in organic media makes them invaluable intermediates in a wide array of synthetic applications. For researchers and professionals in drug development, a thorough understanding of their synthesis, purification, and analysis is essential for the efficient and stereocontrolled construction of new therapeutic agents. The continued development of novel synthetic methods, particularly enzymatic and catalytic asymmetric approaches, along with advancements in chiral separation technologies, will further expand the utility of these vital chemical entities.

References

Methodological & Application

Application Notes and Protocols for the Use of (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-Phenylglycine is a non-proteinogenic amino acid that serves as a critical chiral building block in medicinal chemistry and drug development. Its incorporation into peptide backbones can impart unique conformational constraints, enhance metabolic stability, and modulate biological activity. Phenylglycine and its derivatives are notable components of various natural products, including the glycopeptide antibiotic vancomycin, where they are crucial for antibacterial activity.[1][2] The use of (S)-(+)-2-Phenylglycine methyl ester hydrochloride offers a strategic starting point for introducing this moiety in both solid-phase and solution-phase peptide synthesis.

These application notes provide detailed protocols for the utilization of this compound, addressing the key steps of amine neutralization, peptide coupling, and subsequent methyl ester saponification required for chain elongation.

Core Principles and Considerations

The incorporation of this compound into a growing peptide chain involves several key considerations:

  • Amine Neutralization: The starting material is a hydrochloride salt, which requires neutralization of the α-amino group to the free amine before it can act as a nucleophile in the coupling reaction. This is typically achieved using a non-nucleophilic base.

  • Steric Hindrance: The phenyl group directly attached to the α-carbon presents significant steric bulk, which can slow down the coupling reaction compared to less hindered amino acids.[3] Optimization of coupling reagents and reaction times is therefore critical to ensure high yields.

  • Racemization: Phenylglycine residues are known to be susceptible to racemization at the α-carbon, particularly during the activation and coupling steps, especially in Fmoc-based synthesis.[1][4][5] Careful selection of coupling reagents and bases can minimize this side reaction.[1]

  • Methyl Ester Deprotection: The C-terminal methyl ester must be hydrolyzed (saponified) to a free carboxylic acid to allow for the coupling of the subsequent amino acid in the peptide sequence. This step must be performed under conditions that do not compromise the integrity of the peptide or the solid-phase resin.

Data Presentation: Coupling and Deprotection Efficiency

The following tables summarize representative quantitative data for the key steps in utilizing this compound. It is important to note that actual yields and purity can vary depending on the specific peptide sequence, resin, and reaction conditions.

Table 1: Representative Coupling Efficiency of N-Protected (S)-Phenylglycine

Coupling Reagent/BaseAmino Component on ResinCoupling Time (h)Crude Yield (%)Purity (%)Notes
HBTU/DIEAH-Gly-Resin2 - 4>90~95Standard conditions, may require double coupling for sterically hindered sequences.
HATU/DIEAH-Val-Resin4 - 685 - 95~93Effective for sterically hindered couplings.
DIC/HOBtH-Ala-Resin4 - 880 - 90~90Generally lower racemization but may be slower.
COMU/TMPH-Pro-Resin2>95>97Reported to significantly reduce racemization of phenylglycine.[1]

Table 2: Representative Data for C-Terminal Methyl Ester Saponification

ReagentSolventTemperature (°C)Reaction Time (h)Conversion (%)Notes
1M LiOHTHF/H₂O (3:1)252 - 4>95Common and effective method.
1M NaOHTHF/H₂O (1:1)252 - 4>95Standard basic hydrolysis conditions.[6]
LiIEthyl AcetateReflux12 - 18~90SN2-type deprotection reported to avoid racemization with sensitive residues.[7]

Experimental Protocols

Protocol 1: Boc Protection of this compound

For use in Boc-SPPS, the free amine of the hydrochloride salt must first be protected.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq) in DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add TEA or DIEA (2.2 eq) dropwise and stir for 15 minutes.

  • Add Boc₂O (1.1 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-(S)-Phg-OMe.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Coupling Cycle

This protocol outlines a single coupling cycle for incorporating the N-protected (S)-phenylglycine methyl ester onto a resin-bound peptide with a free N-terminus. This example uses the Boc-protected amino acid from Protocol 1.

Materials:

  • Peptide-resin with a free N-terminus (e.g., H-Gly-Wang Resin)

  • Boc-(S)-Phg-OMe (3.0 eq)

  • Coupling reagent (e.g., HBTU, 3.0 eq)

  • N,N-Diisopropylethylamine (DIEA, 6.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling and Deprotection: Swell the peptide-resin in DCM, then perform the N-terminal deprotection according to the appropriate chemistry (e.g., TFA for Boc, piperidine for Fmoc). Wash the resin thoroughly.

  • Neutralization: Neutralize the resulting amine salt on the resin by washing with a solution of 5-10% DIEA in DMF (2 x 5 min). Wash again with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-(S)-Phg-OMe (3.0 eq) and HBTU (3.0 eq) in DMF. Add DIEA (6.0 eq) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for 2-4 hours at room temperature. Due to the steric hindrance of the phenylglycine residue, a longer coupling time or a second coupling (double coupling) may be necessary.[8]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test. A negative test indicates a complete reaction.

  • Washing: Once coupling is complete, drain the coupling solution. Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the saponification step before the next amino acid is added.

Protocol 3: On-Resin Saponification of the C-Terminal Methyl Ester

This protocol describes the hydrolysis of the methyl ester of the newly incorporated phenylglycine residue to prepare for the next coupling step.

Materials:

  • Peptide-resin with C-terminal (S)-Phg-OMe

  • 1M Lithium hydroxide (LiOH) solution

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Dilute acid (e.g., 1M HCl) for neutralization

  • DMF, DCM

Procedure:

  • Swell the resin in a mixture of THF/H₂O (e.g., 3:1 v/v).

  • Add 1M aqueous LiOH (5-10 eq relative to resin loading) to the resin suspension.

  • Agitate the mixture at room temperature for 2-4 hours, monitoring the reaction progress by cleaving a small sample of resin and analyzing by LC-MS.

  • Once saponification is complete, filter the resin and wash thoroughly with water until the filtrate is neutral.

  • Perform final washes with DMF and DCM.

  • The resin now has a free C-terminal carboxylic acid and is ready for the N-terminal deprotection and subsequent coupling of the next amino acid.

Visualizations

Experimental Workflow for SPPS Incorporation

SPPS_Workflow start Start: Peptide-Resin (Free N-Terminus) coupling Coupling Reaction (2-4 hours) start->coupling Add Activated Amino Acid pre_activation Pre-activation: Boc-(S)-Phg-OMe + HBTU/DIEA in DMF pre_activation->coupling monitoring Monitor with Ninhydrin Test coupling->monitoring monitoring->coupling Positive (Double Couple) wash1 Wash Resin (DMF, DCM) monitoring->wash1 Negative saponification Saponification: 1M LiOH in THF/H2O (2-4 hours) wash1->saponification wash2 Wash Resin (H2O, DMF, DCM) saponification->wash2 next_cycle Ready for Next Cycle: Deprotection & Coupling wash2->next_cycle

Caption: Workflow for a single SPPS cycle incorporating (S)-Phenylglycine methyl ester.

Logical Relationship in Solution-Phase Synthesis

Solution_Phase_Logic start_material (S)-Phg-OMe·HCl step1_neutralize Step 1: Neutralization (e.g., DIEA in DCM) start_material->step1_neutralize step2_protect Step 2: N-Protection (e.g., Boc2O) step1_neutralize->step2_protect boc_phg_ome Boc-(S)-Phg-OMe step2_protect->boc_phg_ome step3_couple Step 3: Coupling (e.g., HATU/DIEA) boc_phg_ome->step3_couple peptide_ester Peptide Fragment (Free N-Terminus) peptide_ester->step3_couple dipeptide_ester Dipeptide Methyl Ester step3_couple->dipeptide_ester step4_saponify Step 4: Saponification (e.g., LiOH) dipeptide_ester->step4_saponify dipeptide_acid Dipeptide Carboxylic Acid step4_saponify->dipeptide_acid elongation Further Chain Elongation dipeptide_acid->elongation

Caption: Logical steps for using the hydrochloride salt in solution-phase synthesis.

Mechanism of Action Context: Vancomycin

As peptides containing (S)-phenylglycine are key to vancomycin-class antibiotics, understanding their mechanism of action provides crucial context for drug development professionals. This is not a cell signaling pathway but a direct molecular interaction.

Vancomycin_MoA cluster_bacteria Gram-Positive Bacterium peptidoglycan Peptidoglycan Precursor (ends in D-Ala-D-Ala) transglycosylase Transglycosylase peptidoglycan->transglycosylase Polymerization transpeptidase Transpeptidase (PBP) transglycosylase->transpeptidase Cross-linking cell_wall Cross-linked Cell Wall transpeptidase->cell_wall Forms vancomycin Vancomycin (contains Phenylglycine) vancomycin->peptidoglycan Binds to D-Ala-D-Ala

Caption: Vancomycin's mechanism of action, inhibiting bacterial cell wall synthesis.

References

Application Notes and Protocols: (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-Phenylglycine methyl ester hydrochloride is a versatile chiral building block widely employed in asymmetric synthesis. Its utility stems from the readily available chiral scaffold which can be transformed into various chiral auxiliaries and intermediates for the synthesis of enantiomerically pure compounds, particularly active pharmaceutical ingredients (APIs). These application notes provide an overview of its use and detailed protocols for key transformations and applications.

Overview of Applications

This compound serves as a precursor to (S)-phenylglycinol, a key intermediate in the synthesis of chiral auxiliaries such as (S)-4-phenyl-2-oxazolidinone.[1] These auxiliaries are instrumental in guiding the stereochemical outcome of a variety of reactions, including alkylations, aldol reactions, and cycloadditions.

Key application areas include:

  • Synthesis of Chiral Auxiliaries: The most common application is the preparation of (S)-phenylglycinol, which is then cyclized to form chiral oxazolidinones. These Evans-type auxiliaries are renowned for their high diastereoselectivity in a range of carbon-carbon bond-forming reactions.

  • Asymmetric Synthesis of β-Lactams: Phenylglycine derivatives are crucial in the stereoselective synthesis of β-lactam antibiotics. They can be incorporated as a chiral side chain or used to form a chiral auxiliary that directs the stereochemistry of the β-lactam ring formation.[1]

  • Enantioselective Synthesis of Piperidines: Phenylglycinol-derived lactams serve as powerful chiral templates for the synthesis of substituted piperidines, a common motif in many alkaloids and pharmaceutical agents.[2][3]

  • Synthesis of HIV Protease Inhibitors: The chiral backbone of phenylglycine and its derivatives has been incorporated into the structure of potent HIV protease inhibitors.

Experimental Protocols

Protocol 2.1: Synthesis of (S)-Phenylglycinol from this compound

This protocol details the reduction of the methyl ester to the corresponding amino alcohol, (S)-phenylglycinol. This is a crucial first step for the synthesis of many phenylglycine-derived chiral auxiliaries.

Method: Lithium Aluminum Hydride Reduction

A robust and widely used method for the reduction of amino acid esters is the use of lithium aluminum hydride (LAH).

Procedure:

  • An oven-dried 3-liter, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is flushed with nitrogen.

  • A suspension of lithium aluminum hydride (1.26 mol) in 1200 mL of anhydrous tetrahydrofuran (THF) is prepared in the flask.

  • This compound (1.0 mol) is added portion-wise to the stirred suspension. Caution: The addition is exothermic, and hydrogen gas is evolved. The addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at reflux for 4 hours.

  • The reaction is cooled in an ice bath, and the excess LAH is quenched by the slow, sequential addition of water (47 mL), 15% aqueous sodium hydroxide (47 mL), and finally water (141 mL). Caution: This quenching process is highly exothermic and generates hydrogen gas.

  • The resulting white precipitate is removed by filtration, and the filter cake is washed with THF.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (S)-phenylglycinol.

  • The crude product can be purified by recrystallization from toluene to afford (S)-phenylglycinol as a white solid.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound
Product(S)-Phenylglycinol
Reducing AgentLithium Aluminum Hydride (LAH)[4]
SolventTetrahydrofuran (THF)[4]
Typical Yield76%[4]
PurityHigh (after recrystallization)
Protocol 2.2: Synthesis of (S)-4-Phenyl-2-oxazolidinone from (S)-Phenylglycinol

This protocol describes the cyclization of (S)-phenylglycinol to form a widely used chiral auxiliary.

Method: Cyclization with Diethyl Carbonate

Procedure:

  • To a solution of (S)-phenylglycinol (100 mmol) in toluene (200 mL), add diethyl carbonate (120 mmol) and a catalytic amount of potassium carbonate (10 mmol).

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove the ethanol formed during the reaction.

  • The reaction is monitored by TLC until the starting material is consumed (typically 4-6 hours).

  • The reaction mixture is cooled to room temperature, and the potassium carbonate is removed by filtration.

  • The filtrate is concentrated under reduced pressure to give the crude product.

  • The crude (S)-4-phenyl-2-oxazolidinone is purified by recrystallization from an ethanol/water mixture to yield white crystals.

Quantitative Data:

ParameterValueReference
Starting Material(S)-Phenylglycinol
Product(S)-4-Phenyl-2-oxazolidinone
ReagentDiethyl Carbonate[5]
CatalystPotassium Carbonate[5]
Typical Yield>90%
Enantiomeric Purity>99%
Protocol 2.3: Asymmetric Alkylation for the Synthesis of a Chiral Piperidine Precursor

This protocol illustrates the use of a (S)-phenylglycinol-derived chiral auxiliary in an asymmetric alkylation reaction to generate a key intermediate for the synthesis of enantiopure piperidines.

Method: Enolate Alkylation of a Phenylglycinol-Derived Lactam

Procedure:

  • To a solution of the (S)-phenylglycinol-derived oxazolopiperidone lactam (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 mmol in THF).

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the alkylating agent (e.g., methyl iodide, 1.2 mmol) dropwise and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The diastereomeric ratio of the product can be determined by ¹H NMR or HPLC analysis of the crude product. The product is purified by flash column chromatography.

Quantitative Data:

SubstrateAlkylating AgentDiastereomeric Ratio (d.r.)YieldReference
(3R,8aS)-3-Phenyl-oxazolo[3,2-a]pyridin-5-oneMethyl Iodide>95:585%[2]
(3R,8aS)-3-Phenyl-oxazolo[3,2-a]pyridin-5-oneEthyl Iodide>95:582%[2]
(3R,8aS)-3-Phenyl-oxazolo[3,2-a]pyridin-5-oneBenzyl Bromide>95:590%[2]

Signaling Pathways and Biological Targets

Molecules synthesized using this compound as a chiral building block often target key biological pathways implicated in various diseases.

Bacterial Cell Wall Synthesis (Target for β-Lactams)

β-Lactam antibiotics, which can be synthesized stereoselectively using phenylglycine-derived chiral auxiliaries, act by inhibiting the final step of peptidoglycan synthesis in bacterial cell walls.[6] They form a covalent adduct with the active site serine of transpeptidases, also known as penicillin-binding proteins (PBPs), leading to the inactivation of these essential enzymes.[7] This disruption of cell wall integrity results in bacterial cell lysis and death.

HIV Protease (Target for HIV Protease Inhibitors)

Chiral intermediates derived from phenylglycine are used in the synthesis of HIV protease inhibitors. These drugs are designed to mimic the transition state of the cleavage of the Gag-Pol polyprotein by HIV protease. By competitively binding to the active site of the enzyme, they prevent the maturation of new viral particles, thus halting the replication of the virus.

Central Nervous System Receptors and Ion Channels (Targets for Chiral Piperidines)

The chiral piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system.[8] Depending on the substitution pattern, which can be controlled through asymmetric synthesis using phenylglycinol-derived auxiliaries, these molecules can act as agonists or antagonists for a variety of receptors, including serotonin (5-HT) receptors, dopamine receptors, and nicotinic acetylcholine receptors.[9][10] They can also modulate the activity of ion channels.

Visualizations

experimental_workflow_1 start (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride step1 Reduction (e.g., LiAlH4 in THF) start->step1 product1 (S)-Phenylglycinol step1->product1 step2 Cyclization (e.g., Diethyl Carbonate, K2CO3) product1->step2 product2 (S)-4-Phenyl-2-oxazolidinone (Chiral Auxiliary) step2->product2

Caption: Synthesis of a Chiral Auxiliary.

experimental_workflow_2 start Phenylglycinol-derived Oxazolopiperidone Lactam step1 1. Enolate Formation (LDA, -78°C) 2. Alkylation (R-X, -78°C) start->step1 product1 Alkylated Lactam (High Diastereoselectivity) step1->product1 step2 Removal of Chiral Auxiliary product1->step2 product2 Enantiopure Substituted Piperidine step2->product2

Caption: Asymmetric Synthesis of Piperidines.

signaling_pathway cluster_bacterium Bacterium beta_lactam β-Lactam Antibiotic (Synthesized using Chiral Auxiliary) pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) beta_lactam->pbp Inhibits crosslinking Peptidoglycan Cross-linking pbp->crosslinking Catalyzes cell_wall Bacterial Cell Wall Synthesis crosslinking->cell_wall Final Step in lysis Cell Lysis and Bacterial Death cell_wall->lysis Disruption leads to

Caption: Mechanism of β-Lactam Antibiotics.

References

Application Notes and Protocols: Asymmetric Synthesis Using (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of (S)-(+)-2-Phenylglycine methyl ester hydrochloride and its derivatives in various asymmetric synthesis applications. This versatile chiral building block serves as a valuable tool in the stereoselective synthesis of complex molecules.

Determination of Absolute Configuration of Chiral Carboxylic Acids (PGME Method)

(S)-(+)-2-Phenylglycine methyl ester (PGME) is a widely used chiral anisotropic reagent for determining the absolute configuration of chiral carboxylic acids by NMR spectroscopy. The method involves the formation of diastereomeric amides, which exhibit distinct chemical shifts in their ¹H NMR spectra, allowing for the assignment of the absolute stereochemistry of the carboxylic acid.

Experimental Protocol: Amide Formation for PGME Analysis
  • To a stirred solution of the chiral carboxylic acid (0.39 mmol) and this compound (0.49 mmol, after neutralization) in dry DMF (2 mL), add PyBOP (0.49 mmol), HOBT (0.49 mmol), and N-methylmorpholine (270 μL) sequentially at 0 °C.

  • Allow the mixture to stir at room temperature for 3 hours.

  • Add ethyl acetate to the reaction mixture.

  • Wash the organic layer successively with 5% HCl and saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric amides by silica gel column chromatography.

  • Analyze the purified diastereomers by ¹H NMR to determine the chemical shift differences (Δδ = δS - δR) for the assignment of the absolute configuration.

PGME_Method_Workflow cluster_start Starting Materials cluster_reaction Amide Coupling cluster_products Diastereomeric Amides cluster_analysis Analysis Chiral_Carboxylic_Acid Chiral Carboxylic Acid (Unknown Configuration) Coupling_S Couple with (S)-PGME Chiral_Carboxylic_Acid->Coupling_S Coupling_R Couple with (R)-PGME Chiral_Carboxylic_Acid->Coupling_R S_PGME (S)-PGME S_PGME->Coupling_S R_PGME (R)-PGME R_PGME->Coupling_R Diastereomer_S Diastereomeric Amide (S) Coupling_S->Diastereomer_S Diastereomer_R Diastereomeric Amide (R) Coupling_R->Diastereomer_R NMR_Analysis ¹H NMR Analysis Diastereomer_S->NMR_Analysis Diastereomer_R->NMR_Analysis Delta_Delta Calculate Δδ = δS - δR NMR_Analysis->Delta_Delta Assign_Config Assign Absolute Configuration Delta_Delta->Assign_Config

Caption: Workflow of the PGME method for determining absolute configuration.

Asymmetric Strecker Synthesis of α-Amino Acids

Derivatives of (S)-phenylglycine, such as (S)-phenylglycine amide, can be employed as effective chiral auxiliaries in the asymmetric Strecker synthesis to produce non-natural α-amino acids with high enantiomeric excess. The auxiliary guides the nucleophilic attack of cyanide onto an imine, leading to a diastereomerically enriched α-amino nitrile, which can then be hydrolyzed to the target amino acid.

Quantitative Data for Asymmetric Strecker Synthesis
Aldehyde/KetoneChiral AuxiliarySolventYield (%)Diastereomeric Ratio (dr)
Pivaldehyde(R)-Phenylglycine amideH₂O93>99:1
3,4-Dimethoxyphenylacetone(R)-Phenylglycine amideMeOH/H₂O (6:1)76>99:1
Experimental Protocol: One-Pot Asymmetric Strecker Synthesis of (S)-tert-Leucine
  • To a stirred suspension of (R)-phenylglycine amide hydrochloride (1.0 eq) in water, add pivaldehyde (1.05 eq) at room temperature.

  • Simultaneously, add a 30% aqueous solution of sodium cyanide (1.05 eq) and glacial acetic acid (1.06 eq) over a period of 30 minutes. The temperature may rise to 28-30°C.

  • Stir the mixture for 2 hours at 30°C, followed by stirring for 20 hours at 70°C.

  • After cooling to 30°C, isolate the resulting solid α-amino nitrile by filtration and wash with water.

  • The diastereomerically pure α-amino nitrile can then be converted to (S)-tert-leucine in subsequent steps, which include hydrolysis of the nitrile and amide groups and removal of the chiral auxiliary.

Strecker_Synthesis_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_intermediate Intermediate cluster_final Final Product Aldehyde Aldehyde/Ketone Imine_Formation In situ Imine Formation Aldehyde->Imine_Formation Auxiliary (S)-Phenylglycine Amide Auxiliary->Imine_Formation Cyanide NaCN Cyanation Diastereoselective Cyanation Cyanide->Cyanation Acid AcOH Acid->Cyanation Imine_Formation->Cyanation Amino_Nitrile Diastereomerically Enriched α-Amino Nitrile Cyanation->Amino_Nitrile Hydrolysis Hydrolysis & Auxiliary Removal Amino_Nitrile->Hydrolysis Amino_Acid Enantiopure α-Amino Acid Hydrolysis->Amino_Acid

Caption: Workflow of the Asymmetric Strecker Synthesis.

Asymmetric Synthesis of β-Lactams

(S)-Phenylglycine can be converted into chiral oxazolidinone auxiliaries, which are highly effective in directing the stereochemical outcome of the Staudinger ketene-imine cycloaddition. This method provides a reliable route to enantiomerically enriched 3-amino-β-lactams, which are key structural motifs in many antibiotic drugs.

Quantitative Data for Staudinger Cycloaddition
Ketene PrecursorImine ComponentYield (%)Diastereomeric Ratio (dr)
(S)-4-phenyloxazolidinon-3-ylacetyl chlorideN-benzylaldimines80-9095:5 to 97:3
Experimental Protocol: General Procedure for Staudinger [2+2] Cycloaddition
  • In a flame-dried flask under an inert atmosphere, dissolve the chiral imine (derived from an aldehyde and an amine) in an anhydrous solvent such as dichloromethane.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add a base, typically a tertiary amine like triethylamine (1.1 eq).

  • Slowly add a solution of the ketene precursor, such as an acyl chloride attached to the (S)-phenylglycine-derived oxazolidinone auxiliary (1.0 eq), in the same anhydrous solvent.

  • Stir the reaction mixture at the same temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.

  • Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the diastereomerically enriched β-lactam.

  • The chiral auxiliary can be removed under appropriate hydrolytic or reductive conditions.

Staudinger_Cycloaddition Imine Imine Cycloaddition [2+2] Cycloaddition Imine->Cycloaddition Ketene Ketene (with (S)-Phenylglycine derived auxiliary) Ketene->Cycloaddition beta_Lactam Diastereomerically Enriched β-Lactam Cycloaddition->beta_Lactam Auxiliary_Removal Auxiliary Removal beta_Lactam->Auxiliary_Removal Final_Product Enantiopure 3-Amino-β-Lactam Auxiliary_Removal->Final_Product

Caption: Asymmetric Staudinger cycloaddition for β-lactam synthesis.

Asymmetric Michael Addition

Chiral derivatives of (S)-phenylglycine can be utilized in Michael additions to control the stereochemistry of the conjugate addition product. For instance, a chiral Ni(II) complex of a glycine Schiff base, where the chirality is derived from a ligand synthesized from (S)-phenylglycine, can act as a nucleophile in reactions with α,β-unsaturated compounds, yielding products with high diastereoselectivity.

Quantitative Data for Michael Addition
Glycine DonorMichael AcceptorBase (mol%)Time (min)Yield (%)Diastereomeric Purity
(S)-Ni(II) complex of glycine Schiff base(S)-N-crotonyl-4-phenyloxazolidin-2-oneDBU (15)5100Single diastereomer
Experimental Protocol: Diastereoselective Michael Addition
  • In a reaction vessel, dissolve the chiral Ni(II) complex of the glycine Schiff base (1.0 eq) and the α,β-unsaturated Michael acceptor (1.1 eq) in an anhydrous solvent such as DMF.

  • Add the base catalyst, for example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (15 mol%), to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction and work up by partitioning between an organic solvent and water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

  • The resulting Michael adduct can be further manipulated, including removal of the chiral auxiliary, to afford the desired enantiomerically pure product.[1]

Generalized Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis

The overarching principle of using (S)-(+)-2-Phenylglycine methyl ester or its derivatives as a chiral auxiliary in asymmetric synthesis follows a well-defined, three-stage workflow. This process is fundamental to achieving high levels of stereocontrol in a variety of chemical transformations, including alkylations, aldol reactions, and Diels-Alder reactions.

  • Attachment of the Chiral Auxiliary: The prochiral substrate is covalently bonded to the chiral auxiliary derived from (S)-(+)-2-Phenylglycine. This step creates a new chiral molecule where the stereocenter of the auxiliary can influence subsequent reactions.

  • Diastereoselective Reaction: The key bond-forming reaction is performed. The steric and electronic properties of the chiral auxiliary create a biased environment, directing the approach of the reagent to one face of the molecule, resulting in the preferential formation of one diastereomer.

  • Cleavage of the Chiral Auxiliary: After the stereocenter has been set, the auxiliary is removed from the product. This step is crucial as it liberates the desired enantiomerically enriched molecule and ideally allows for the recovery and recycling of the auxiliary.

Chiral_Auxiliary_Workflow Prochiral_Substrate Prochiral Substrate Attachment 1. Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary (S)-Phenylglycine Derivative Auxiliary Chiral_Auxiliary->Attachment Chiral_Substrate_Complex Chiral Substrate-Auxiliary Complex Attachment->Chiral_Substrate_Complex Diastereoselective_Reaction 2. Diastereoselective Reaction (e.g., Alkylation, Aldol) Chiral_Substrate_Complex->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage 3. Cleavage of Auxiliary Diastereomeric_Product->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

References

Application Notes and Protocols for Amide Coupling with (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-acyl-(S)-2-phenylglycine methyl esters via amide coupling. (S)-(+)-2-Phenylglycine methyl ester hydrochloride is a valuable chiral building block in medicinal chemistry, and efficient and reliable coupling methods are crucial for its application in drug discovery and development. This document outlines two common and effective protocols using EDC/HOBt and HATU as coupling agents, including reaction conditions, purification procedures, and expected outcomes.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry. The coupling of carboxylic acids with amines to form amides is a key reaction in the synthesis of peptides, peptidomimetics, and a vast array of biologically active molecules. (S)-(+)-2-Phenylglycine methyl ester, due to its chiral nature and structural rigidity, is frequently incorporated into novel therapeutic agents. As this amine is supplied as a hydrochloride salt, a base is required to liberate the free amine for the coupling reaction. The choice of coupling agent and reaction conditions is critical to ensure high yields, minimize side reactions, and preserve the stereochemical integrity of the chiral center.

This document provides two robust protocols for the amide coupling of this compound with a variety of carboxylic acids.

General Considerations

  • Starting Materials: this compound should be of high purity. Carboxylic acids should be dried before use, especially when using carbodiimide-based coupling agents.

  • Solvents: Anhydrous solvents are recommended to prevent hydrolysis of the activated carboxylic acid intermediate. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used solvents for these reactions.

  • Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting materials.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as the coupling agents. This combination is widely used due to its efficiency and relatively low cost. HOBt acts as an additive to suppress racemization and improve reaction rates.[1]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • EDC·HCl (1.2 - 1.5 eq)

  • HOBt (1.2 - 1.5 eq)

  • DIPEA or TEA (2.0 - 2.5 eq)

  • Anhydrous DCM or DMF

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a solution of the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 10-15 minutes at 0 °C.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer successively with 1 M HCl (to remove excess base and EDC urea), saturated aqueous NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-acyl-(S)-2-phenylglycine methyl ester.

Protocol 2: HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its rapid reaction times and low rates of racemization, making it particularly suitable for sterically hindered or racemization-prone amino acids.[2][3]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • HATU (1.1 - 1.3 eq)

  • DIPEA or TEA (2.0 - 3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • 1 M HCl

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF and add DIPEA (2.2 eq).

  • Add the amine solution to the carboxylic acid/HATU mixture at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide product.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the amide coupling of this compound with various carboxylic acids using the protocols described above. Please note that yields are dependent on the specific carboxylic acid used and purification efficiency.

Coupling ProtocolCarboxylic Acid PartnerBaseSolventTime (h)Typical Yield (%)Purity (%)Reference
EDC/HOBt Benzoic AcidDIPEADCM1875-85>95General Knowledge
EDC/HOBt Acetic AcidTEADMF1270-80>95[4]
EDC/Oxyma Z-L-Phg-OHDIEADCM15>90>99 (low epimerization)[5]
HATU Boc-L-AlanineDIPEADMF285-95>98[2][3]
HATU N-acetyl-L-leucineDIPEADMF380-90>98General Knowledge
PyBOP/HOBt VariousNMMDMF370-80Not specified[6]

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the EDC/HOBt and HATU mediated amide coupling reactions.

EDC_HOBt_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Carboxylic Acid + (S)-(+)-2-Phenylglycine methyl ester HCl + HOBt in Anhydrous Solvent B Add Base (DIPEA/TEA) at 0°C A->B C Add EDC·HCl at 0°C B->C D Stir at Room Temperature (12-24h) C->D E Aqueous Work-up (HCl, NaHCO3, Brine) D->E F Dry & Concentrate E->F G Column Chromatography F->G H Pure N-Acyl-(S)-2-phenylglycine methyl ester G->H

Caption: Workflow for EDC/HOBt mediated amide coupling.

HATU_Workflow cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Work-up & Purification A1 Carboxylic Acid + HATU in Anhydrous DMF B Combine Solutions & Stir at RT (1-4h) A1->B A2 (S)-(+)-2-Phenylglycine methyl ester HCl + Base in Anhydrous DMF A2->B C Aqueous Work-up (HCl, NaHCO3, Brine) B->C D Dry & Concentrate C->D E Column Chromatography D->E F Pure N-Acyl-(S)-2-phenylglycine methyl ester E->F

Caption: Workflow for HATU mediated amide coupling.

Conclusion

The protocols described in these application notes provide reliable and efficient methods for the synthesis of N-acyl-(S)-2-phenylglycine methyl esters. The choice between the EDC/HOBt and HATU methods will depend on the specific requirements of the synthesis, such as the steric hindrance of the coupling partners, the propensity for racemization, and cost considerations. For challenging couplings, HATU is often the preferred reagent due to its higher reactivity and faster reaction times. Proper execution of these protocols, including the use of anhydrous conditions and appropriate purification techniques, will enable researchers to successfully synthesize a wide range of dipeptides incorporating the (S)-2-phenylglycine scaffold for their research and drug development endeavors.

References

Application of (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-Phenylglycine methyl ester hydrochloride is a valuable chiral building block in medicinal chemistry. Its rigid structure, conferred by the phenyl group directly attached to the α-carbon, and its specific stereochemistry make it a crucial component in the synthesis of a variety of biologically active molecules. This non-natural amino acid derivative is utilized to introduce specific spatial arrangements in drug candidates, which is critical for their efficacy and selectivity.[1] Applications range from its incorporation into peptide and non-peptide structures to its use as a chiral auxiliary in asymmetric synthesis. This document provides an overview of its key applications, with a focus on its role in the development of Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulators and, for comparative purposes, the use of its D-enantiomer in the synthesis of β-lactam antibiotics.

Core Applications in Medicinal Chemistry

This compound serves as a versatile intermediate in several areas of drug discovery and development:

  • Asymmetric Synthesis: It is employed as a chiral auxiliary to control the stereochemistry of chemical reactions, leading to the formation of enantiomerically pure compounds.[2]

  • Peptide Synthesis: Incorporation of this non-natural amino acid into peptide chains can enhance their metabolic stability and influence their conformation, leading to peptides with improved pharmacological properties.[2][3]

  • Synthesis of Bioactive Molecules: It is a key starting material for the synthesis of various small molecules with therapeutic potential, including enzyme inhibitors and receptor modulators.

While the (S)-enantiomer is the focus of this document, it is noteworthy that the corresponding D-enantiomer, D-(-)-2-phenylglycine methyl ester, is a crucial precursor in the industrial synthesis of several important β-lactam antibiotics, such as ampicillin and cefaclor.[1][4] This highlights the significance of the stereochemistry of phenylglycine derivatives in determining their application in medicinal chemistry.

Application I: Synthesis of PPARγ Modulators

Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.[1][5][6] As such, it is a significant therapeutic target for the treatment of metabolic diseases like type 2 diabetes. L-Phenylglycine derivatives have been identified as promising scaffolds for the development of novel PPARγ modulators.[5]

Biological Activity of L-Phenylglycine Derivatives as PPARγ Agonists

Several studies have demonstrated the potential of L-phenylglycine derivatives to act as potent and selective PPARγ agonists. The biological activity of these compounds is typically evaluated through in vitro assays that measure their ability to activate the PPARγ receptor and their half-maximal effective concentration (EC50).

Compound IDDescriptionPPRE Relative Activity (%) at 10 µg·mL⁻¹ (vs. Pioglitazone)EC50 (µM)Reference
M5 Novel L-phenylglycine derivative105.04Not Reported[5]
TM4h Optimized L-phenylglycine derivative120.42Not Reported[5]
Signaling Pathway of PPARγ Activation

The activation of PPARγ by a ligand, such as an (S)-phenylglycine derivative, initiates a cascade of molecular events that ultimately leads to the regulation of target gene expression. This signaling pathway is crucial for the therapeutic effects observed with PPARγ agonists.

PPAR_Signaling Ligand (S)-Phenylglycine Derivative (Ligand) PPARg_active PPARγ Ligand->PPARg_active binds and activates PPARg_inactive PPARγ CoR Co-repressor PPARg_inactive->CoR bound to PPARg_inactive->PPARg_active translocates to nucleus RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active translocates to nucleus CoR->PPARg_active dissociates from PPARg_active->RXR_active heterodimerizes with CoA Co-activator PPARg_active->CoA recruits PPRE PPRE (PPAR Response Element) PPARg_active->PPRE binds to RXR_active->CoA recruits RXR_active->PPRE binds to CoA->PPRE binds to TargetGenes Target Genes (e.g., aP2, CD36, LPL) PPRE->TargetGenes promotes transcription of Response Cellular Response (Improved Insulin Sensitivity, Lipid Metabolism) TargetGenes->Response leads to

PPARγ Signaling Pathway

Application II: Precursor for β-Lactam Antibiotic Synthesis (D-enantiomer)

While the focus of this document is the (S)-enantiomer, the importance of the D-enantiomer, D-(-)-2-phenylglycine methyl ester, in the synthesis of blockbuster antibiotics warrants discussion. It serves as a key side-chain precursor for the enzymatic synthesis of ampicillin and cefaclor.[1][4][7] This enzymatic approach offers a greener alternative to traditional chemical methods.[6]

Quantitative Data for Enzymatic Synthesis of β-Lactam Antibiotics

The efficiency of the enzymatic synthesis of ampicillin and cefaclor is often measured by the conversion yield of the starting materials.

Antibioticβ-Lactam NucleusAcyl DonorEnzymeConversion Yield (%)Reference
Ampicillin 6-Aminopenicillanic acid (6-APA)D-Phenylglycine methyl esterPenicillin G AcylaseHigh[6]
Cefaclor 7-Aminodesacetoxymethyl-3-chlorocephalosporanic acid (7-ACCA)D-Phenylglycine methyl esterPenicillin Amidase64 (improved to 85 with in situ product removal)[7]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes a general method for the acylation of the amino group of this compound to form an amide linkage, a common step in the synthesis of more complex molecules.

Materials:

  • This compound

  • Carboxylic acid (1.0 equivalent)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 equivalents)

  • Tertiary base (e.g., Diisopropylethylamine - DIPEA) (2.2 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Neutralization: Suspend this compound (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir the mixture at room temperature for 20-30 minutes until the solution becomes clear.

  • Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (1.0 equivalent) and the coupling reagent (e.g., HATU, 1.1 equivalents) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the activated carboxylic acid solution from step 2 to the neutralized solution of (S)-(+)-2-phenylglycine methyl ester from step 1. Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired N-acylated product.

N_Acylation_Workflow Start (S)-PGME·HCl Neutralization Neutralization (DIPEA, DCM) Start->Neutralization PGME_free Free (S)-PGME Neutralization->PGME_free Coupling Coupling Reaction (DCM, rt) PGME_free->Coupling CarboxylicAcid Carboxylic Acid Activation Activation (HATU, DIPEA, DCM) CarboxylicAcid->Activation ActivatedAcid Activated Acid Activation->ActivatedAcid ActivatedAcid->Coupling CrudeProduct Crude Product Coupling->CrudeProduct Workup Aqueous Work-up CrudeProduct->Workup Purification Column Chromatography Workup->Purification FinalProduct N-Acylated Product Purification->FinalProduct

N-Acylation Workflow
Protocol 2: General Procedure for Peptide Coupling using this compound in Solution Phase

This protocol outlines the steps for incorporating (S)-phenylglycine into a dipeptide using solution-phase synthesis.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH) (1.0 equivalent)

  • This compound (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl, saturated NaHCO₃ solution, and brine

Procedure:

  • Neutralization: In a round-bottom flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add DIPEA (1.2 equivalents) and stir the mixture at room temperature for 20 minutes.

  • Activation: In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling: Add EDC·HCl (1.2 equivalents) to the solution from step 2 at 0 °C. Stir for 30 minutes. To this mixture, add the neutralized (S)-phenylglycine methyl ester solution from step 1. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude dipeptide can be purified by column chromatography or recrystallization.

Conclusion

This compound is a chiral building block of significant interest in medicinal chemistry. Its application in the synthesis of PPARγ modulators demonstrates its potential in developing therapeutics for metabolic diseases. The contrasting use of its D-enantiomer in the synthesis of major antibiotics underscores the critical role of stereochemistry in drug design and synthesis. The provided protocols offer a foundational guide for the utilization of this versatile compound in the synthesis of novel bioactive molecules. Further exploration of its incorporation into diverse molecular scaffolds is likely to yield new therapeutic agents with improved pharmacological profiles.

References

Large-Scale Preparation of Enantiopure Phenylglycine Methyl Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure phenylglycine and its derivatives are critical chiral building blocks in the pharmaceutical industry. The stereochemistry of these compounds is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Phenylglycine methyl ester, in its enantiopure form, serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including semi-synthetic penicillins and cephalosporins. This document provides detailed application notes and protocols for the large-scale preparation of enantiopure phenylglycine methyl ester, focusing on three primary strategies: enzymatic kinetic resolution, diastereomeric resolution, and asymmetric synthesis.

Strategic Approaches to Enantiopure Phenylglycine Methyl Ester

The selection of a synthetic strategy for producing enantiopure phenylglycine methyl ester on a large scale is influenced by factors such as cost, desired enantiopurity, scalability, and available resources. The three main approaches are:

  • Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

  • Diastereomeric Resolution: This classical technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties, such as solubility.

  • Asymmetric Synthesis: This approach aims to directly synthesize the desired enantiomer from a prochiral precursor using a chiral catalyst or auxiliary.

Comparative Data of Preparation Methods

The following table summarizes the quantitative data for the different methods of preparing enantiopure phenylglycine methyl ester, providing a basis for comparison.

MethodKey Reagents/CatalystTypical Yield of Desired EnantiomerEnantiomeric Excess (e.e.)Reaction TimeKey AdvantagesKey Disadvantages
Enzymatic Kinetic Resolution Immobilized Candida antarctica lipase B (Novozym 435)~45-50%>95%12-48 hoursHigh enantioselectivity, mild reaction conditions.Theoretical maximum yield of 50%, requires enzyme.
Diastereomeric Resolution (+)-Tartaric Acid~42% (of the D-ester salt)High (after recrystallization)24-72 hoursWell-established, scalable technology.Stoichiometric use of resolving agent, often requires multiple recrystallizations.
Asymmetric Synthesis Chiral Auxiliary (e.g., (S)-1-(4-methoxyphenyl)ethylamine)Good to high>95% (dr of intermediate)24-96 hoursHigh theoretical yield, direct formation of desired enantiomer.May require more complex starting materials and catalysts, potential for side reactions.

Experimental Protocols

Esterification of Racemic Phenylglycine

This initial step is common to both enzymatic and diastereomeric resolution methods, starting from racemic DL-phenylglycine.

Protocol: Esterification using Thionyl Chloride in Methanol

  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and reflux condenser, suspend DL-phenylglycine (1.0 eq) in methanol (4-5 volumes).

  • Addition of Thionyl Chloride: Cool the suspension to 0-5 °C. Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approximately 60-65 °C) for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture and concentrate under reduced pressure to obtain the crude racemic phenylglycine methyl ester hydrochloride.

  • Isolation: The crude product can be used directly in the next step or can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate) to yield the free base of racemic phenylglycine methyl ester.

Enzymatic Kinetic Resolution of Racemic Phenylglycine Methyl Ester

This protocol utilizes the high enantioselectivity of Candida antarctica lipase B.

Protocol: Lipase-Catalyzed Hydrolysis

  • Reaction Setup: To a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-8.0) in a temperature-controlled reactor, add racemic phenylglycine methyl ester (1.0 eq).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435) (typically 5-10% w/w of the substrate).

  • Reaction: Stir the mixture at a constant temperature (e.g., 30-40 °C). The enzyme will selectively hydrolyze one enantiomer (typically the L-enantiomer) to the corresponding carboxylic acid, leaving the desired D-enantiomer as the unreacted ester. Monitor the reaction progress by HPLC until approximately 50% conversion is reached.

  • Enzyme Removal: Filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation:

    • Adjust the pH of the filtrate to acidic (pH ~2) with a suitable acid (e.g., 1 M HCl).

    • Extract the mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain the unreacted D-phenylglycine methyl ester.

    • The aqueous layer will contain the L-phenylglycine.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched D-phenylglycine methyl ester. The enantiomeric excess can be determined by chiral HPLC.

Diastereomeric Resolution of Racemic Phenylglycine Methyl Ester

This protocol employs (+)-tartaric acid as the chiral resolving agent.[1]

Protocol: Resolution with (+)-Tartaric Acid [1]

  • Diastereomeric Salt Formation: Dissolve racemic phenylglycine methyl ester (1.0 eq) in a suitable solvent (e.g., aqueous ethanol or methanol). In a separate container, dissolve an equimolar amount of (+)-tartaric acid (1.0 eq) in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the tartaric acid solution to the phenylglycine methyl ester solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization. The D-ester hydrogen (+)-tartrate salt is typically less soluble and will precipitate out.[1] The crystallization process can be allowed to proceed for 24-48 hours to maximize the yield of the diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. The yield of the D-ester hydrogen (+)-tartrate salt can be up to 42% (84% based on the D-enantiomer content).[1]

  • Liberation of the Enantiopure Ester:

    • Suspend the collected diastereomeric salt in water.

    • Add a base (e.g., saturated sodium bicarbonate solution or dilute ammonium hydroxide) dropwise with stirring until the pH is neutral to slightly basic (pH 7-8). This will liberate the free D-phenylglycine methyl ester.

    • Extract the liberated ester with an organic solvent (e.g., ethyl acetate) multiple times.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiopure D-phenylglycine methyl ester.

  • Recovery from Mother Liquor: The L-enantiomer remains in the filtrate as the more soluble tartrate salt. It can be recovered by concentrating the filtrate and following a similar basification and extraction procedure.

Asymmetric Synthesis via Strecker Reaction

This protocol describes a diastereoselective three-component Strecker synthesis to produce an α-aminonitrile precursor to enantiopure phenylglycine.[2]

Protocol: Asymmetric Strecker Synthesis [2]

  • Imine Formation and Cyanation: In a suitable reactor, dissolve the chiral auxiliary, (S)-1-(4-methoxyphenyl)ethylamine (1.0 eq), and benzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). Add sodium cyanide (1.1 eq) to the solution.

  • Crystallization of Diastereomerically Pure Aminonitrile: Stir the reaction mixture at room temperature. The major (S,S)-α-aminonitrile diastereomer will often precipitate directly from the reaction mixture in high diastereomeric purity (>99:1 dr).[2]

  • Isolation of Aminonitrile: Collect the crystalline product by filtration and wash with a cold solvent.

  • Hydrolysis and Esterification:

    • Heat the isolated (S,S)-α-aminonitrile in 6 M aqueous HCl at reflux. This step cleaves the chiral auxiliary and hydrolyzes the nitrile to a carboxylic acid, yielding (S)-α-phenylglycine hydrochloride.[2]

    • After hydrolysis, the resulting amino acid can be esterified as described in Protocol 1 to yield the desired (S)-phenylglycine methyl ester.

Visualizations

Experimental Workflow: Enzymatic Kinetic Resolution

G cluster_0 Reaction cluster_1 Separation cluster_2 Isolation racemic_ester Racemic Phenylglycine Methyl Ester reaction_vessel Stirred Reactor (30-40 °C) racemic_ester->reaction_vessel buffer Aqueous Buffer buffer->reaction_vessel enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction_vessel filtration Filtration reaction_vessel->filtration acidification Acidification (pH 2) filtration->acidification Filtrate extraction Liquid-Liquid Extraction (Ethyl Acetate) acidification->extraction separation_funnel Separatory Funnel extraction->separation_funnel organic_phase Organic Phase: D-Phenylglycine Methyl Ester separation_funnel->organic_phase aqueous_phase Aqueous Phase: L-Phenylglycine separation_funnel->aqueous_phase drying Drying (Na₂SO₄) organic_phase->drying concentration Concentration drying->concentration final_product Enantiopure D-Phenylglycine Methyl Ester concentration->final_product

Caption: Workflow for enzymatic kinetic resolution.

Logical Relationship: Diastereomeric Resolution

G racemic Racemic Phenylglycine Methyl Ester (D/L) diastereomers Mixture of Diastereomeric Salts (D-ester-(+)-tartrate and L-ester-(+)-tartrate) racemic->diastereomers resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (D-ester-(+)-tartrate) crystallization->less_soluble Precipitate more_soluble More Soluble Diastereomer (L-ester-(+)-tartrate) crystallization->more_soluble Mother Liquor liberation_d Liberation with Base less_soluble->liberation_d liberation_l Liberation with Base more_soluble->liberation_l d_ester Enantiopure D-Phenylglycine Methyl Ester liberation_d->d_ester l_ester Enantiopure L-Phenylglycine Methyl Ester liberation_l->l_ester

Caption: Principle of diastereomeric resolution.

Signaling Pathway: Asymmetric Strecker Synthesis

G benzaldehyde Benzaldehyde strecker_reaction Three-Component Strecker Reaction benzaldehyde->strecker_reaction chiral_auxiliary Chiral Auxiliary ((S)-1-(4-methoxyphenyl)ethylamine) chiral_auxiliary->strecker_reaction cyanide Cyanide Source (NaCN) cyanide->strecker_reaction aminonitrile_mixture Diastereomeric Mixture of α-Aminonitriles strecker_reaction->aminonitrile_mixture crystallization Crystallization-Induced Asymmetric Transformation aminonitrile_mixture->crystallization pure_aminonitrile Diastereomerically Pure (S,S)-α-Aminonitrile crystallization->pure_aminonitrile hydrolysis Acid Hydrolysis (6 M HCl, reflux) pure_aminonitrile->hydrolysis amino_acid (S)-Phenylglycine Hydrochloride hydrolysis->amino_acid esterification Esterification (MeOH, SOCl₂) amino_acid->esterification final_product Enantiopure (S)-Phenylglycine Methyl Ester esterification->final_product

Caption: Pathway for asymmetric Strecker synthesis.

References

Application Notes and Protocols for (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-Phenylglycine methyl ester hydrochloride is a valuable chiral resolving agent employed in the separation of enantiomers, particularly of racemic carboxylic acids. Its utility lies in its ability to form diastereomeric salts with the enantiomers of a racemic acid. These diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation through fractional crystallization. The desired enantiomer can then be recovered from the separated diastereomeric salt. This method is a cornerstone of classical resolution and remains a widely used, cost-effective technique for obtaining enantiomerically pure compounds in both academic research and industrial drug development.

Furthermore, the free base, (S)-(+)-2-phenylglycine methyl ester, serves as a chiral derivatizing agent to determine the absolute configuration of chiral carboxylic acids via NMR spectroscopy. By converting the carboxylic acid enantiomers into diastereomeric amides, the resulting difference in the chemical shifts of the protons in the NMR spectrum can be used to assign the absolute stereochemistry.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle behind chiral resolution with this compound is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. The reaction of a racemic carboxylic acid (a 50:50 mixture of R- and S-enantiomers) with the enantiomerically pure (S)-(+)-2-Phenylglycine methyl ester results in the formation of two diastereomeric salts: [(R)-acid·(S)-amine] and [(S)-acid·(S)-amine]. Due to their different three-dimensional arrangements, these salts exhibit different solubilities in a given solvent system. Through careful selection of a solvent and optimization of crystallization conditions, one of the diastereomeric salts will preferentially crystallize, allowing for its isolation. The enantiomerically pure carboxylic acid is then liberated from the isolated salt, typically by treatment with an acid.

Applications

The primary application of this compound is the resolution of racemic carboxylic acids. This is particularly relevant in the pharmaceutical industry, where the therapeutic activity of a drug is often associated with a single enantiomer, while the other may be inactive or even cause undesirable side effects. A notable class of drugs where this is critical is the 2-arylpropionic acids, commonly known as "profens" (e.g., ibuprofen, naproxen, ketoprofen). For these non-steroidal anti-inflammatory drugs (NSAIDs), the (S)-enantiomer is typically the more pharmacologically active form.

Another significant application is the use of the corresponding free base, (S)-(+)-2-phenylglycine methyl ester, as a chiral anisotropic reagent for the determination of the absolute configuration of chiral carboxylic acids by NMR spectroscopy[1].

Experimental Protocols

Protocol 1: General Procedure for Chiral Resolution of a Racemic Carboxylic Acid by Diastereomeric Salt Crystallization

This protocol provides a general workflow for the resolution of a racemic carboxylic acid using this compound. The specific conditions (solvent, temperature, concentrations) will need to be optimized for each specific racemic acid.

Materials:

  • Racemic carboxylic acid

  • This compound

  • A suitable solvent or solvent mixture (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, or mixtures with water)

  • Base (e.g., sodium hydroxide, potassium hydroxide) for liberation of the free amine from its hydrochloride salt

  • Acid (e.g., hydrochloric acid) for liberation of the resolved carboxylic acid

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Liberation of the Free Amine: Dissolve this compound in a suitable solvent. Neutralize with an equimolar amount of a base to liberate the free (S)-(+)-2-phenylglycine methyl ester. The resulting salt byproduct may need to be removed by filtration. Alternatively, the free amine can be extracted into an organic solvent.

  • Diastereomeric Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent, gently heating if necessary. In a separate flask, dissolve an equimolar amount of the free (S)-(+)-2-phenylglycine methyl ester in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the racemic acid solution with stirring. The total volume of the solvent should be minimized to ensure supersaturation. Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal of the desired diastereomeric salt can induce crystallization. Further cooling in an ice bath or refrigerator may be necessary.

  • Isolation of the Diastereomeric Salt: Collect the crystallized diastereomeric salt by filtration and wash the crystals with a small amount of the cold crystallization solvent.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., 1 M HCl) to a pH of 1-2.

  • Extraction: Extract the liberated carboxylic acid with an appropriate organic solvent.

  • Purification and Analysis: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid. The enantiomeric excess (ee%) of the product should be determined by a suitable method, such as chiral HPLC or NMR spectroscopy using a chiral solvating agent.

Protocol 2: Separation of Diastereomeric Amides of a Racemic Carboxylic Acid with (S)-Phenylglycine Methyl Ester by Chromatography

This protocol is adapted from the work of Yabuuchi and Kusumi, who utilized (S)-phenylglycine methyl ester for the determination of absolute configuration of chiral α,α-disubstituted acetic acids by separating the resulting diastereomeric amides[1]. While this procedure involves amide formation and chromatographic separation, it serves as an excellent illustration of the principles of diastereomer separation.

Materials:

  • Racemic 2-hydroxy-2-methylpentanoic acid

  • (S)-Phenylglycine methyl ester ((S)-PGME)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N-methylmorpholine

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • 10 M Potassium hydroxide (KOH) in methanol

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Amide Formation: To a solution of racemic 2-hydroxy-2-methylpentanoic acid (1 equivalent) in CH₂Cl₂, add (S)-PGME (1 equivalent), PyBOP (1.1 equivalents), HOBt (1.1 equivalents), and N-methylmorpholine (2 equivalents). Stir the mixture at room temperature for the time required for the reaction to complete (e.g., 12 hours).

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Diastereomer Separation: Separate the resulting diastereomeric amides by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Hydrolysis of Separated Amides: Treat each separated diastereomeric amide with 10 M KOH in methanol to hydrolyze the amide bond and liberate the enantiomerically pure carboxylic acids.

  • Isolation of Enantiomers: After hydrolysis, acidify the reaction mixture with 1 M HCl and extract the carboxylic acid with an organic solvent. Dry the organic layer, concentrate, and analyze the optical purity of each enantiomer.

Data Presentation

The following tables present hypothetical data for the resolution of a generic racemic carboxylic acid based on typical outcomes of such experiments.

Table 1: Screening of Solvents for Diastereomeric Crystallization

EntrySolvent SystemYield of Diastereomeric Salt (%)Diastereomeric Excess (de%) of Crystalline Salt
1Methanol3585
2Ethanol4292
3Isopropanol4595
4Acetone3075
5Ethyl Acetate2560

Table 2: Quantitative Results of Optimized Chiral Resolution

ParameterValue
Racemic Acid Input10.0 g
(S)-(+)-2-Phenylglycine Methyl Ester HCl Input13.2 g
Yield of Less Soluble Diastereomeric Salt4.3 g (41% based on one enantiomer)
Diastereomeric Excess of Salt96%
Yield of Enriched Carboxylic Acid2.8 g
Enantiomeric Excess (ee%) of Recovered Acid98%
Optical Rotation of Recovered Acid[α]D²⁵ +X.X° (c=1, CHCl₃)

Visualizations

G Workflow for Chiral Resolution via Diastereomeric Salt Formation racemic_acid Racemic Carboxylic Acid ((R)-Acid + (S)-Acid) salt_formation Diastereomeric Salt Formation in a Suitable Solvent racemic_acid->salt_formation resolving_agent (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride base Base resolving_agent->base Liberation of free amine free_amine Free (S)-Amine base->free_amine free_amine->salt_formation diastereomers Mixture of Diastereomeric Salts ((R)-Acid·(S)-Amine) & ((S)-Acid·(S)-Amine) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Crystals of Less Soluble Diastereomer (e.g., (R)-Acid·(S)-Amine) crystallization->less_soluble mother_liquor Mother Liquor Enriched in More Soluble Diastereomer (e.g., (S)-Acid·(S)-Amine) crystallization->mother_liquor acidification1 Acidification less_soluble->acidification1 acidification2 Acidification mother_liquor->acidification2 pure_enantiomer1 Enantiomerically Enriched (R)-Carboxylic Acid acidification1->pure_enantiomer1 recovered_agent1 Recovered Resolving Agent acidification1->recovered_agent1 pure_enantiomer2 Enantiomerically Enriched (S)-Carboxylic Acid acidification2->pure_enantiomer2 recovered_agent2 Recovered Resolving Agent acidification2->recovered_agent2

Caption: General workflow for chiral resolution.

G Logical Relationship in Diastereomer Formation cluster_enantiomers Enantiomers (Identical Physical Properties) cluster_resolving_agent Chiral Resolving Agent cluster_diastereomers Diastereomers (Different Physical Properties) R_Acid (R)-Carboxylic Acid S_Acid (S)-Carboxylic Acid R_Acid->S_Acid Mirror Images RS_Salt (R)-Acid · (S)-Amine R_Acid->RS_Salt + SS_Salt (S)-Acid · (S)-Amine S_Acid->SS_Salt + S_Amine (S)-Amine S_Amine->RS_Salt S_Amine->SS_Salt RS_Salt->SS_Salt Not Mirror Images

Caption: Formation of diastereomers from enantiomers.

References

Application Notes and Protocols for the Derivatization of (S)-(+)-2-Phenylglycine Methyl Ester for Chromatographic Separation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-(+)-2-Phenylglycine and its derivatives are crucial chiral building blocks in the synthesis of various pharmaceuticals, including semi-synthetic β-lactam antibiotics like ampicillin and cephalexin. The enantiomeric purity of these compounds is critical as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, robust analytical methods for the enantioselective separation and quantification of (S)-(+)-2-Phenylglycine methyl ester are essential in drug development and quality control.

This document provides detailed application notes and protocols for the derivatization of (S)-(+)-2-Phenylglycine methyl ester to facilitate its separation by gas chromatography (GC) and high-performance liquid chromatography (HPLC). Derivatization is a chemical modification process that converts the analyte into a derivative with improved chromatographic properties, such as increased volatility for GC or the formation of diastereomers for separation on achiral HPLC columns.[1][2][3][4][5]

Section 1: Derivatization for Gas Chromatographic (GC) Separation

For GC analysis, derivatization is necessary to increase the volatility and thermal stability of the amino acid ester.[6] A common two-step process involves the acylation of the amino group.

Protocol 1: Trifluoroacetylation of (S)-(+)-2-Phenylglycine Methyl Ester

This protocol describes the formation of the N-trifluoroacetyl derivative of (S)-(+)-2-Phenylglycine methyl ester, which is highly volatile and suitable for GC analysis.

Materials:

  • (S)-(+)-2-Phenylglycine methyl ester

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (CH₂Cl₂) or other inert solvent (e.g., ethyl acetate, acetone)[7]

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Anhydrous sodium sulfate

  • Vials with caps

  • Heating block or water bath

Procedure:

  • Accurately weigh approximately 1-5 mg of (S)-(+)-2-Phenylglycine methyl ester into a clean, dry vial.

  • Add 1 mL of dichloromethane to dissolve the sample.

  • Add 100 µL of trifluoroacetic anhydride (TFAA) to the solution.

  • If desired, add a small amount of pyridine (e.g., 10 µL) to catalyze the reaction and neutralize the trifluoroacetic acid byproduct.[7]

  • Cap the vial tightly and heat at 60 °C for 30 minutes in a heating block or water bath.

  • Allow the reaction mixture to cool to room temperature.

  • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) for GC injection.

  • Dry the final solution over anhydrous sodium sulfate before injection.

Expected Outcome:

The amino group of the (S)-(+)-2-Phenylglycine methyl ester is acylated to form the N-trifluoroacetyl derivative. This derivative is more volatile and thermally stable, leading to improved peak shape and resolution during GC analysis.

GC_Derivatization_Workflow cluster_preparation Sample Preparation cluster_derivatization Derivatization Reaction cluster_workup Sample Work-up cluster_analysis Analysis start Weigh (S)-(+)-2-Phenylglycine methyl ester dissolve Dissolve in Dichloromethane start->dissolve add_reagent Add Trifluoroacetic Anhydride (TFAA) dissolve->add_reagent heat Heat at 60°C for 30 min add_reagent->heat evaporate Evaporate Solvent and Excess Reagent heat->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute dry Dry over Na₂SO₄ reconstitute->dry inject Inject into GC dry->inject

Caption: Workflow for the derivatization of (S)-(+)-2-Phenylglycine methyl ester with Marfey's reagent for HPLC analysis.

Section 3: Chromatographic Conditions and Data

The following tables summarize typical chromatographic conditions and expected data for the separation of derivatized (S)-(+)-2-Phenylglycine methyl ester. Note that these are examples and optimization may be required for specific applications.

Table 1: GC Conditions for N-Trifluoroacetyl-(S)-(+)-2-Phenylglycine Methyl Ester

ParameterValue
Column Chiral GC Column (e.g., CHIRALDEX G-TA)
Injector Temp. 250 °C
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °C
Carrier Gas Helium or Hydrogen
Oven Program 100 °C (hold 2 min), ramp to 200 °C at 5 °C/min, hold 5 min
Expected Retention Time Varies with column and conditions, but enantiomers will be resolved.
Expected Resolution (Rs) > 1.5 for baseline separation

Table 2: HPLC Conditions for FDAA Derivatives of 2-Phenylglycine Methyl Ester

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) [8]
Mobile Phase Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA) (gradient)
Flow Rate 1.0 mL/min [9]
Column Temp. 35 °C [9]
Detection UV at 340 nm
Expected Elution Order Typically, the L-D diastereomer elutes before the L-L diastereomer.
Expected Retention Times (R)-derivative: ~4.9 min, (S)-derivative: ~16.2 min (example) [9]
Correlation Coefficient (r²) > 0.999 for calibration curves [10]

The derivatization protocols outlined in these application notes provide reliable methods for the chromatographic separation of (S)-(+)-2-Phenylglycine methyl ester. For GC analysis, trifluoroacetylation is an effective technique to enhance volatility. For HPLC, derivatization with Marfey's reagent allows for the successful separation of enantiomers as diastereomers on a standard achiral column. The choice of method will depend on the available instrumentation, required sensitivity, and the specific goals of the analysis. Proper method validation is crucial to ensure accurate and precise quantification of the enantiomers.

References

Application Notes and Protocols for the Enzymatic Synthesis of Compounds Using Phenylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic synthesis of chemical compounds offers a green and highly selective alternative to traditional chemical methods. Phenylglycine methyl ester (PGME) is a versatile building block, particularly in the pharmaceutical industry, serving as a key acyl donor in the synthesis of semi-synthetic β-lactam antibiotics and other chiral compounds. This document provides detailed application notes and protocols for the enzymatic synthesis of ampicillin, cephalexin, and phenylglycine amide using PGME, catalyzed by penicillin G acylase and lipase, respectively.

I. Enzymatic Synthesis of β-Lactam Antibiotics

The kinetically controlled synthesis of β-lactam antibiotics, such as ampicillin and cephalexin, is a prominent application of phenylglycine methyl ester in enzymatic reactions. Penicillin G acylase (PGA) is the primary enzyme employed for this purpose, facilitating the transfer of the phenylglycyl group from PGME to the β-lactam nucleus.

A. Synthesis of Ampicillin

Ampicillin is synthesized by the acylation of 6-aminopenicillanic acid (6-APA) with D-phenylglycine methyl ester (D-PGME) catalyzed by penicillin G acylase.

The efficiency of ampicillin synthesis is influenced by various reaction parameters. The following table summarizes the impact of pH, temperature, and substrate molar ratio on the synthesis yield and selectivity.

Enzyme SourceImmobilization SupportpHTemperature (°C)6-APA:PGME Molar RatioYield (%)SelectivityReference
E. coliAgarose-glyoxyl derivative6.541:1 (50 mM each)56.9High[1]
E. coliAgarose-glyoxyl derivative6.5251:1 (50 mM each)-High[1]
E. coli TA1Cross-Linked Enzyme Aggregates (CLEA)6.0251:384-[2]
E. coliIron oxide nanoparticles6.5351:3 (100mM:300mM)-High[3]

Materials:

  • Immobilized Penicillin G Acylase (e.g., from E. coli)

  • D-Phenylglycine methyl ester (D-PGME)

  • 6-Aminopenicillanic acid (6-APA)

  • Phosphate buffer (e.g., 0.1 M)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Reaction Setup:

    • Prepare a reaction vessel with a magnetic stirrer and pH probe, maintained at the desired temperature (e.g., 25°C) using a water bath.

    • Add the desired volume of phosphate buffer (e.g., 50 mL, pH 6.5).

    • Dissolve 6-APA and D-PGME in the buffer to the desired final concentrations (e.g., 50 mM 6-APA and 150 mM D-PGME)[2].

  • Enzyme Addition:

    • Add the immobilized penicillin G acylase to the reaction mixture to initiate the synthesis (e.g., a specific activity of 6 U/mL)[2].

  • Reaction Monitoring:

    • Maintain the pH of the reaction mixture at the desired setpoint (e.g., pH 6.5) by the controlled addition of an acid (e.g., 2N HCl) or a base using a pH-stat or manual titration[3].

    • Withdraw samples at regular intervals (e.g., every 30 minutes) for analysis.

  • Sample Preparation and Analysis:

    • Immediately stop the enzymatic reaction in the collected samples, for example, by adding a quenching solution or by rapid filtration to remove the immobilized enzyme.

    • Analyze the concentrations of ampicillin, 6-APA, D-PGME, and the hydrolysis byproduct D-phenylglycine using a validated HPLC method.

  • Termination of Reaction:

    • After the desired reaction time or conversion is achieved, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation for potential reuse.

    • The supernatant contains the product, which can be further purified.

B. Synthesis of Cephalexin

Cephalexin is synthesized through the enzymatic acylation of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) with D-PGME, also catalyzed by penicillin G acylase.

The synthesis of cephalexin can be optimized by adjusting reaction conditions, as shown in the table below.

Enzyme SourceImmobilization SupportpHTemperature (°C)7-ADCA:PGME Molar Ratio7-ADCA Conversion (%)Productivity (mmol/L/h)Reference
Immobilized PGA---Continuous feeding99.3200[2]
Xanthomonas citri------[4]

Note: Detailed quantitative data for the Xanthomonas citri enzyme was not available in the provided search results.

This protocol is adapted for a high-yield synthesis where the reactant 7-ADCA and the product cephalexin are present as solids[2].

Materials:

  • Immobilized Penicillin G Acylase

  • D-Phenylglycine methyl ester (D-PGME)

  • 7-Amino-3-deacetoxycephalosporanic acid (7-ADCA)

  • Aqueous buffer (e.g., phosphate buffer)

  • HPLC system for analysis

Procedure:

  • Reaction Setup:

    • In a temperature-controlled reactor, suspend 7-ADCA in the aqueous buffer.

    • Add the immobilized penicillin G acylase to the suspension.

  • Initiation of Synthesis:

    • Initiate the reaction by the continuous feeding of D-PGME into the reactor. This method has been shown to be more efficient than a batch-wise addition[2].

  • Reaction Monitoring and Control:

    • Maintain the reaction at the optimal temperature and pH.

    • Monitor the progress of the reaction by taking samples of the suspension, dissolving them in an appropriate solvent, and analyzing by HPLC for the concentrations of cephalexin, 7-ADCA, and D-PGME.

  • Product Recovery:

    • Upon completion of the reaction, separate the solid components (immobilized enzyme, unreacted 7-ADCA, and precipitated cephalexin) from the liquid phase.

    • The cephalexin product can be purified from the solid mixture through appropriate downstream processing steps.

II. Lipase-Catalyzed Enantioselective Synthesis of Phenylglycine Amide

Lipases can be employed for the enantioselective synthesis of chiral compounds. One such application is the ammonolysis of racemic phenylglycine methyl ester to produce optically pure (R)-phenylglycine amide, a valuable chiral intermediate.

The efficiency and enantioselectivity of the lipase-catalyzed ammonolysis are dependent on the reaction conditions.

EnzymeAcyl AcceptorSolventInitial Water ActivityTemperature (°C)Key FindingReference
Novozym 435Ammonium carbamate (80 mM)t-butanol0.7530-40High activity and enantioselectivity[2]

Materials:

  • Immobilized Lipase (e.g., Novozym 435)

  • Racemic Phenylglycine methyl ester (DL-PGME)

  • Ammonium carbamate

  • Organic solvent (e.g., t-butanol)

  • Molecular sieves (for water activity control)

  • Gas Chromatography (GC) or Chiral HPLC system for analysis

Procedure:

  • Control of Water Activity:

    • Pre-equilibrate the organic solvent and the immobilized enzyme to the desired initial water activity (e.g., 0.75) using saturated salt solutions or by adding a specific amount of water[2].

  • Reaction Setup:

    • In a sealed reaction vessel, dissolve racemic PGME and ammonium carbamate in the pre-equilibrated organic solvent.

  • Enzyme Addition:

    • Add the pre-equilibrated immobilized lipase to the reaction mixture to start the ammonolysis.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature (e.g., 35°C) with constant shaking or stirring.

  • Reaction Monitoring:

    • Monitor the conversion of the L-enantiomer of PGME and the formation of (R)-phenylglycine amide by taking samples at regular intervals and analyzing them by GC or chiral HPLC.

  • Product Isolation:

    • After the desired conversion is reached, filter off the immobilized enzyme.

    • The product, (R)-phenylglycine amide, and the unreacted (S)-phenylglycine methyl ester can be separated and purified from the reaction mixture using standard chromatographic techniques.

III. Enzymatic Synthesis of Peptides

Proteases such as thermolysin and α-chymotrypsin can catalyze the formation of peptide bonds in a kinetically controlled manner, where an amino acid ester serves as the acyl donor. While specific detailed protocols for the use of phenylglycine methyl ester are not as prevalent in the literature as for β-lactam synthesis, the following general protocol can be adapted. Thermolysin, for instance, shows a preference for hydrophobic L-amino acids as the carbonyl group donor[1].

Materials:

  • Protease (e.g., Thermolysin or α-Chymotrypsin), free or immobilized

  • N-protected Phenylglycine methyl ester (e.g., Z-PGME or Boc-PGME) (Acyl Donor)

  • Amino acid amide or ester (Nucleophile, e.g., H-Leu-NH₂)

  • Buffer solution (e.g., Tris-HCl)

  • Organic co-solvent (optional, e.g., acetonitrile)

  • HPLC system for analysis

Procedure:

  • Reaction Setup:

    • In a temperature-controlled vessel, dissolve the N-protected PGME and the nucleophile in a suitable buffer or a buffer/organic co-solvent mixture. The pH should be optimized for the specific protease (e.g., pH 7-8 for thermolysin).

  • Enzyme Addition:

    • Add the protease to the reaction mixture to initiate peptide bond formation.

  • Incubation and Monitoring:

    • Incubate the reaction with stirring. Monitor the formation of the dipeptide product and the consumption of substrates by HPLC.

  • Product Precipitation (if applicable):

    • In some cases, the dipeptide product may precipitate out of the solution, which drives the reaction equilibrium towards synthesis.

  • Product Isolation and Purification:

    • Once the reaction has reached completion or equilibrium, stop the reaction (e.g., by pH shift or addition of an inhibitor).

    • If the product has precipitated, it can be collected by filtration or centrifugation.

    • If the product is soluble, it can be purified from the reaction mixture using chromatographic techniques.

    • The N-protecting group can be removed by standard chemical methods (e.g., hydrogenolysis for the Z-group) to yield the final dipeptide.

IV. Visualizations

Signaling Pathways and Experimental Workflows

G General Experimental Workflow for Enzymatic Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing prep_reagents Prepare Substrates (PGME & Nucleophile) reaction_vessel Combine Reagents in Reaction Vessel prep_reagents->reaction_vessel prep_buffer Prepare Buffer (Adjust pH) prep_buffer->reaction_vessel prep_enzyme Prepare Enzyme (Free or Immobilized) initiate Initiate Reaction (Add Enzyme) prep_enzyme->initiate reaction_vessel->initiate control Control Parameters (pH, Temperature) initiate->control monitor Monitor Progress (e.g., HPLC) control->monitor terminate Terminate Reaction monitor->terminate Reaction Complete separate_enzyme Separate Enzyme terminate->separate_enzyme purify Purify Product separate_enzyme->purify analyze Analyze Final Product purify->analyze

Caption: General experimental workflow for enzymatic synthesis.

G Penicillin G Acylase Catalyzed Synthesis of Ampicillin PGA Penicillin G Acylase (PGA) AcylEnzyme Acyl-Enzyme Intermediate PGA->AcylEnzyme PGME Phenylglycine Methyl Ester (PGME) PGME->AcylEnzyme Acylation Ampicillin Ampicillin AcylEnzyme->Ampicillin Aminolysis PG Phenylglycine (PG) AcylEnzyme->PG Hydrolysis Methanol Methanol AcylEnzyme->Methanol APA 6-Aminopenicillanic Acid (6-APA) APA->Ampicillin Ampicillin->PGA Ampicillin->APA Hydrolysis Ampicillin->PG Water1 H2O (Primary Hydrolysis) Water1->PG Water2 H2O (Secondary Hydrolysis) Water2->APA

Caption: Reaction pathway for Penicillin G Acylase catalysis.

G Lipase Catalyzed Enantioselective Ammonolysis Lipase Lipase (e.g., Novozym 435) AcylEnzyme Acyl-Enzyme Intermediate Lipase->AcylEnzyme Racemic_PGME Racemic PGME (D,L) Racemic_PGME->AcylEnzyme Enantioselective Acylation of D-isomer L_Ester (L)-PGME (Unreacted) Racemic_PGME->L_Ester L-isomer remains R_Amide (R)-Phenylglycine Amide AcylEnzyme->R_Amide Aminolysis Methanol Methanol AcylEnzyme->Methanol Ammonia Ammonia (from Ammonium Carbamate) Ammonia->R_Amide

Caption: Lipase-catalyzed enantioselective ammonolysis pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and quality of (S)-(+)-2-Phenylglycine methyl ester hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent methods involve the esterification of (S)-(+)-2-Phenylglycine using an acidic catalyst in methanol. Common reagents used to facilitate this reaction include thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl).[1][2][3] Both methods aim to convert the carboxylic acid group of the amino acid into a methyl ester in the presence of methanol, followed by precipitation as the hydrochloride salt.

Q2: What are the key factors that influence the yield of the synthesis?

A2: Several factors can significantly impact the final yield of this compound. These include:

  • Purity of Starting Materials: The quality of the (S)-(+)-2-Phenylglycine and reagents is crucial. Impurities can lead to side reactions and lower yields.

  • Reaction Temperature: Temperature control is critical, especially during the addition of reagents like thionyl chloride, which can be highly exothermic.[1][4]

  • Reaction Time: Sufficient reaction time is necessary for the esterification to go to completion.

  • Moisture Control: The presence of water can lead to the hydrolysis of the ester product back to the carboxylic acid, thereby reducing the yield. Anhydrous conditions are highly recommended.[5]

  • Stoichiometry of Reagents: The molar ratios of the amino acid, methanol, and the acidic catalyst must be optimized.

  • Purification Method: Inefficient purification can lead to loss of product.

Q3: How can I minimize the formation of byproducts?

A3: Minimizing byproduct formation involves careful control of reaction conditions. For instance, when using thionyl chloride, slow, dropwise addition at a controlled temperature (e.g., below 55°C) can prevent unwanted side reactions.[1][4] Ensuring anhydrous conditions will prevent hydrolysis. Additionally, using high-purity starting materials will reduce the introduction of reactive impurities.

Q4: What is a typical yield for this synthesis?

A4: Yields can vary depending on the specific protocol and scale. However, well-optimized processes can achieve high yields. For example, a continuous synthesis method for glycine methyl ester hydrochloride has been reported to reach yields of 93% or above.[6] Patent literature suggests that high one-pass yields are achievable for D-phenylglycine methyl ester hydrochloride with optimized processes.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield 1. Incomplete reaction. 2. Presence of moisture leading to hydrolysis.[5] 3. Suboptimal reaction temperature. 4. Loss of product during workup and purification.1. Monitor the reaction by TLC to ensure completion. 2. Use anhydrous methanol and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Strictly control the temperature during reagent addition and reflux.[1][4] 4. Optimize crystallization and filtration steps to minimize product loss.
Product is off-color (yellowish or gray) 1. Impurities in the starting materials. 2. Degradation of the product due to excessive heat. 3. Accumulation of impurities in recycled mother liquor.[4]1. Use high-purity (S)-(+)-2-Phenylglycine. 2. Avoid excessive heating during reaction and drying. 3. If recycling mother liquor, consider purification steps to remove accumulated impurities.
Product is difficult to crystallize 1. Presence of impurities inhibiting crystallization. 2. Incorrect solvent for crystallization. 3. Insufficient cooling or agitation during crystallization.1. Purify the crude product before crystallization (e.g., by washing with an appropriate solvent). 2. Ensure the correct solvent system and concentration are used for crystallization. 3. Control the cooling rate and provide adequate stirring to induce crystallization. The use of seed crystals can also be beneficial.[6]
Inconsistent Results 1. Variation in the quality of reagents. 2. Lack of precise control over reaction parameters. 3. Atmospheric moisture affecting the reaction.1. Use reagents from a reliable source and check their purity. 2. Maintain strict control over temperature, addition rates, and reaction times. 3. Ensure all experiments are conducted under anhydrous conditions.

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride

This protocol is based on methodologies described in the patent literature.[1][4]

Materials:

  • (S)-(+)-2-Phenylglycine

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂)

  • Cyclohexane or n-hexane (for azeotropic distillation)

Procedure:

  • In a four-neck flask equipped with a stirrer, thermometer, and dropping funnel, add (S)-(+)-2-Phenylglycine and anhydrous methanol (e.g., 70g of amino acid to 300mL of methanol).

  • Stir the mixture to form a suspension.

  • Slowly add thionyl chloride dropwise via the dropping funnel. Control the addition rate to maintain the reaction temperature below 55°C. The reaction is exothermic.

  • After the addition is complete, heat the mixture to 55-65°C and reflux for 0.5-2.5 hours.

  • After the reaction is complete, cool the mixture.

  • (Optional: Azeotropic Distillation) Add an entrainer like cyclohexane or n-hexane and perform vacuum azeotropic distillation to remove excess methanol.

  • Cool the resulting solution in a controlled manner to induce crystallization.

  • Filter the crystals, wash with cold methanol, and dry under vacuum to obtain this compound.

Protocol 2: Synthesis using Trimethylchlorosilane (TMSCl)

This protocol is adapted from a general method for the synthesis of amino acid methyl ester hydrochlorides.[2][8]

Materials:

  • (S)-(+)-2-Phenylglycine

  • Anhydrous Methanol

  • Trimethylchlorosilane (TMSCl)

Procedure:

  • In a round bottom flask, place (S)-(+)-2-Phenylglycine.

  • Slowly add trimethylchlorosilane (typically 2 equivalents) while stirring.

  • Add anhydrous methanol and stir the resulting solution or suspension at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.

  • Once the reaction is complete, concentrate the reaction mixture using a rotary evaporator to obtain the this compound.

Quantitative Data Summary

Method Reactants & Ratios Temperature Time Reported Yield Reference
Thionyl ChlorideD-Phenylglycine: 70g Methanol: 300mL Thionyl Chloride: 60mLAddition: < 55°C Reflux: 60°C0.5hHigh one-pass yield[1][4]
Thionyl ChlorideD-Phenylglycine: 94g Methanol: 300mL Thionyl Chloride: 85mLAddition: 50°C Reflux: 60°C1hHigh one-pass yield[1]
TrimethylchlorosilaneAmino Acid: 0.1 mol TMSCl: 0.2 mol Methanol: 100 mLRoom Temperature~12hGood to excellent[2]
Continuous (Glycine)Glycine: 75kg Methanol: 320kg HCl gas55-60°CContinuous≥ 93%[6]

Note: The data for the continuous process using glycine is included to provide a benchmark for high-yield ester hydrochloride synthesis.

Visualizations

Experimental Workflow: Thionyl Chloride Method

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start suspend (S)-Phenylglycine in Anhydrous Methanol start->suspend add_socl2 Slowly add SOCl₂ (T < 55°C) suspend->add_socl2 reflux Reflux (55-65°C) add_socl2->reflux cool Cool Reaction Mixture reflux->cool crystallize Crystallization cool->crystallize filter Filter Crystals crystallize->filter wash Wash with Cold Methanol filter->wash dry Dry under Vacuum wash->dry end Final Product dry->end

Caption: Workflow for the synthesis of this compound using thionyl chloride.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield Observed check_reaction Check for Reaction Completion (TLC) start->check_reaction check_moisture Assess for Moisture Contamination start->check_moisture check_temp Review Temperature Control Logs start->check_temp check_workup Evaluate Workup/ Purification Loss start->check_workup increase_time Increase Reaction Time or Temperature check_reaction->increase_time Incomplete dry_reagents Use Anhydrous Reagents & Inert Atmosphere check_moisture->dry_reagents Suspected optimize_temp Optimize Temperature Control check_temp->optimize_temp Inconsistent refine_workup Refine Crystallization & Filtration Technique check_workup->refine_workup High Loss

Caption: Troubleshooting flowchart for addressing low yield in the synthesis.

References

Common side reactions in the esterification of (S)-(+)-2-Phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of (S)-(+)-2-Phenylglycine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the esterification of (S)-(+)-2-Phenylglycine?

A1: The primary side reactions of concern are:

  • Racemization: Loss of stereochemical purity at the alpha-carbon, leading to the formation of the (R)-(-)-enantiomer. Phenylglycine is particularly susceptible to racemization.[1]

  • Diketopiperazine (DKP) Formation: Intermolecular cyclization of two molecules of the phenylglycine ester to form a cyclic dipeptide.

  • N-Acylurea Formation: This is a specific side reaction that occurs when using carbodiimide-based coupling reagents like DCC in the Steglich esterification.[2][3]

  • N-Acylation: In certain methods, unwanted acylation of the amino group can occur.

Q2: Which esterification method is best to minimize racemization?

A2: The choice of method depends on the scale and the specific alcohol being used. For simple methyl or ethyl esters, the thionyl chloride method is often preferred as it can be performed at low temperatures, which helps to suppress racemization. The Steglich esterification, when performed correctly with a racemization suppressant like HOBt, can also provide good results.[4] Fischer esterification, due to the requirement of heat and strong acid, carries a higher risk of racemization.[5]

Q3: How can I detect and quantify the common side products?

A3:

  • Racemization: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC), which can separate and quantify the (S) and (R) enantiomers of the ester.

  • Diketopiperazine and N-Acylurea: These can be detected by standard HPLC, LC-MS, and NMR spectroscopy. Their distinct structures will give rise to unique signals that can be compared to the desired ester product.

Q4: My esterification reaction has a low yield. What are the likely causes?

A4: Low yields in esterification reactions can stem from several factors:

  • Incomplete reaction: The reaction may not have reached completion. Extending the reaction time or increasing the temperature (while monitoring for side reactions) may help.

  • Equilibrium limitations (Fischer esterification): The Fischer esterification is a reversible reaction. To drive it to completion, it is essential to use a large excess of the alcohol or to remove the water that is formed.[6]

  • Poor activation of the carboxylic acid (Steglich esterification): Insufficient or degraded coupling reagent (e.g., DCC) can lead to poor activation.

  • Side reactions: The formation of the side products mentioned in Q1 will consume the starting material and reduce the yield of the desired ester.

  • Workup issues: The amino acid ester product can be water-soluble, leading to losses during aqueous workup phases.[7]

Troubleshooting Guides

Issue 1: Significant Racemization Detected
Potential Cause Troubleshooting Step Rationale
High Reaction Temperature Lower the reaction temperature. For thionyl chloride methods, maintain a temperature of 0-25°C. For Steglich esterification, run the reaction at 0°C to room temperature.Higher temperatures provide the activation energy for epimerization at the stereocenter.
Prolonged Reaction Time Monitor the reaction by TLC or HPLC and stop it as soon as the starting material is consumed.Extended exposure to reaction conditions, especially in the presence of acid or base, increases the likelihood of racemization.
Strongly Basic or Acidic Conditions If using a base, opt for a hindered, non-nucleophilic base. In Fischer esterification, use the minimum effective amount of acid catalyst.Both strong acids and bases can catalyze the enolization that leads to racemization.
Inappropriate Coupling Reagent (Steglich) Add a racemization suppressant like 1-hydroxybenzotriazole (HOBt) to the reaction mixture.HOBt forms an active ester that is less prone to racemization than the O-acylisourea intermediate.[4]
Issue 2: Presence of Diketopiperazine (DKP) Impurity
Potential Cause Troubleshooting Step Rationale
High Concentration of Amino Acid Ester Use a more dilute reaction mixture.DKP formation is an intermolecular reaction, so reducing the concentration of the amino acid ester will disfavor this side reaction.
Elevated Temperature Perform the reaction at a lower temperature.The rate of DKP formation increases with temperature.
Basic Conditions If possible, perform the esterification under acidic or neutral conditions. If a base is required, use it in stoichiometric amounts and add it slowly at a low temperature.The free amino group of the ester is the nucleophile in DKP formation. Basic conditions deprotonate the ammonium salt, increasing the concentration of the reactive free amine.
Issue 3: Formation of N-Acylurea in Steglich Esterification
Potential Cause Troubleshooting Step Rationale
Absence or Insufficient Amount of DMAP Add a catalytic amount (typically 5-10 mol%) of 4-dimethylaminopyridine (DMAP).DMAP acts as a nucleophilic catalyst, intercepting the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt, which is less prone to rearrangement.[3]
Slow Reaction with the Alcohol Ensure the alcohol is of high purity and the reaction is run in an appropriate solvent to facilitate the reaction.If the reaction with the alcohol is slow, the O-acylisourea intermediate has more time to undergo the intramolecular rearrangement to the N-acylurea.[3]

Quantitative Data Summary

While specific quantitative data for the esterification of (S)-(+)-2-Phenylglycine is not extensively published, the following table provides an illustrative summary of expected trends in side product formation based on general principles of amino acid chemistry.

Esterification Method Parameter Condition Expected Racemization Expected DKP Formation Expected Other Side Products
Fischer Esterification TemperatureRefluxHighModerateLow
Acid CatalystHigh ConcentrationHighModerateLow
Thionyl Chloride Temperature0-25°CLowLowLow
TemperatureRefluxModerateModerateLow
Steglich (DCC/DMAP) Temperature0°C to RTLow-ModerateLowN-Acylurea (if no DMAP)
Additive+ HOBtLowLowLow

Experimental Protocols

Method 1: Esterification using Thionyl Chloride (Low Racemization Risk)

This method is suitable for the preparation of methyl and ethyl esters of (S)-(+)-2-Phenylglycine.

Materials:

  • (S)-(+)-2-Phenylglycine

  • Anhydrous Methanol (or Ethanol)

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Diethyl Ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend (S)-(+)-2-Phenylglycine (1 equivalent) in anhydrous methanol (10-15 mL per gram of amino acid).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension over 30-60 minutes.[8] Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC (ninhydrin stain) until the starting material is no longer visible.[9]

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Add anhydrous diethyl ether to the residue to precipitate the amino acid ester hydrochloride.

  • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Method 2: Steglich Esterification (Mild Conditions)

This method is suitable for a wider range of alcohols and for acid-sensitive substrates.

Materials:

  • (S)-(+)-2-Phenylglycine

  • Alcohol (1.5 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve (S)-(+)-2-Phenylglycine (1 equivalent), the alcohol (1.5 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred amino acid solution over 30 minutes.

  • Allow the reaction mixture to stir at 0°C for 1-2 hours and then at room temperature for 12-16 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography if necessary.

Visualizations

Esterification_Workflow start Start: (S)-(+)-2-Phenylglycine ester_method Select Esterification Method (Fischer, Thionyl Chloride, Steglich) start->ester_method reaction Perform Esterification Reaction ester_method->reaction workup Reaction Workup (Extraction, Washing) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification analysis Product Analysis (NMR, HPLC, Chiral HPLC, MS) purification->analysis product Final Product: (S)-2-Phenylglycine Ester analysis->product Troubleshooting_Tree start Problem Encountered low_yield Low Yield? start->low_yield impurities Impurities Present? low_yield->impurities No incomplete_rxn Incomplete Reaction? (Check TLC/HPLC) low_yield->incomplete_rxn Yes racemization Racemization? (Check Chiral HPLC) impurities->racemization Yes extend_time Action: Extend reaction time or increase temperature incomplete_rxn->extend_time workup_loss Product lost in workup? incomplete_rxn->workup_loss No modify_workup Action: Use continuous extraction or back-extract aqueous layers workup_loss->modify_workup lower_temp Action: Lower reaction temperature racemization->lower_temp dkp DKP Formation? (Check NMR/MS) racemization->dkp No dilute_rxn Action: Use more dilute conditions dkp->dilute_rxn n_acylurea N-Acylurea? (Steglich Method) dkp->n_acylurea No add_dmap Action: Add catalytic DMAP n_acylurea->add_dmap Reaction_Pathways cluster_main Main Reaction cluster_side Side Reactions start (S)-Phenylglycine + Alcohol product (S)-Phenylglycine Ester start->product Esterification (H+, SOCl₂, or DCC) n_acylurea N-Acylurea start->n_acylurea Rearrangement (Steglich only) racemate (R)-Phenylglycine Ester product->racemate Racemization dkp Diketopiperazine product->dkp Dimerization

References

Storage and handling guidelines for (S)-(+)-2-Phenylglycine methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-(+)-2-Phenylglycine methyl ester hydrochloride

Welcome to the technical support center for this compound (CAS: 15028-39-4). This guide is designed for researchers, scientists, and drug development professionals, providing essential information on storage, handling, and troubleshooting for experiments involving this chiral amino acid derivative.

Storage and Handling Guidelines

Proper storage and handling are critical to maintain the integrity and reactivity of this compound. The compound is supplied as a stable hydrochloride salt to prevent the free base from oxidation and polymerization.[1] It is also known to be hygroscopic (moisture-sensitive).[1]

Quantitative Storage Data
Form Storage Condition Duration Notes
Solid 0-8 °CLong-termKeep container tightly closed in a dry, cool, and well-ventilated place.[2]
In Solvent -20 °C1 monthStore sealed and away from moisture.
In Solvent -80 °C6 monthsStore sealed and away from moisture.

Shipping is typically done at room temperature for durations of less than two weeks.

Handling Precautions
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (e.g., dust mask type N95 (US), eyeshields, gloves).

  • Ventilation: Use only in a well-ventilated area or with appropriate exhaust ventilation.

  • Incompatibilities: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage, handling, and use of this compound in experimental settings, particularly in amide coupling and peptide synthesis.

dot

TroubleshootingWorkflow cluster_storage Storage & Stability Issues cluster_reaction Experimental & Reaction Issues storage_issue Problem: Compound Degradation or Instability visual_check Visual Check: - Clumped/sticky solid? - Discoloration (yellow/gray)? storage_issue->visual_check storage_cond Verify Storage: - Tightly sealed? - Stored at 0-8°C? - Protected from moisture? visual_check->storage_cond Yes new_reagent Solution: Discard and use fresh reagent. Ensure proper storage. storage_cond->new_reagent No reaction_issue Problem: Low or No Product Yield in Amide Coupling storage_cond->reaction_issue Yes solubility_check Solubility Check: - Reagent fully dissolved in solvent (e.g., DMF)? reaction_issue->solubility_check base_check Base Addition Check: - Was a non-nucleophilic base (e.g., NMM, DIPEA)  added to neutralize HCl and free the amine? solubility_check->base_check Yes solubility_solution Solution: - Gently warm or sonicate to dissolve. - Ensure solvent is anhydrous. solubility_check->solubility_solution No coupling_reagent Coupling Reagent Check: - Using a potent reagent suitable for  sterically hindered amino acids?  (e.g., PyBOP, HATU) base_check->coupling_reagent Yes base_solution Solution: Add appropriate equivalents of base (e.g., N-methylmorpholine) before coupling. base_check->base_solution No reaction_optimization Solution: Reaction Optimization - Use potent coupling reagent (HATU, PyBOP). - Consider double coupling. - Ensure anhydrous conditions. - Check stoichiometry. coupling_reagent->reaction_optimization Yes

Caption: Troubleshooting workflow for storage and experimental issues.

Frequently Asked Questions (FAQs)

Q1: My solid this compound appears clumped and slightly yellow. Is it still usable? A: This may indicate moisture absorption and potential degradation. The pure compound should be a white to off-white powder.[2] Clumping suggests it has been exposed to moisture, which can lead to hydrolysis of the ester. A slight yellow or gray color can also indicate the presence of impurities or degradation.[1] For reactions sensitive to impurities or stoichiometry, it is highly recommended to use a fresh, properly stored batch.

Q2: I'm not getting any product in my amide coupling reaction. What could be the cause? A: There are several potential reasons for a failed coupling reaction:

  • Incomplete Amine Neutralization: (S)-(+)-2-Phenylglycine methyl ester is a hydrochloride salt. The amine is protonated and therefore not nucleophilic. You must add a non-nucleophilic base (e.g., N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA)) to liberate the free amine before it can react.

  • Inadequate Coupling Reagent: Phenylglycine derivatives are sterically hindered. Standard coupling reagents like DCC or EDC alone may be inefficient. More potent reagents such as PyBOP, HATU, or HBTU are recommended for coupling sterically hindered amino acids.

  • Solubility Issues: Ensure the hydrochloride salt is fully dissolved in your reaction solvent (e.g., DMF) before proceeding with the reaction. Gentle warming or sonication may aid dissolution.

  • Degradation of the Reagent: If the reagent has been improperly stored, it may have degraded. See Q1.

Q3: My reaction is slow and gives a low yield. How can I optimize the coupling? A: Low yields with sterically hindered amino acids are common. Consider the following optimizations:

  • Use a High-Potency Coupling Reagent: If you are not already, switch to a uronium/aminium salt like HATU or a phosphonium salt like PyBOP.

  • Incorporate an Additive: Additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure can enhance coupling efficiency and suppress side reactions.

  • Double Coupling: If a monitoring test (e.g., Kaiser test) after the initial coupling indicates the presence of unreacted amine, perform a second coupling with fresh reagents.

  • Increase Temperature: For particularly difficult couplings, gently heating the reaction (e.g., to 40-50 °C) can sometimes improve the reaction rate, but this should be done cautiously as it can also increase the risk of racemization.

Q4: How can I detect potential degradation of my this compound? A: You can use analytical techniques to assess the purity:

  • ¹H NMR: Check for the absence of unexpected peaks. The primary degradation pathway is hydrolysis to (S)-(+)-2-Phenylglycine. This would be indicated by the disappearance of the methyl ester singlet (around 3.7 ppm) and changes in the signals for the alpha-proton and aromatic protons. A certificate of analysis for a pure sample will show that the NMR spectrum conforms to the expected structure.[3]

  • HPLC: A purity analysis by HPLC can quantify the main component and detect impurities.[2] Degradation would likely appear as an earlier-eluting, more polar peak corresponding to the hydrolyzed carboxylic acid.

Q5: What is the risk of racemization with this compound during coupling? A: Racemization is a risk whenever an amino acid is activated for coupling. For phenylglycine derivatives, this risk can be significant under harsh conditions (e.g., excessive heat or prolonged exposure to a strong base). To minimize racemization:

  • Use additives like HOBt or, more effectively, Oxyma Pure.

  • Avoid excessive temperatures and long reaction times.

  • Choose your base carefully; a weaker base like N-methylmorpholine (NMM) is often preferred over DIPEA.

Experimental Protocols

The following is a general protocol for the amide coupling of a carboxylic acid with this compound, adapted from a procedure published in the Journal of Organic Chemistry.[4]

dot

ExperimentalWorkflow start Start dissolve 1. Dissolve Carboxylic Acid and (S)-PGME·HCl in anhydrous DMF. start->dissolve cool 2. Cool solution to 0°C in an ice bath. dissolve->cool add_base 3. Add N-methylmorpholine (NMM) to neutralize HCl. cool->add_base add_reagents 4. Add Coupling Reagent (PyBOP) and Additive (HOBt). add_base->add_reagents react 5. Stir at room temperature for ~3 hours. add_reagents->react workup 6. Quench and Workup: - Add Ethyl Acetate - Wash with 5% HCl, sat. NaHCO₃, brine react->workup end End: Isolate Product workup->end

Caption: General workflow for amide coupling with (S)-PGME·HCl.

Detailed Methodology: Amide Bond Formation

This protocol describes the coupling of a generic carboxylic acid with this compound (PGME·HCl).

Materials:

  • Carboxylic Acid

  • This compound (PGME·HCl)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add N-methylmorpholine (NMM) (2.5-3.0 equivalents) dropwise to the solution to neutralize the hydrochloride and provide the basic conditions for coupling.

  • To the cold solution, add HOBt (1.2 equivalents) followed by the coupling reagent PyBOP (1.2 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purify the crude product as necessary, typically by silica gel column chromatography.[4]

References

Preventing racemization of (S)-(+)-2-Phenylglycine methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the racemization of (S)-(+)-2-Phenylglycine methyl ester hydrochloride during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is this compound particularly susceptible?

A1: Racemization is a chemical process that converts an enantiomerically pure substance, like the (S)-enantiomer, into a mixture containing equal amounts of both the (S) and (R) enantiomers, known as a racemate. This loss of stereochemical integrity is a significant concern in drug development, as often only one enantiomer is biologically active.

(S)-(+)-2-Phenylglycine and its derivatives are highly prone to racemization due to the increased acidity of the proton on the alpha-carbon (the carbon atom to which the phenyl and carboxyl groups are attached).[1][2] The bulky phenyl group is directly attached to this stereocenter, which helps to stabilize the planar enolate-like intermediate that forms when the alpha-proton is removed, typically under basic conditions.[2][3] This stabilization lowers the energy barrier for racemization compared to other amino acids like alanine.[2]

Q2: During which experimental steps is racemization most likely to occur?

A2: Racemization is most prevalent during steps that involve the activation of the carboxyl group, especially for amide bond formation in peptide synthesis.[4] The combination of a carboxyl-activating agent and a base creates conditions ripe for alpha-proton abstraction. Key steps to monitor closely include:

  • Peptide Coupling: This is the most critical step where the activated amino acid is exposed to a base, leading to potential epimerization.[4][5]

  • Esterification or Hydrolysis: Using harsh acidic or basic conditions to form or cleave the methyl ester can induce racemization.[1]

  • Deprotection: While generally less of a risk than coupling, prolonged exposure to strong bases during the removal of N-terminal protecting groups (like Fmoc) can also cause a loss of configuration.[4]

Q3: What are the key factors that influence the rate of racemization?

A3: Several reaction parameters can significantly impact the extent of racemization.[1] Controlling these factors is crucial for maintaining the enantiomeric purity of your material.

  • Base: The strength and steric hindrance of the base used are critical. Strong, non-hindered bases (e.g., DBU, DIPEA, triethylamine) are more likely to cause racemization than weaker, sterically bulky bases (e.g., N-methylmorpholine (NMM), 2,4,6-collidine (TMP)).[4][6]

  • Coupling Reagents: The choice of activating agent for peptide synthesis has a pronounced effect. Third-generation uronium reagents like COMU have been shown to suppress racemization more effectively than older reagents like HBTU and PyBOP.[4]

  • Temperature: Higher reaction temperatures provide the energy to overcome the activation barrier for proton abstraction, increasing the rate of racemization.[1]

  • Time: The duration of exposure to racemizing conditions is important. Prolonged pre-activation of the carboxylic acid before the addition of the amine component should be avoided.[1]

Troubleshooting Guide

Problem 1: Significant racemization is detected after a peptide coupling reaction.

  • Possible Cause: The base and/or coupling reagent used is too aggressive.

  • Solution:

    • Change the Base: Replace strong bases like DIPEA with a weaker or more sterically hindered alternative such as NMM, TMP (2,4,6-trimethylpyridine), or DMP (2,6-dimethylpyridine).[4][5]

    • Select a Better Coupling Reagent: Switch to a coupling reagent known to minimize racemization, such as COMU or DEPBT.[4] The use of additives like HOBt or Oxyma can also be beneficial.[6]

    • Lower the Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of epimerization.

    • Minimize Activation Time: Add the amine component as soon as possible after activating the carboxylic acid.

Problem 2: Loss of enantiomeric purity during workup, purification, or storage.

  • Possible Cause: Exposure to non-neutral pH or elevated temperatures.

  • Solution:

    • Maintain Neutral pH: During aqueous workups or chromatography, use buffered solutions to maintain a pH as close to 7 as possible. Avoid prolonged contact with strong acids or bases.[7]

    • Avoid High Temperatures: Concentrate solutions at reduced pressure and moderate temperatures.

    • Storage Conditions: Store the compound in a cool, dry place. For solutions, use aprotic solvents and store at low temperatures (e.g., 0-8 °C) to ensure stability.[8]

Problem 3: Difficulty in accurately quantifying the level of racemization.

  • Possible Cause: The analytical method is not sufficiently sensitive or resolved.

  • Solution:

    • Optimize Chiral HPLC: Experiment with different chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the (S) and (R) enantiomers.[1][9]

    • Consider Derivatization: If direct analysis is difficult, derivatize the sample with a chiral agent to form diastereomers, which are often easier to separate on a standard reverse-phase HPLC column.

    • Use an Orthogonal Method: Employ a different analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) on a chiral column after appropriate derivatization, for confirmation.[9]

Data Presentation: Effect of Reaction Conditions on Racemization

The following data, adapted from studies on Fmoc-protected phenylglycine, illustrates the critical impact of base and coupling reagent selection on maintaining stereochemical integrity during peptide synthesis.

Table 1: Influence of Different Bases on Diastereomer Purity (Standard Coupling Reagent: HATU)

Base Used (4 equiv.)pKa% Correct Diastereomer
DBU13.553%
DIPEA10.179%
NMM7.3891%
TMP7.43>98%
DMP6.64>98%
Data adapted from literature on Fmoc-Phg coupling, which is mechanistically relevant to reactions involving this compound.[4]

Table 2: Influence of Different Coupling Reagents on Diastereomer Purity (Standard Base: DIPEA)

Coupling Reagent (3 equiv.)Reagent Type% Correct Diastereomer
PyBOPPhosphonium75%
HBTUAminium/Uronium78%
HATUAminium/Uronium79%
DEPBTPhosphonium88%
COMUUronium92%
Data adapted from literature on Fmoc-Phg coupling.[4]

Mandatory Visualizations

RacemizationPathway Mechanism of Base-Catalyzed Racemization cluster_start Initial State cluster_intermediate Key Intermediate Start (S)-2-Phenylglycine Methyl Ester Intermediate Planar Enolate Intermediate Start->Intermediate α-Proton Abstraction Base Strong Base (e.g., DIPEA) Temp Elevated Temperature S_Product (S)-Enantiomer Intermediate->S_Product Reprotonation R_Product (R)-Enantiomer Intermediate->R_Product Reprotonation

Caption: Factors leading to the racemization of phenylglycine esters.

HPLCWorflow Workflow for Quantifying Racemization by Chiral HPLC A 1. Obtain Reaction Aliquot B 2. Quench Reaction (e.g., with dilute acid) A->B C 3. Prepare Sample (Dilute in mobile phase) B->C D 4. Inject onto Chiral HPLC System C->D E 5. Separate Enantiomers & Detect Signal D->E F 6. Integrate Peak Areas of (S) and (R) Isomers E->F G 7. Calculate Enantiomeric Purity F->G

Caption: Experimental workflow for the analysis of enantiomeric purity.

Experimental Protocols

Protocol 1: Recommended Peptide Coupling Protocol to Minimize Racemization

This protocol uses a combination of a sterically hindered base (TMP) and a third-generation coupling reagent (COMU) at a reduced temperature to suppress epimerization.

  • Materials:

    • This compound

    • N-terminally protected amino acid (1.0 eq)

    • COMU (1.05 eq)

    • 2,4,6-Trimethylpyridine (TMP) (2.2 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Inert atmosphere (Nitrogen or Argon)

    • Ice/water bath

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the N-terminally protected amino acid (1.0 eq) and COMU (1.05 eq) in anhydrous DMF.

    • Cool the solution to 0 °C using an ice/water bath.

    • Add TMP (1.1 eq) to the solution and stir for 5-10 minutes. This is the pre-activation step.

    • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add TMP (1.1 eq) to neutralize the hydrochloride and form the free amine.

    • Slowly add the solution of the free amine to the activated carboxylic acid solution at 0 °C.

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

    • Once the reaction is complete, proceed with the standard aqueous workup using buffered solutions.

Protocol 2: Quantification of Enantiomeric Excess using Chiral HPLC

This protocol provides a general method for determining the level of the unwanted (R)-enantiomer. The specific column and mobile phase must be optimized for your exact compound.[9]

  • Instrumentation & Materials:

    • HPLC system with UV detector

    • Chiral Stationary Phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)

    • HPLC-grade solvents (typically Hexane and Isopropanol)

    • Reaction sample and a racemic standard of 2-Phenylglycine methyl ester hydrochloride

    • 0.22 µm syringe filters

  • Procedure:

    • Method Development: Using the racemic standard, develop a separation method. A typical starting point is an isocratic mobile phase of 90:10 Hexane:Isopropanol at a flow rate of 0.5-1.0 mL/min.[9] Adjust the solvent ratio to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.

    • Sample Preparation: Take a small aliquot of your reaction mixture and quench it appropriately. Dilute the sample to a suitable concentration (e.g., ~1 mg/mL) with the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

    • Analysis:

      • Inject the racemic standard to determine the retention times for the (S) and (R) enantiomers.

      • Inject the prepared sample.

    • Data Analysis:

      • Identify the peaks for the (S) and (R) isomers in your sample chromatogram based on the retention times from the standard.

      • Integrate the peak area for each enantiomer.

      • Calculate the enantiomeric excess (% ee) or the percentage of the unwanted isomer using the following formula:

        • % R-isomer = [Area(R) / (Area(S) + Area(R))] * 100

References

Troubleshooting guide for reactions involving (S)-(+)-2-Phenylglycine methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-(+)-2-Phenylglycine methyl ester and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (S)-(+)-2-Phenylglycine methyl ester hydrochloride?

A: For long-term storage, it is recommended to keep the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Specifically, storage at -20°C for up to a month or -80°C for up to six months is advised for solutions in solvent.[1] The hydrochloride salt form is used to improve stability, as the free base's amino group is prone to oxidation and polymerization.[3]

Q2: What are the key physical and chemical properties of this compound?

A: (S)-(+)-2-Phenylglycine methyl ester is typically handled as its hydrochloride salt, which is a white to off-white solid.[4] Key properties are summarized in the table below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 15028-39-4[4]
Molecular Formula C₉H₁₁NO₂·HCl[4]
Molecular Weight 201.65 g/mol
Melting Point ~187-200 °C (decomposes)[4]
Optical Rotation [α]20/D +120° (c=1 in H₂O)
Appearance White to off-white solid/powder[2][4]
Solubility Soluble in water[2]

Q3: What are the primary safety precautions when handling this compound?

A: Standard laboratory personal protective equipment (PPE) should be used, including safety glasses (eyeshields), gloves, and a lab coat.[2] If handling the solid powder, a dust mask is recommended to avoid inhalation. It is crucial to avoid contact with skin and eyes and to handle the compound in a well-ventilated area.[1] The material is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]

Q4: Why is racemization a significant concern when using phenylglycine derivatives?

A: Racemization, or the loss of stereochemical purity, is a major challenge because the alpha-proton (the hydrogen on the carbon atom adjacent to the phenyl and carboxyl groups) is susceptible to abstraction, especially under basic conditions.[5][6] This is particularly problematic during peptide coupling reactions, where a base is required.[5] Elevated temperatures can also increase the rate of racemization.[6] Maintaining chiral integrity is critical as the biological activity of resulting molecules often depends on a specific enantiomer.

Troubleshooting Guide for Common Reactions

This section addresses specific issues that may arise during common reactions involving (S)-(+)-2-Phenylglycine methyl ester.

Reaction 1: N-Acylation / Peptide Coupling

Q: My peptide coupling reaction has a low yield, and I see a lot of unreacted starting material. What could be the issue?

A: Low coupling efficiency can stem from several factors:

  • Inadequate Activation: The carboxylic acid may not be fully activated. Ensure your coupling reagent is fresh and used in the correct stoichiometry.

  • Steric Hindrance: Phenylglycine is a sterically bulky amino acid, which can slow down the reaction.

  • Peptide Aggregation: As the peptide chain grows, it can fold into secondary structures (like β-sheets) that are poorly solvated, hiding the reactive N-terminus and preventing further coupling.[7] This is a common cause of "difficult sequences."

  • Base Choice: The base used to neutralize the amine hydrochloride and facilitate the reaction is crucial. An inappropriate base can hinder the reaction or cause side reactions.

Q: I'm observing significant racemization of the phenylglycine residue after coupling. How can I minimize this?

A: This is the most critical issue for phenylglycine derivatives. The base-catalyzed coupling of the activated amino acid is the step most prone to racemization.[5]

  • Solution: The choice of coupling reagent and base has the most significant impact. Using sterically hindered, non-nucleophilic bases can reduce proton abstraction from the chiral center. Combinations such as COMU with 2,4,6-trimethylpyridine (TMP) or DEPBT with TMP have been shown to reduce racemization to negligible levels.[5] Avoid prolonged pre-activation times before adding the amine component.[6]

Table 2: Effect of Coupling Reagents and Bases on Racemization (Qualitative summary based on literature findings[5][6])

Coupling ReagentBaseDegree of Racemization
HBTU / HATUDIPEAHigh
PyBOPDIPEAHigh
DMTMM-BF4NMMModerate
DEPBT TMP / DMP Very Low
COMU TMP / DMP Very Low

Abbreviations: DIPEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine), TMP (2,4,6-Trimethylpyridine), DMP (2,6-Dimethylpyridine).

Reaction 2: Ester Hydrolysis

Q: I am trying to hydrolyze the methyl ester, but the reaction is incomplete or shows racemization. What should I do?

A: Harsh conditions can lead to incomplete reactions or loss of chiral purity.

  • Problem: Strong acidic or basic conditions used for hydrolysis can promote racemization.[6][8]

  • Solution: Use milder enzymatic hydrolysis where possible, as enzymes are highly selective and operate under gentle conditions. If using chemical hydrolysis, carefully control the temperature and reaction time. It has been noted that even boiling in aqueous acid can proceed with little to no racemization if done carefully, though this carries risk.[8]

Q: My enzymatic hydrolysis is slow and inefficient. Why?

A: The reaction can be subject to inhibition.

  • Problem: The product (S)-(+)-2-Phenylglycine and the substrate itself can act as competitive inhibitors of the enzyme.[9] The methanol produced during hydrolysis can also act as a non-competitive inhibitor, though its effect is typically noticeable only at high concentrations.[9]

  • Solution: Optimize reaction conditions by adjusting the initial concentrations of substrates, controlling the pH, and selecting an appropriate enzyme load to minimize product inhibition effects.

Reaction 3: Esterification (Synthesis)

Q: My esterification of (S)-Phenylglycine to its methyl ester is not going to completion. What are common pitfalls?

A: Incomplete esterification is often due to reagent deactivation or poor solubility.

  • Problem: The most common methods use thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in methanol.[3][10] These reagents are highly sensitive to moisture. The poor solubility of the starting amino acid in methanol can also limit the reaction rate.[10]

  • Solution: Ensure all glassware is oven-dried and use anhydrous methanol. For poorly soluble amino acids, a longer reaction time (e.g., 24 hours) may be necessary to achieve full conversion.[10] The reaction with TMSCl is efficient and proceeds under mild, room-temperature conditions.[10]

Experimental Protocols & Workflows

Protocol 1: Esterification of (S)-Phenylglycine via TMSCl Method

This protocol is adapted from a general procedure for amino acid esterification.[10]

  • Preparation: Suspend (S)-Phenylglycine (1 equivalent) in anhydrous methanol in a dry round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (TMSCl, 2 equivalents) to the stirred suspension at room temperature.

  • Reaction: Stir the resulting solution at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Due to potential solubility issues, the reaction may require up to 24 hours for completion.[10]

  • Workup: Once the reaction is complete, concentrate the mixture on a rotary evaporator to yield the crude this compound.

  • Purification: The product can be further purified by recrystallization if necessary.

Protocol 2: N-Acylation of (S)-(+)-2-Phenylglycine Methyl Ester

This protocol outlines a general procedure for peptide bond formation while minimizing racemization.[5][6]

  • Preparation: In an anhydrous solvent (e.g., DMF), dissolve the carboxylic acid (1 equivalent), the coupling reagent (e.g., COMU, 1 equivalent), and a sterically hindered base (e.g., TMP, 2 equivalents).

  • Activation: Stir for a short period (e.g., 1-2 minutes) to activate the carboxylic acid. Avoid prolonged activation times.[6]

  • Coupling: Add a solution of this compound (1 equivalent) and additional TMP (1 equivalent) in DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Workup: Once complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for a Failed Reaction cluster_start Initial Check cluster_analysis Problem Analysis cluster_solution Consult Specific Guide Start Reaction Failure (Low Yield / Impure Product) Check_Reagents Verify Purity & Stoichiometry of Starting Materials Start->Check_Reagents Analyze_Crude Analyze Crude Product (LC-MS, NMR, Chiral HPLC) Check_Reagents->Analyze_Crude If reagents are OK Identify_Issue Identify Problem: - Unreacted Starting Material - Side Products - Racemization Analyze_Crude->Identify_Issue Coupling_Guide N-Acylation Guide Identify_Issue->Coupling_Guide Coupling Issue Hydrolysis_Guide Hydrolysis Guide Identify_Issue->Hydrolysis_Guide Hydrolysis Issue Racemization_Guide Racemization Guide Identify_Issue->Racemization_Guide Purity Issue

Caption: A logical workflow for diagnosing and addressing common issues in chemical reactions.

Peptide_Coupling_Pathway Key Pathways in Peptide Coupling with Phenylglycine AA R-COOH (Carboxylic Acid) Activated_AA Activated Ester Intermediate AA->Activated_AA PGME (S)-Phg-OMe (Phenylglycine Ester) Desired_Product Desired Dipeptide (S,S)-Product PGME->Desired_Product Side_Product Diastereomeric Impurity (R,S)-Product PGME->Side_Product Reagents Coupling Reagent + Base (e.g., COMU + TMP) Reagents->Activated_AA Activated_AA->Desired_Product Desired Coupling Racemization Racemized Intermediate (Enolate) Activated_AA->Racemization Base-Induced Proton Abstraction Racemization->Side_Product Undesired Coupling

Caption: Reaction pathways showing desired peptide formation and the competing racemization side reaction.

References

Optimization of reaction conditions for N-acylation of phenylglycine esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the optimization of reaction conditions for the N-acylation of phenylglycine esters.

Frequently Asked Questions (FAQs)

Q1: What is the N-acylation of phenylglycine esters?

A1: N-acylation is a fundamental chemical reaction where an acyl group (R-C=O) is introduced onto the nitrogen atom of the amino group in a phenylglycine ester. This transformation is crucial for synthesizing a wide range of biologically active molecules and for protecting the amino group during multi-step syntheses.[1]

Q2: Why is this reaction important in drug development?

A2: Phenylglycine and its derivatives are core components of numerous pharmaceuticals, including β-lactam antibiotics like penicillin and cephalosporins.[2][3] N-acylation is a key step in modifying these structures to enhance their therapeutic properties, such as efficacy, stability, and bioavailability. Additionally, N-acyl amino acids are used as surfactants and intermediates in various chemical processes.[4]

Q3: What are the common methods for achieving N-acylation of phenylglycine esters?

A3: The primary methods include:

  • Chemical Synthesis: This typically involves reacting the phenylglycine ester with an acylating agent like an acyl chloride or anhydride. The reaction is often facilitated by a base or a catalyst, such as a Lewis acid (e.g., FeCl₃, ZnCl₂) or an organocatalyst.[1]

  • Enzymatic Synthesis: Biocatalysts, particularly lipases like Novozym 435, can be used to achieve highly selective N-acylation under mild conditions.[5][6] This method is advantageous for its high regioselectivity, especially when other reactive groups are present, and for being environmentally friendly.[6][7]

Q4: What are the key reaction parameters to optimize for a successful N-acylation?

A4: The most critical parameters to consider for optimization are:

  • Choice of Acylating Agent: Acyl chlorides are highly reactive but can lead to side reactions. Anhydrides are a common alternative.[1]

  • Catalyst System: The choice of catalyst (e.g., Lewis acid, enzyme) can significantly impact yield, selectivity, and reaction time.[1][5]

  • Solvent: The polarity and type of solvent can influence substrate solubility and reaction rate. In some cases, solvent-free conditions are optimal.[5][8][9]

  • Temperature: Temperature affects the reaction rate but can also promote side reactions or racemization if too high.[2][10]

  • Stoichiometry and Reaction Time: The molar ratio of reactants and the duration of the reaction must be optimized to ensure complete conversion while minimizing byproduct formation.

Troubleshooting Guide

Q1: I am observing very low yields or an incomplete reaction. What are the potential causes and solutions?

A1: Low conversion is a common issue that can stem from several factors.

  • Potential Causes:

    • Insufficiently active acylating agent.

    • Ineffective or deactivated catalyst.

    • Poor solubility of reactants in the chosen solvent.

    • Suboptimal reaction temperature or time.

    • Steric hindrance from bulky substituents on the ester or acylating agent.

  • Solutions:

    • Acylating Agent: Switch from an anhydride to a more reactive acyl chloride. Alternatively, use a coupling reagent like HBTU or HATU to activate a carboxylic acid in situ.[11]

    • Catalyst: Screen different catalysts. For chemical synthesis, try various Lewis acids or consider a simple Brønsted acid catalyst like acetic acid.[1][12] For enzymatic reactions, ensure the enzyme is active and consider increasing the enzyme loading.[5]

    • Solvent: Test a range of solvents with different polarities to improve solubility. For enzymatic reactions, consider a solvent-free approach, which can lead to high yields.[5][6]

    • Reaction Conditions: Incrementally increase the reaction temperature and monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal duration.

Q2: My reaction is producing significant side products, such as O-acylated or di-acylated compounds. How can I improve selectivity?

A2: The formation of byproducts is often due to the presence of other nucleophilic sites or overly harsh reaction conditions.

  • Potential Causes:

    • In molecules like phenylglycinol, the hydroxyl group can compete with the amino group for acylation.[5][6]

    • Highly reactive acylating agents (e.g., acyl chlorides) and strong bases can lead to low selectivity.

    • Over-acylation (di-acylation) of the nitrogen atom.

  • Solutions:

    • Enzymatic Catalysis: Use a highly regioselective enzyme. For example, the lipase Novozym 435 has been shown to have excellent selectivity for N-acylation over O-acylation in amino alcohols, resulting in minimal byproducts.[5][6]

    • Milder Conditions: Use a less reactive acylating agent, such as an ester, and a milder catalyst.[12] Avoid strong, non-hindered bases.

    • Protecting Groups: If selectivity remains an issue, temporarily protect other reactive functional groups (like hydroxyls) before performing the N-acylation.

Q3: I am concerned about racemization at the stereocenter of the phenylglycine ester. How can I prevent this?

A3: Maintaining the stereochemical integrity of the chiral center is critical, especially in pharmaceutical synthesis.

  • Potential Causes:

    • Harsh basic or acidic conditions can deprotonate the alpha-carbon, leading to racemization.

    • Elevated reaction temperatures can accelerate the rate of epimerization.[2]

    • Certain coupling reagents are known to cause higher degrees of racemization.[11]

  • Solutions:

    • Control pH and Base: Use sterically hindered, non-nucleophilic bases like 2,4,6-trimethylpyridine (TMP) instead of simpler amines.[2] Maintain the reaction mixture at or near neutral pH if possible.

    • Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate, even if it requires a longer duration.[2]

    • Select Appropriate Reagents: When using coupling reagents for carboxylic acids, choose additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[11] Reagents like HATU are often effective for sterically hindered amino acids with reduced racemization.[11]

Data Presentation

Table 1: Comparison of Selected Catalytic Systems for N-Acylation

Catalyst SystemAcylating AgentSolventTemperatureTypical YieldKey Advantages/Disadvantages
Novozym 435 (Lipase) [5][6]Carboxylic AcidSolvent-free60°C~89%Advantages: High regioselectivity, mild conditions, environmentally friendly. Disadvantages: Higher cost, longer reaction times.
Lewis Acids (e.g., FeCl₃, ZnO) [1]Acetic AnhydrideOrganic (e.g., CH₂Cl₂)Room Temp - RefluxGood to ExcellentAdvantages: Low cost, fast reactions. Disadvantages: Can require harsh conditions, potential for side reactions.
Acetic Acid [12]Ethyl AcetateEthyl Acetate80-120°CExcellentAdvantages: Inexpensive, simple procedure. Disadvantages: Requires higher temperatures.
Palladium Salts / Ionic Liquid [13]Carbon MonoxideIonic Liquid80°CModerate (~30-60%)Advantages: Direct carbonylation route. Disadvantages: Requires high pressure, complex catalytic system.
Alkoxide (e.g., Sodium Methoxide) [4][14]Fatty Acid Methyl EsterAlcohol or None65-100°C~79%Advantages: Effective for surfactant synthesis. Disadvantages: Strongly basic, requires pressure for high conversion.

Table 2: Influence of Solvent on N-Acylation of Phenylglycine Derivatives

Solvent TypeExample(s)PolarityTypical Use Case & Considerations
Aprotic Polar Acetonitrile (MeCN), Dimethylformamide (DMF)HighGood for dissolving polar reactants and catalysts. DMF can be difficult to remove.[10]
Chlorinated Dichloromethane (DCM), DichloroethaneMediumWidely used for chemical synthesis; good solvent for many organic compounds.[8]
Ethers Tetrahydrofuran (THF), DioxaneMediumCommon solvents for reactions with organometallic reagents or when a less reactive medium is needed.[9]
Esters Ethyl AcetateMediumCan serve as both solvent and acylating agent; relatively green solvent.[9][12]
Solvent-Free NoneN/AIdeal for enzymatic reactions and green chemistry principles; can lead to very high concentrations and yields.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Chemical N-Acylation with Acyl Chloride

This protocol is a general guideline and should be optimized for specific substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenylglycine ester (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq) or diisopropylethylamine (1.1 eq), to the stirred solution.

  • Acylation: Add the acyl chloride (1.05 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with the organic solvent used for the reaction.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Optimized Lipase-Catalyzed N-Acylation (Solvent-Free)

This protocol is based on the optimized conditions for the selective amidation of phenylglycinol using Novozym 435.[5]

  • Reactant Mixture: In a reaction vessel, combine phenylglycinol (or a phenylglycine ester) and the desired carboxylic acid (e.g., capric acid) in a 1.5:1 molar ratio.

  • Catalyst Addition: Add the immobilized lipase, Novozym 435, at a loading of 15% by weight relative to the total mass of the substrates.

  • Reaction Conditions: Heat the solvent-free mixture to 60°C with constant stirring.

  • Monitoring: Allow the reaction to proceed for approximately 19 hours. The optimal time may vary and should be determined experimentally.

  • Catalyst Recovery: After the reaction, recover the immobilized enzyme by simple filtration. The enzyme can be washed and reused for subsequent batches.[5]

  • Product Isolation: The resulting product mixture can be purified using standard techniques like column chromatography to isolate the desired N-acylated product. The high selectivity of this method often simplifies purification.[5]

Visualizations

experimental_workflow start Define Substrates (Phenylglycine Ester & Acyl Source) select_method Select Method (Chemical vs. Enzymatic) start->select_method screen_chem Screen Chemical Catalysts & Acylating Agents select_method->screen_chem Chemical screen_enz Screen Enzymes (e.g., Lipases) select_method->screen_enz Enzymatic optimize_solvent Optimize Solvent & Stoichiometry screen_chem->optimize_solvent optimize_conditions Optimize Temperature & Reaction Time screen_enz->optimize_conditions optimize_solvent->optimize_conditions analysis Analyze Results (Yield, Purity, Enantiomeric Excess) optimize_conditions->analysis decision Results Acceptable? analysis->decision decision->select_method No, Re-evaluate end Scale-up & Product Isolation decision->end Yes

Caption: General workflow for optimizing N-acylation reaction conditions.

troubleshooting_workflow start Problem: Low Product Yield q1 Is Starting Material (SM) fully consumed? start->q1 cause1 Potential Cause: Incomplete Reaction q1->cause1 No q2 Are Side Products Observed (TLC/LCMS)? q1->q2 Yes sol1a Increase Temperature or Reaction Time cause1->sol1a sol1b Use More Active Catalyst or Acylating Agent cause1->sol1b sol1c Check Reactant Solubility & Change Solvent cause1->sol1c cause2 Potential Cause: Poor Selectivity q2->cause2 Yes cause3 Potential Cause: Product Decomposition or Work-up Loss q2->cause3 No sol2a Use Milder Conditions (Temp, Base, Acyl Agent) cause2->sol2a sol2b Switch to Selective Enzymatic Method cause2->sol2b sol3a Use Milder Work-up (e.g., avoid strong acid/base) cause3->sol3a sol3b Optimize Purification Method cause3->sol3b

Caption: Troubleshooting decision tree for low product yield in N-acylation.

References

Removal of impurities from crude (S)-(+)-2-Phenylglycine methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude (S)-(+)-2-Phenylglycine methyl ester hydrochloride. Our goal is to help you identify and resolve common impurities and handling issues to ensure the highest quality material for your research and development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound can contain several process-related and stereoisomeric impurities. The most prevalent are:

  • (R)-(-)-2-Phenylglycine methyl ester hydrochloride: The undesired enantiomer, which can be difficult to separate due to similar physical properties.

  • (S)-(+)-2-Phenylglycine: Unreacted starting material from the esterification process.

  • Polymeric byproducts: The amino group of phenylglycine methyl ester can be prone to oxidation and polymerization, leading to colored impurities.[1]

  • Residual Solvents and Reagents: Such as methanol, thionyl chloride, and their byproducts from the synthesis.

The presence of these impurities can often be indicated by a yellowish or grayish discoloration of the typically white crystalline product.[1]

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most effective method for determining the enantiomeric excess (e.e.) by separating the (S)-(+) and (R)-(-) enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify organic impurities, including unreacted starting material and residual solvents.

  • Melting Point Analysis: A broad or depressed melting point compared to the reference value (typically around 200-202 °C with decomposition) can indicate the presence of impurities.

  • Titration: Acid-base titration can be used to determine the overall assay of the hydrochloride salt.

Q3: What is "oiling out" and why does it happen during recrystallization?

A3: "Oiling out" is a phenomenon where the compound separates from the recrystallization solvent as a liquid (an oil) rather than a solid crystal. This is often problematic because the oil can trap impurities, hindering purification. Oiling out can occur if:

  • The boiling point of the solvent is higher than the melting point of the solute.

  • The concentration of the solute is too high, leading to supersaturation at a temperature above its melting point.

  • The cooling rate is too rapid, not allowing sufficient time for crystal nucleation and growth.

  • Significant amounts of impurities are present, causing a depression of the melting point.

Troubleshooting Guides

Issue 1: The product is off-white, yellow, or gray.

This discoloration typically indicates the presence of polymeric or other chromophoric impurities.

Possible Cause Troubleshooting Step Expected Outcome
Polymeric byproducts or residual colored impurities.Perform a recrystallization from a suitable solvent system, such as methanol/diethyl ether or ethanol/water. The colored impurities are often more soluble in the mother liquor.A whiter, crystalline product with improved purity.
Trapped colored mother liquor.Ensure the crystalline product is thoroughly washed with a small amount of cold recrystallization solvent after filtration.Removal of surface impurities and improved color.
Issue 2: Poor enantiomeric excess (e.e.) detected by chiral HPLC.

Low enantiomeric excess is a critical issue, often stemming from racemization during synthesis or workup.

Possible Cause Troubleshooting Step Expected Outcome
Racemization during synthesis, especially at elevated temperatures in the presence of reagents like thionyl chloride.Optimize the synthesis conditions by maintaining lower temperatures during the reaction and workup.Minimized racemization and higher enantiomeric purity of the crude product.
Ineffective purification to remove the (R)-enantiomer.Perform a careful recrystallization. While challenging, fractional crystallization can sometimes enrich the desired enantiomer. Seeding with pure (S)-enantiomer crystals may aid in selective crystallization.Improvement in enantiomeric excess, although complete removal of the (R)-enantiomer by recrystallization alone can be difficult.
Issue 3: Presence of unreacted (S)-(+)-2-Phenylglycine.

Residual starting material can be a common impurity if the esterification reaction does not go to completion.

Possible Cause Troubleshooting Step Expected Outcome
Incomplete esterification reaction.Optimize reaction time and stoichiometry of reagents during synthesis.Higher conversion to the desired ester and lower levels of unreacted starting material in the crude product.
Co-precipitation during crystallization.Utilize a solvent system where the starting material has significantly different solubility compared to the product. For example, washing the crude product with a solvent in which the amino acid has low solubility but the ester hydrochloride is soluble, followed by precipitation.Reduction in the amount of unreacted (S)-(+)-2-Phenylglycine in the final product.
Issue 4: "Oiling out" during recrystallization.

This is a common and frustrating issue that hinders effective purification.

Possible Cause Troubleshooting Step Expected Outcome
Solvent polarity is not ideal.Experiment with different solvent systems. A common approach is to dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol) and then slowly add a "poor" solvent (e.g., diethyl ether) until turbidity appears, followed by gentle heating to redissolve and slow cooling.Formation of solid crystals instead of an oil.
Cooling rate is too fast.Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. A Dewar flask can be used for very slow cooling.Promotes the formation of well-defined crystals.
Solution is too concentrated.Add a small amount of the "good" solvent back to the oiled-out mixture, heat to redissolve, and then cool slowly.The lower concentration may prevent oiling out.
High impurity load.If the crude product is very impure, consider a pre-purification step such as a silica gel plug filtration before attempting recrystallization.Removal of impurities that may be causing melting point depression and subsequent oiling out.

Data Presentation

Table 1: Typical Impurity Profile of Crude vs. Recrystallized this compound

Impurity Typical Level in Crude Product Typical Level After Recrystallization
(R)-(-)-2-Phenylglycine methyl ester HCl1-5%< 1%
(S)-(+)-2-Phenylglycine2-10%< 0.5%
Polymeric/Colored ImpuritiesNoticeable (yellow/gray tint)Not detectable (white crystals)
Purity (by HPLC) 90-97% >99%
Yield N/A 70-90%

Note: These values are representative and can vary depending on the specific synthetic and purification conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of crude this compound using a mixed solvent system.

Materials:

  • Crude this compound

  • Methanol (ACS grade or higher)

  • Diethyl ether (anhydrous)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of methanol to the flask and begin stirring.

  • Gently heat the mixture while stirring until the solid completely dissolves. Avoid boiling for extended periods to minimize potential degradation.

  • Once dissolved, remove the flask from the heat source.

  • Slowly add diethyl ether dropwise to the warm solution while stirring until a slight, persistent turbidity is observed.

  • Gently warm the solution again until it becomes clear.

  • Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove any remaining mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Chiral HPLC Analysis

This protocol provides a general method for determining the enantiomeric purity of this compound.

Materials:

  • This compound sample

  • Reference standards for (S)-(+)- and (R)-(-)-2-Phenylglycine methyl ester hydrochloride

  • HPLC grade mobile phase solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Hexane:Isopropanol (90:10 v/v) with 0.1% diethylamine

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and the reference standards. Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times of the standards.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of S enantiomer - Area of R enantiomer) / (Area of S enantiomer + Area of R enantiomer) ] x 100

Note: The specific HPLC conditions may need to be optimized for your particular system and column.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Analysis cluster_end Final Product crude Crude (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride dissolve Dissolve in Minimal Hot Methanol crude->dissolve add_ether Add Diethyl Ether to Turbidity dissolve->add_ether reheat Reheat to Clarity add_ether->reheat cool Slow Cooling & Crystallization reheat->cool filter Vacuum Filtration & Washing cool->filter pure Pure (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride filter->pure hplc Chiral HPLC nmr NMR mp Melting Point pure->hplc pure->nmr pure->mp

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_oiling_out cluster_causes Potential Causes cluster_solutions Solutions start Oiling Out Occurs During Recrystallization cause1 Too Concentrated start->cause1 cause2 Cooling Too Rapidly start->cause2 cause3 Poor Solvent Choice start->cause3 cause4 High Impurity Level start->cause4 solution1 Add more 'good' solvent, reheat, and cool slowly cause1->solution1 solution2 Allow to cool to RT before using ice bath cause2->solution2 solution3 Try a different solvent system cause3->solution3 solution4 Pre-purify with column chromatography cause4->solution4 end Successful Crystallization solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting guide for the issue of "oiling out" during recrystallization.

References

Technical Support Center: Scaling Up the Synthesis of (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-(+)-2-Phenylglycine methyl ester hydrochloride. The information is designed to address specific issues that may be encountered during experimental work, particularly when scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound on a larger scale?

A1: The most prevalent and scalable methods for the synthesis of this compound are the thionyl chloride method and the trimethylchlorosilane (TMSCl) method. The thionyl chloride method involves reacting (S)-(+)-2-Phenylglycine with thionyl chloride in methanol.[1] This is an effective and widely used industrial process.[2][3] The TMSCl method offers a milder alternative, where trimethylchlorosilane is used to facilitate the esterification in methanol at room temperature, often resulting in good to excellent yields.

Q2: What are the primary safety concerns when working with thionyl chloride?

A2: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing hazardous sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. All manipulations must be performed in a certified chemical fume hood. It is crucial to use appropriate personal protective equipment (PPE), including chemical safety goggles, acid-resistant gloves, and a laboratory coat. When removing excess thionyl chloride via distillation, a base trap containing a solution of NaOH or KOH should be used to neutralize the acidic vapors and protect the vacuum pump.

Q3: How can I monitor the progress of the esterification reaction?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A common solvent system for amines and amino acids is a mixture of n-butanol, water, and acetic acid (e.g., in a 4:1:1 or 2:1:1 ratio). For more neutral organic molecules, a combination of hexanes and ethyl acetate is often employed. The disappearance of the starting material (S)-(+)-2-Phenylglycine and the appearance of the product spot will indicate the reaction's progression.

Q4: What is diketopiperazine formation and how can it be prevented?

A4: Diketopiperazine (DKP) formation is a common side reaction in peptide synthesis and can occur during the synthesis of amino acid esters. It involves the intramolecular cyclization of a dipeptide or amino acid ester to form a cyclic diamide. This side reaction is more likely to occur when the N-terminal amine is deprotected and can attack the ester carbonyl. To minimize DKP formation, it is important to control the reaction temperature and time.

Q5: Is racemization a concern during the synthesis?

A5: Racemization of the chiral center is a potential risk, especially under harsh reaction conditions such as high temperatures or prolonged exposure to strong acids or bases. The esterification of protected amino acids using TMSCl has been reported to cause little racemization. It is crucial to maintain the recommended reaction temperatures and to monitor the enantiomeric purity of the product.

Troubleshooting Guides

Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction closely by TLC to ensure the complete consumption of the starting material. - If using the thionyl chloride method, ensure that the reflux temperature is maintained. - For the TMSCl method, extend the reaction time if necessary, as solubility can affect the reaction rate.
Loss of Product during Workup - Ensure complete precipitation of the hydrochloride salt by cooling the reaction mixture sufficiently. - Avoid excessive washing of the product, which can lead to dissolution. - If an aqueous workup is performed, ensure the pH is appropriately adjusted to minimize the solubility of the product.
Side Reactions - Control the reaction temperature to minimize side reactions like diketopiperazine formation. - Use anhydrous solvents to prevent hydrolysis of the ester product.
Product Purity Issues
Potential Cause Troubleshooting Steps
Discoloration of Product - Use high-purity starting materials and solvents. - Ensure that the reaction temperature does not exceed the recommended limits, as this can lead to decomposition and color formation. - Consider a recrystallization step to improve the color and purity of the final product.
Presence of Starting Material - As mentioned for low yield, ensure the reaction goes to completion by monitoring with TLC. - Optimize the stoichiometry of the reagents.
Enantiomeric Impurity - Use a chiral HPLC method to determine the enantiomeric purity. - Avoid harsh basic or acidic conditions and high temperatures that can induce racemization. - The TMSCl method is generally milder and may be preferred if racemization is a significant issue.
Crystallization Problems
Potential Cause Troubleshooting Steps
Product Oiling Out - Ensure the solution is not supersaturated before cooling. If it is, add a small amount of solvent to redissolve and then cool slowly. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the desired product.
Poor Crystal Formation - Control the cooling rate; slow cooling generally leads to larger and purer crystals. - Experiment with different crystallization solvents or solvent mixtures. - Ensure the pH of the solution is optimal for the hydrochloride salt precipitation.

Experimental Protocols

Method 1: Synthesis using Thionyl Chloride

This protocol is adapted from established industrial processes.[2][3]

Materials:

  • (S)-(+)-2-Phenylglycine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Cyclohexane (for azeotropic distillation, optional)

Procedure:

  • In a suitable reactor equipped with a stirrer, thermometer, and reflux condenser, add (S)-(+)-2-Phenylglycine and anhydrous methanol.

  • Stir the mixture to form a suspension.

  • Slowly add thionyl chloride to the suspension while maintaining the temperature below 55°C. The addition is exothermic and requires cooling.

  • After the addition is complete, heat the mixture to 55-65°C and reflux for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to initiate crystallization. For improved crystal formation, a controlled cooling profile is recommended.

  • Filter the precipitated product and wash with a small amount of cold methanol.

  • Dry the this compound under vacuum.

Method 2: Synthesis using Trimethylchlorosilane (TMSCl)

This protocol is a milder alternative to the thionyl chloride method.

Materials:

  • (S)-(+)-2-Phenylglycine

  • Methanol (anhydrous)

  • Trimethylchlorosilane (TMSCl)

Procedure:

  • In a round-bottom flask, suspend (S)-(+)-2-Phenylglycine in anhydrous methanol.

  • To the stirred suspension, slowly add trimethylchlorosilane at room temperature.

  • Continue stirring the mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the scale and solubility.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization if necessary.

Analytical Methods

Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A common eluent for amino acids is n-butanol:acetic acid:water (4:1:1). For the ester product, a less polar system like ethyl acetate/hexanes may be suitable.

  • Visualization: UV light (254 nm) or staining with ninhydrin solution.

Chiral High-Performance Liquid Chromatography (HPLC):

  • To determine the enantiomeric purity of the final product, a chiral stationary phase is required. Polysaccharide-based columns (e.g., Chiralpak series) are often effective for separating enantiomers of amino acid derivatives.

  • A typical mobile phase would consist of a mixture of hexane/isopropanol or another suitable solvent system. The exact conditions will need to be optimized for the specific column used.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Start Start Reactants (S)-2-Phenylglycine + Methanol Start->Reactants Reagent_Addition Add Thionyl Chloride or TMSCl Reactants->Reagent_Addition Reaction Stirring / Reflux Reagent_Addition->Reaction Monitoring TLC Monitoring Reaction->Monitoring Crystallization Cooling / Crystallization Monitoring->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Vacuum Drying Filtration->Drying Final_Product (S)-2-Phenylglycine Methyl Ester HCl Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is paramount. This guide provides an objective comparison of various High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of (S)-(+)-2-Phenylglycine methyl ester hydrochloride, a key chiral building block in the synthesis of numerous pharmaceuticals. The comparison is supported by experimental data from published studies on the target molecule or its close structural analogs.

Comparison of Chiral HPLC Methodologies

The enantioselective separation of 2-Phenylglycine methyl ester can be effectively achieved using several distinct chiral HPLC techniques. The primary methods include the use of polysaccharide-based chiral stationary phases (CSPs), macrocyclic glycopeptide-based CSPs, and chiral ligand-exchange chromatography. Each approach offers unique advantages in terms of selectivity, resolution, and applicability.

Performance Data Summary

The following table summarizes the performance of different chiral HPLC methods for the separation of phenylglycine methyl ester enantiomers or its close analogs. Direct comparison is facilitated by key chromatographic parameters such as retention factor (k'), separation factor (α), and resolution (Rs).

Methodology Chiral Stationary Phase (CSP) / System Analyte k'1 k'2 α Rs
Polysaccharide-Based CSPChiralpak AD-HPhenylglycine Ethyl Ester*1.331.621.222.53
Macrocyclic Glycopeptide-Based CSPCHIROBIOTIC® Tα-Methyl Phenylalanine**--1.252.10
Chiral Ligand-Exchange ChromatographyC18 column with L-proline/Cu(II)PhenylglycinetR1=5 mintR2=11 min->1.5
Cyclodextrin-Based CSPCyclobond I 2000Phenylalanine2.182.401.101.40

*Data for Phenylglycine Ethyl Ester is presented as a close analog due to the lack of specific data for the methyl ester on this CSP. **Data for α-Methyl Phenylalanine is presented as a structurally similar compound. Note: Retention factors (k') for Chiral Ligand-Exchange Chromatography and retention times (tR) are provided as reported in the respective studies. A direct calculation of k' was not possible from the available data.

Detailed Experimental Protocols

Reproducibility and accuracy in chiral analysis are critically dependent on the experimental conditions. Below are the detailed methodologies for the key experiments cited in this guide.

Polysaccharide-Based Chiral Stationary Phase

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used for their broad enantioselectivity.

Experimental Protocol:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Sample Preparation: The racemic mixture of phenylglycine ethyl ester is dissolved in the mobile phase to a concentration of 1 mg/mL. The solution is filtered through a 0.45 µm syringe filter before injection.

Macrocyclic Glycopeptide-Based Chiral Stationary Phase

Macrocyclic glycopeptides, such as teicoplanin and vancomycin, offer unique chiral recognition capabilities, especially for polar and ionizable compounds like amino acid derivatives.

Experimental Protocol:

  • Column: CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Sample Preparation: A solution of the racemic analyte is prepared in the mobile phase at a concentration of 0.5 mg/mL and filtered through a 0.45 µm syringe filter.

Chiral Ligand-Exchange Chromatography

This technique involves the formation of transient diastereomeric metal complexes between a chiral ligand in the mobile phase, a metal ion, and the enantiomers of the analyte, which are then separated on a conventional reversed-phase column.

Experimental Protocol:

  • Column: C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 5 mM L-proline and 2.5 mM Copper(II) sulfate in water, with 10% Methanol. The pH of the aqueous solution is adjusted to 6.0 before the addition of methanol.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection: UV at 254 nm

  • Sample Preparation: The sample is dissolved in the mobile phase at a suitable concentration and filtered.

Cyclodextrin-Based Chiral Stationary Phase

Cyclodextrin-based CSPs separate enantiomers based on the formation of inclusion complexes. The chiral cavity of the cyclodextrin molecule provides the stereoselective interactions.

Experimental Protocol:

  • Column: Cyclobond I 2000 (β-cyclodextrin) (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 1% Triethylammonium acetate buffer (pH 4.1) / Acetonitrile (95:5, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Sample Preparation: The analyte is dissolved in the mobile phase to the desired concentration and filtered prior to injection.

Visualizing the Experimental Workflow

To further clarify the analytical process, the following diagrams illustrate the logical workflow of a typical chiral HPLC analysis.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start dissolve Dissolve Sample in Mobile Phase/Diluent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter equilibrate Equilibrate Chiral Column filter->equilibrate Prepared Sample inject Inject Sample equilibrate->inject separate Isocratic/Gradient Elution inject->separate detect UV/MS Detection separate->detect integrate Integrate Peaks detect->integrate Chromatogram calculate Calculate Retention Time, Resolution, Selectivity integrate->calculate determine Determine Enantiomeric Purity (% ee) calculate->determine end End determine->end Chiral_Separation_Principle cluster_analyte Racemic Mixture cluster_csp Chiral Stationary Phase cluster_interaction Diastereomeric Complexes cluster_elution Separation R_enantiomer R complex_R [CSP-R Complex] (More Stable) R_enantiomer->complex_R S_enantiomer S complex_S [CSP-S Complex] (Less Stable) S_enantiomer->complex_S csp Chiral Selector elutes_second Elutes Second complex_R->elutes_second elutes_first Elutes First complex_S->elutes_first

Determining the Enantiomeric Excess of (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical aspect of drug development and chiral synthesis. For a compound like (S)-(+)-2-Phenylglycine methyl ester hydrochloride, a key building block in many pharmaceuticals, ensuring enantiomeric purity is paramount to guaranteeing therapeutic efficacy and safety. This guide provides a comparative overview of common analytical methods for determining its enantiomeric excess, complete with experimental data and detailed protocols.

Comparison of Analytical Methods

Several techniques are available for determining the enantiomeric excess of chiral molecules. The choice of method often depends on factors such as the required accuracy, sample throughput, and available instrumentation. The table below summarizes the key performance characteristics of three widely used methods for the analysis of this compound.

Analytical Method Principle Sample Preparation Key Performance Parameters Advantages Limitations
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.Dissolution in mobile phase.Retention Time (D-isomer): ~5 minRetention Time (L-isomer): ~11 minResolution (Rs): >1.5High accuracy and precision, well-established and robust, direct analysis of the hydrochloride salt is possible.[1][2]Requires specialized and often expensive chiral columns.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.Dissolution in a deuterated solvent with a CSA. Derivatization may be required for optimal results.Chemical Shift Difference (Δδ): Dependent on the specific CSA and analyte concentration.Rapid analysis, non-destructive, provides structural information.Lower sensitivity compared to chromatographic methods, may require derivatization, chiral solvating agents can be expensive.[3][4]
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by chiral molecules.Dissolution in a suitable solvent (e.g., methylene dichloride).Molar Ellipticity ([θ]): Specific to each enantiomer at a given wavelength.Highly sensitive to stereochemistry, can provide information on absolute configuration.Requires a chromophore near the stereocenter, may not be suitable for all compounds, quantification can be less precise than HPLC.[5]

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol details the determination of enantiomeric excess using a C18 column with a chiral mobile phase additive, a cost-effective alternative to dedicated chiral columns.

Materials:

  • This compound sample

  • Reference standards for D- and L-Phenylglycine methyl ester hydrochloride

  • HPLC grade methanol

  • HPLC grade water

  • Copper(II) sulfate pentahydrate

  • L-proline

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Standard HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Prepare a stock solution of 2.5 mM Copper(II) sulfate and 5 mM L-proline in HPLC grade water.

    • The mobile phase consists of this aqueous solution and methanol in a 90:10 (v/v) ratio.

    • Adjust the pH of the final mobile phase to 6.0 using a suitable buffer or acid/base.

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Prepare solutions of the D- and L- reference standards in the same manner.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: 90:10 (v/v) aqueous Copper(II)/L-proline solution:methanol, pH 6.0

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the D- and L- reference standards to determine their respective retention times.

    • Inject the sample solution.

    • Identify the peaks corresponding to the D- and L-enantiomers in the sample chromatogram based on the retention times of the standards.

    • Integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (% ee):

    % ee = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100

    Where:

    • AreaS is the peak area of the (S)-enantiomer.

    • AreaR is the peak area of the (R)-enantiomer.

Visualizing the Workflow

The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral compound using HPLC.

G cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Mobile Phase hplc_system Equilibrate HPLC System prep_sample->hplc_system prep_std Dissolve S- and R-Standards in Mobile Phase prep_std->hplc_system inject_std Inject Standards hplc_system->inject_std inject_sample Inject Sample inject_std->inject_sample get_chromatogram Obtain Chromatogram inject_sample->get_chromatogram integrate_peaks Integrate Peak Areas get_chromatogram->integrate_peaks calc_ee Calculate % ee integrate_peaks->calc_ee

Caption: Workflow for Enantiomeric Excess Determination by HPLC.

Alternative Method: NMR Spectroscopy with a Chiral Solvating Agent

For a rapid, non-destructive analysis, Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent (CSA) offers a powerful alternative. While this method may require derivatization of the analyte to an N-acyl derivative for optimal results, it can provide clear differentiation of enantiomers.

Principle: The addition of a chiral solvating agent to a solution of the chiral analyte leads to the formation of transient diastereomeric complexes. These complexes have different magnetic environments, resulting in separate signals in the NMR spectrum for the corresponding protons of the two enantiomers. The ratio of the integrals of these distinct peaks directly corresponds to the enantiomeric ratio.

Illustrative Workflow:

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis dissolve_sample Dissolve Sample in Deuterated Solvent add_csa Add Chiral Solvating Agent dissolve_sample->add_csa acquire_spectrum Acquire 1H NMR Spectrum add_csa->acquire_spectrum identify_signals Identify Diastereotopic Signals acquire_spectrum->identify_signals integrate_signals Integrate Signal Areas identify_signals->integrate_signals calc_ee Calculate % ee integrate_signals->calc_ee

Caption: Workflow for Enantiomeric Excess Determination by NMR.

References

A Comparative Guide to the ¹H NMR Spectrum of (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride and its Enantiomeric Discrimination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹H NMR spectroscopic data for resolving enantiomers of 2-phenylglycine methyl ester derivatives. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for chiral purity analysis. The focus is on the application of chiral solvating agents (CSAs) to induce diastereomeric differentiation, which is observable in the ¹H NMR spectrum.

While the ¹H NMR spectrum of a single enantiomer, such as (S)-(+)-2-Phenylglycine methyl ester hydrochloride, in an achiral solvent will not differ from its corresponding (R)-enantiomer, the presence of a chiral solvating agent can induce chemical shift nonequivalence. This allows for the quantification of enantiomeric excess (e.e.). This guide uses N-3,5-dinitrobenzoylphenylglycine methyl ester as a representative analyte to demonstrate this principle, as detailed experimental data is available for this derivative.

Quantitative Data Presentation

The following table summarizes the ¹H NMR chemical shifts for the (R)- and (S)-enantiomers of N-3,5-dinitrobenzoylphenylglycine methyl ester in the presence of a chiral solvating agent (CSA). The data illustrates the chemical shift nonequivalence (ΔΔδ), which is the basis for enantiomeric discrimination by NMR.

Table 1: ¹H NMR Chemical Shift Data for Enantiomers of N-3,5-dinitrobenzoylphenylglycine methyl ester with a Chiral Solvating Agent.

Proton(R)-Enantiomer Chemical Shift (δ) in ppm(S)-Enantiomer Chemical Shift (δ) in ppmChemical Shift Difference (Δδ) in ppm
Methine (CH)5.855.820.03
Methyl (CH₃)3.783.760.02
Amide (NH)8.808.750.05

Note: Data is representative and based on the principles of chiral discrimination by NMR. Actual chemical shifts may vary based on the specific chiral solvating agent, solvent, and concentration used.

Comparison with Alternatives

The primary alternative to using chiral solvating agents for determining enantiomeric purity by NMR is the use of chiral derivatizing agents (CDAs) .

  • Chiral Solvating Agents (CSAs): These agents, such as cyclodextrins, chiral crown ethers, or Pirkle's alcohol, form transient diastereomeric complexes with the enantiomers of the analyte.[1] The key advantage of this method is its non-covalent nature, which means the sample is not permanently altered and can be recovered. The analysis is often rapid, requiring only the addition of the CSA to the NMR tube.

  • Chiral Derivatizing Agents (CDAs): Reagents like Mosher's acid chloride react with the analyte to form stable diastereomeric derivatives. This covalent modification can lead to larger and more easily resolved chemical shift differences. However, the derivatization step adds to the experimental time, and the analyte is consumed in the process.

The choice between a CSA and a CDA depends on the specific analyte, the desired level of accuracy, and whether sample recovery is necessary.

Experimental Protocols

Protocol for Enantiomeric Excess Determination using a Chiral Solvating Agent

This protocol provides a general procedure for determining the enantiomeric excess of a sample of 2-phenylglycine methyl ester using a chiral solvating agent (CSA) and ¹H NMR spectroscopy.

Materials:

  • Sample of 2-phenylglycine methyl ester (racemic or of unknown enantiomeric purity)

  • Enantiomerically pure Chiral Solvating Agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) or a suitable alternative)

  • Deuterated solvent (e.g., CDCl₃, Benzene-d₆)

  • NMR tubes

  • Volumetric flasks and precision syringes/pipettes

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a known amount of the 2-phenylglycine methyl ester sample and dissolve it in a precise volume of the deuterated solvent in a volumetric flask to achieve a known concentration (typically 10-20 mM).

  • Preparation of the Chiral Solvating Agent Solution: Prepare a stock solution of the enantiomerically pure CSA in the same deuterated solvent at a concentration typically 1.5 to 5 times that of the analyte solution.

  • Sample Preparation for NMR Analysis:

    • In an NMR tube, add a precise volume of the analyte solution.

    • To this, add a precise volume of the CSA solution. The optimal molar ratio of CSA to analyte often needs to be determined empirically but typically ranges from 1.5:1 to 5:1.

    • Gently mix the contents of the NMR tube.

  • ¹H NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which is crucial for accurate integration.

    • Optimize the spectral width to clearly resolve the signals of interest.

  • Data Analysis:

    • Identify the signals that show enantiomeric discrimination (i.e., splitting into two distinct peaks for the two diastereomeric complexes). For 2-phenylglycine methyl ester, the methine proton (CH) and the methyl ester protons (OCH₃) are the most likely to show good separation.

    • Carefully integrate the separated signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [|Integration of Major Enantiomer - Integration of Minor Enantiomer| / (Integration of Major Enantiomer + Integration of Minor Enantiomer)] x 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis analyte Prepare Analyte Solution (2-Phenylglycine Methyl Ester) mix Mix Analyte and CSA in NMR Tube analyte->mix csa Prepare Chiral Solvating Agent (CSA) Solution csa->mix acquire Acquire 1H NMR Spectrum mix->acquire process Process Spectrum and Integrate Signals acquire->process calculate Calculate Enantiomeric Excess (e.e.) process->calculate chiral_discrimination cluster_complexes Diastereomeric Complexes cluster_nmr 1H NMR Spectrum racemate Racemic Analyte ((R)-PGME + (S)-PGME) complex_R (R)-PGME : (R)-CSA racemate->complex_R + (R)-CSA complex_S (S)-PGME : (R)-CSA racemate->complex_S + (R)-CSA csa Chiral Solvating Agent ((R)-CSA) spectrum Signal Splitting (Δδ ≠ 0) complex_R->spectrum complex_S->spectrum

References

Comparison of (S)-(+)-2-Phenylglycine methyl ester with other chiral auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving desired stereochemical outcomes in asymmetric synthesis. A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical course of a subsequent reaction. The ideal auxiliary should be readily available, attach and detach under mild conditions with high yield, provide a high degree of stereocontrol, and be recoverable for reuse.

This guide provides an objective comparison of the performance of (S)-(+)-2-Phenylglycine derivatives with other prominent chiral auxiliaries, including Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine amides. The comparison is supported by experimental data to inform the selection process for key asymmetric transformations.

General Workflow of Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary follows a consistent three-step sequence: attachment of the auxiliary to a prochiral substrate, a diastereoselective bond-forming reaction that creates a new stereocenter, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product.

G sub Prochiral Substrate attach 1. Auxiliary Attachment sub->attach aux Chiral Auxiliary aux->attach sub_aux Substrate-Auxiliary Adduct attach->sub_aux reaction 2. Diastereoselective Reaction sub_aux->reaction diastereomer Diastereomerically Enriched Product reaction->diastereomer cleavage 3. Auxiliary Cleavage diastereomer->cleavage product Enantiomerically Pure Product cleavage->product recycle Recycled Auxiliary cleavage->recycle G ts       G start What is the desired product? q_amino α-Amino Acid start->q_amino q_syn_aldol syn-β-Hydroxy Carbonyl start->q_syn_aldol q_alkyl α-Substituted Carboxylic Acid Derivative start->q_alkyl q_da Diels-Alder Adduct or Conjugate Addition Product start->q_da res_pg Use Phenylglycine Amide (Strecker Synthesis) q_amino->res_pg Yes res_evans Use Evans' Oxazolidinone q_syn_aldol->res_evans Yes q_alkyl->res_evans High d.r. needed res_pseudo Use Pseudoephedrine Amide (Cost-effective) q_alkyl->res_pseudo Large scale / low cost res_oppolzer Use Oppolzer's Sultam q_da->res_oppolzer Yes

A Comparative Guide to Alternative Synthetic Routes for (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-Phenylglycine methyl ester hydrochloride is a valuable chiral building block in the synthesis of numerous pharmaceuticals. Its efficient and enantiomerically pure production is of significant interest. This guide provides a comparative analysis of three prominent alternative synthetic routes to this compound: Asymmetric Strecker Synthesis, Chemoenzymatic Dynamic Kinetic Resolution via Nitrilase, and Lipase-Catalyzed Kinetic Resolution. The comparison is based on experimental data from scientific literature, focusing on yield, enantiomeric excess, and operational efficiency.

Comparison of Synthetic Routes

The selection of a synthetic route for this compound is often a trade-off between various factors including overall yield, enantiomeric purity, cost of reagents and catalysts, and operational complexity. Below is a summary of key performance indicators for the three discussed methods.

RouteKey TransformationStarting MaterialsTypical YieldEnantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Asymmetric Strecker Synthesis Diastereoselective addition of cyanide to an imine with a chiral auxiliary.Benzaldehyde, Sodium Cyanide, (S)-1-(4-methoxyphenyl)ethylamine~70-80% (for amino acid)>98% de (for aminonitrile), >96% ee (for amino acid)High diastereoselectivity, well-established chemistry.Requires a chiral auxiliary, additional esterification and auxiliary removal steps.
Chemoenzymatic DKR (Nitrilase) Dynamic kinetic resolution of racemic α-aminonitrile.Benzaldehyde, Ammonia, Sodium CyanideUp to 81% (for amino acid)≥95% ee (for amino acid)In situ racemization allows for theoretical 100% yield, mild enzymatic conditions.Requires an additional esterification step, potential for enzyme inhibition.
Lipase-Catalyzed Kinetic Resolution Enantioselective acylation/ammonolysis of the racemic ester.Racemic 2-Phenylglycine methyl ester~45% (for (S)-ester)>95% eeDirect resolution of the racemic ester, commercially available robust enzymes.Maximum theoretical yield of 50% for the desired enantiomer, requires separation of the product from the acylated/amidated enantiomer.

Detailed Experimental Protocols

Route 1: Asymmetric Strecker Synthesis followed by Esterification

This route establishes the chiral center through a diastereoselective Strecker reaction using a chiral amine auxiliary. The resulting aminonitrile is then hydrolyzed and the chiral auxiliary is removed, followed by esterification.

Experimental Protocol:

Step 1: Synthesis of (S,S)-α-[(S)-α-Methyl-p-methoxybenzyl]amino-α-phenylacetonitrile

  • In a round-bottom flask, dissolve (S)-1-(4-methoxyphenyl)ethylamine (1.0 eq) and sodium cyanide (1.05 eq) in a 1:1 mixture of methanol and water.

  • To this solution, add benzaldehyde (1.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, the product, a highly crystalline (S,S)-α-aminonitrile, often precipitates and can be collected by filtration.[1]

Step 2: Hydrolysis to (S)-Phenylglycine and Removal of Chiral Auxiliary

  • Suspend the diastereomerically pure aminonitrile in 6 M hydrochloric acid.

  • Heat the mixture at reflux for 4-6 hours. This step hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral auxiliary.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH) to the isoelectric point of phenylglycine to precipitate the amino acid.

  • Collect the solid (S)-phenylglycine by filtration and wash with cold water.

Step 3: Esterification to this compound

  • Suspend (S)-phenylglycine (1.0 eq) in anhydrous methanol.

  • Cool the suspension in an ice bath and slowly add thionyl chloride (1.2-1.5 eq) dropwise.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature, then heat to reflux for 2-4 hours.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Recrystallize the product from a suitable solvent system (e.g., methanol/ether) to yield the pure product.

Route 2: Chemoenzymatic Dynamic Kinetic Resolution using Nitrilase

This approach utilizes a one-pot reaction where racemic α-aminonitrile is formed and then undergoes dynamic kinetic resolution catalyzed by an enantioselective nitrilase.

Experimental Protocol:

Step 1: One-pot Synthesis and Dynamic Kinetic Resolution to (S)-Phenylglycine

  • In a buffered aqueous solution (pH around 9.5), combine benzaldehyde (1.0 eq), ammonium chloride, and sodium cyanide.

  • Stir the mixture at room temperature to form racemic phenylglycinonitrile in situ.

  • Introduce a whole-cell biocatalyst containing an (S)-selective nitrilase.

  • Continue stirring at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. The nitrilase will selectively hydrolyze the (S)-aminonitrile to (S)-phenylglycine, while the remaining (R)-aminonitrile racemizes under the reaction conditions.[2]

  • After the reaction, acidify the mixture to precipitate the (S)-phenylglycine.

  • Collect the product by filtration.

Step 2: Esterification to this compound

  • Follow the esterification procedure outlined in Route 1, Step 3.

Route 3: Lipase-Catalyzed Kinetic Resolution of Racemic Ester

This method involves the enzymatic resolution of a pre-synthesized racemic mixture of 2-phenylglycine methyl ester. The lipase selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted.

Experimental Protocol:

Step 1: Synthesis of Racemic 2-Phenylglycine methyl ester hydrochloride

  • Follow the esterification procedure in Route 1, Step 3, starting from racemic phenylglycine.

Step 2: Lipase-Catalyzed Enantioselective Ammonolysis

  • Dissolve racemic 2-phenylglycine methyl ester in a suitable organic solvent (e.g., tert-butanol).

  • Add an ammonia source, such as ammonium carbamate.

  • Add an immobilized lipase, such as Novozym 435.

  • Stir the suspension at a controlled temperature (e.g., 40 °C). The lipase will selectively catalyze the ammonolysis of the (R)-enantiomer to (R)-phenylglycinamide.[1][3]

  • Monitor the reaction to approximately 50% conversion.

  • Filter off the enzyme.

  • Separate the unreacted (S)-(+)-2-Phenylglycine methyl ester from the formed (R)-phenylglycinamide by extraction or chromatography.

  • Isolate the this compound by precipitation with HCl in an appropriate solvent.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows of the described synthetic routes.

G cluster_0 Route 1: Asymmetric Strecker Synthesis A1 Benzaldehyde + NaCN + (S)-Chiral Auxiliary A2 (S,S)-Aminonitrile A1->A2 Strecker Reaction A3 (S)-Phenylglycine A2->A3 Hydrolysis & Auxiliary Removal A4 (S)-(+)-2-Phenylglycine methyl ester HCl A3->A4 Esterification (SOCl2/MeOH)

Caption: Workflow for Asymmetric Strecker Synthesis.

G cluster_1 Route 2: Chemoenzymatic DKR (Nitrilase) B1 Benzaldehyde + NH3 + NaCN B2 rac-Phenylglycinonitrile B1->B2 Strecker Reaction B3 (S)-Phenylglycine B2->B3 Dynamic Kinetic Resolution ((S)-selective Nitrilase) B4 (S)-(+)-2-Phenylglycine methyl ester HCl B3->B4 Esterification (SOCl2/MeOH)

Caption: Workflow for Chemoenzymatic DKR.

G cluster_2 Route 3: Lipase-Catalyzed Kinetic Resolution C1 rac-Phenylglycine C2 rac-2-Phenylglycine methyl ester HCl C1->C2 Esterification C3 (S)-(+)-2-Phenylglycine methyl ester HCl + (R)-Phenylglycinamide C2->C3 Kinetic Resolution (Lipase, NH3 source) C4 (S)-(+)-2-Phenylglycine methyl ester HCl C3->C4 Separation

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

References

A Comparative Guide to Determining the Absolute Configuration of (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis, drug design, and regulatory approval. This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic techniques—Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD), and Electronic Circular Dichroism (ECD)—for elucidating the stereochemistry of (S)-(+)-2-Phenylglycine methyl ester hydrochloride.

While X-ray crystallography has traditionally been the gold standard for determining the three-dimensional structure of molecules, its application can be limited by the need for a high-quality single crystal.[1] Spectroscopic methods, on the other hand, offer powerful alternatives for determining absolute configuration in solution, often with smaller sample quantities and without the prerequisite of crystallization.[1]

Methodological Principles

X-ray Crystallography: This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern provides information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers.[2][3]

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] This differential absorption is sensitive to the vibrational modes of the molecule and its three-dimensional structure. By comparing the experimental VCD spectrum to that predicted by quantum chemical calculations for a known enantiomer, the absolute configuration can be unambiguously assigned.[1]

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength.[4] The resulting ORD curve, particularly the sign and position of Cotton effects, is characteristic of the stereochemistry of the molecule and can be used to determine its absolute configuration by comparison with known standards or theoretical models.[5]

Electronic Circular Dichroism (ECD): ECD is a form of circular dichroism spectroscopy that measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum.[6] This technique is particularly useful for molecules containing chromophores and provides information about the electronic transitions and the stereochemical environment of those chromophores. Similar to VCD, comparison of the experimental ECD spectrum with calculated spectra can lead to the assignment of the absolute configuration.[7]

Performance Comparison

The choice of method for determining the absolute configuration depends on several factors, including the nature of the sample, the availability of instrumentation, and the desired level of structural detail. The following table summarizes the key performance characteristics of each technique.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Optical Rotatory Dispersion (ORD)Electronic Circular Dichroism (ECD)
Principle X-ray diffraction from a single crystalDifferential absorption of circularly polarized infrared lightWavelength-dependent optical rotationDifferential absorption of circularly polarized UV-Vis light
Sample Phase Solid (single crystal)Solution or solidSolutionSolution
Sample Amount mg to µg (crystal size dependent)mg rangemg rangeµg to mg range
Data Output 3D atomic coordinates, bond lengths, bond angles, absolute configurationVibrational spectrum with positive/negative bandsOptical rotation vs. wavelength curveUV-Vis spectrum with positive/negative bands
Key Advantage Provides the most detailed and unambiguous structural informationApplicable to a wide range of molecules in solution, no crystal neededRelatively simple instrumentationHigh sensitivity for chromophoric molecules
Key Limitation Requires a high-quality single crystal, which can be difficult to obtainRequires quantum chemical calculations for interpretationCan be ambiguous without reference compounds or calculationsLimited to molecules with UV-Vis chromophores

Experimental Protocols

X-ray Crystallography (General Protocol for Small Molecules)
  • Crystallization: Grow a single crystal of this compound of suitable size and quality (typically >0.1 mm in all dimensions).[8] This is often the most challenging step and may involve screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Carefully mount the selected crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector.[3] The crystal is rotated during data collection to measure the intensities of a large number of reflections.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and integrated intensities of each reflection.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods.[3] The initial structural model is then refined to improve the fit between the calculated and observed diffraction data, yielding the final atomic coordinates and other structural parameters.

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[1]

  • Spectral Acquisition: Record the VCD and infrared (IR) spectra of the solution using a VCD spectrometer. The measurement is typically performed in a cell with BaF₂ windows.[1]

  • Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory - DFT) to predict the theoretical VCD and IR spectra for one enantiomer (e.g., the (S)-enantiomer).[1] This involves conformational analysis to identify the most stable conformers in solution.

  • Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the major VCD bands confirms the absolute configuration of the sample.[1]

Optical Rotatory Dispersion (ORD) Spectroscopy
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent at a known concentration.

  • Spectral Acquisition: Measure the optical rotation of the solution over a range of wavelengths using a spectropolarimeter.

  • Data Analysis: Plot the specific rotation as a function of wavelength to obtain the ORD curve. Analyze the curve for the presence of Cotton effects (regions of rapid change in rotation), which are indicative of electronic transitions.

  • Configuration Assignment: Compare the experimental ORD curve with the curves of known related compounds or with theoretical predictions to assign the absolute configuration.

Electronic Circular Dichroism (ECD) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a transparent solvent for the UV-Vis region.

  • Spectral Acquisition: Record the ECD spectrum of the solution using a CD spectropolarimeter. This involves measuring the difference in absorbance of left and right circularly polarized light as a function of wavelength.[6]

  • Computational Modeling: Perform time-dependent density functional theory (TD-DFT) calculations to predict the ECD spectrum for one enantiomer.

  • Spectral Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectrum. The sign and intensity of the Cotton effects in the experimental spectrum are compared with the predicted spectrum to determine the absolute configuration.[7]

Visualizing the Workflow

The following diagrams illustrate the general workflows for determining the absolute configuration using X-ray crystallography and the alternative spectroscopic methods.

xray_workflow cluster_exp Experimental cluster_analysis Data Analysis start Sample of (S)-(+)-2-Phenylglycine methyl ester hydrochloride crystal Single Crystal Growth start->crystal data_coll X-ray Diffraction Data Collection crystal->data_coll data_proc Data Processing data_coll->data_proc structure_sol Structure Solution & Refinement data_proc->structure_sol abs_config Absolute Configuration Determined structure_sol->abs_config

Caption: Workflow for absolute configuration determination using X-ray crystallography.

spec_workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis start Sample in Solution vcd VCD/ORD/ECD Measurement start->vcd exp_spec Experimental Spectrum vcd->exp_spec compare Compare Experimental & Calculated Spectra exp_spec->compare model Quantum Chemical Calculation (e.g., DFT) calc_spec Calculated Spectrum for (S)-enantiomer model->calc_spec calc_spec->compare abs_config Absolute Configuration Assigned compare->abs_config

Caption: Generalized workflow for spectroscopic determination of absolute configuration.

Conclusion

The determination of the absolute configuration of this compound can be approached through several powerful analytical techniques. X-ray crystallography, when applicable, provides the most definitive structural information. However, in the absence of suitable crystals, spectroscopic methods such as VCD, ORD, and ECD offer viable and robust alternatives for confirming the stereochemistry in solution. The choice of method will ultimately be guided by the specific experimental constraints and the level of structural detail required.

References

A Comparative Guide to Chiral Derivatizing Agents: (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity and absolute configuration is a critical aspect of chemical analysis and synthesis. (S)-(+)-2-Phenylglycine methyl ester hydrochloride (PGME) has emerged as a valuable chiral derivatizing agent (CDA), particularly for the analysis of chiral carboxylic acids by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an objective comparison of PGME with other widely used CDAs, supported by experimental data and detailed protocols to facilitate the selection of the most suitable reagent for a given analytical challenge.

At a Glance: Key Chiral Derivatizing Agents

The selection of a CDA is dictated by the analyte's functional group, the analytical technique employed, and the desired outcome, be it the determination of enantiomeric excess (ee) or absolute configuration. Here, we compare the performance of this compound against three prominent alternatives: Mosher's acid (MTPA), Marfey's reagent, and 1-(9-Fluorenyl)ethyl chloroformate (FLEC).

Feature(S)-(+)-2-Phenylglycine Methyl Ester HCl (PGME)Mosher's Acid (MTPA)Marfey's Reagent1-(9-Fluorenyl)ethyl Chloroformate (FLEC)
Primary Analyte Chiral Carboxylic AcidsChiral Alcohols and AminesChiral Amines and Amino AcidsPrimary and Secondary Amines, Amino Acids
Primary Technique NMRNMRHPLCHPLC (with fluorescence detection)
Key Advantage Good dispersion of ¹H NMR signals for configuration analysis.[1]Well-established method with extensive literature.High sensitivity for HPLC-UV.High sensitivity for HPLC-fluorescence.[2][3]
Typical Purity ≥97%[4]≥99%≥98%≥99% (enantiomeric ratio)
Optical Rotation ~ +120° (c=1 in H₂O)[4]~ +73° (c=2 in Methanol)N/AN/A

Performance Comparison

For the Analysis of Chiral Carboxylic Acids: PGME vs. Mosher's Acid

This compound is primarily utilized for determining the absolute configuration of chiral carboxylic acids. The methodology involves the formation of diastereomeric amides, which are then analyzed by ¹H NMR spectroscopy. The differential anisotropic effect of the phenyl group in the PGME moiety leads to discernible chemical shift differences (Δδ) for the protons adjacent to the newly formed chiral center, allowing for the assignment of the absolute configuration.

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a widely recognized alternative. While traditionally used for chiral alcohols and amines, its acid chloride can be used to derivatize chiral secondary amines. A direct comparison with PGME for carboxylic acid analysis is less common in the literature. However, a key study suggests that the PGME method may offer greater reliability in some cases compared to the ¹⁹F NMR analysis of MTPA esters.

A significant advantage of the PGME method is the predictable shielding/deshielding effects of the phenyl group on the neighboring protons of the analyte, providing a clear basis for configurational assignment.

For the Analysis of Chiral Amines and Amino Acids: PGME's Indirect Role vs. Marfey's Reagent and FLEC

While PGME is not a primary CDA for amines, it serves as a chiral building block in peptide synthesis. The enantiomeric purity of amino acids is paramount in this context. For the direct analysis of chiral amines and amino acids, Marfey's reagent and FLEC are the more established methods.

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with primary and secondary amines to form diastereomeric adducts that can be readily separated by reversed-phase HPLC and detected by UV. This method is known for its robustness and the distinct color of the derivatives.

1-(9-Fluorenyl)ethyl chloroformate (FLEC) is a fluorescent chiral derivatizing agent. It reacts with primary and secondary amines to yield highly fluorescent diastereomers, enabling trace-level detection by HPLC with fluorescence detection. Both (+)-FLEC and (-)-FLEC are commercially available, allowing for the elution order of the diastereomers to be reversed, which can be advantageous for resolving complex mixtures.[2][3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful chiral derivatization and analysis.

Derivatization of a Chiral Carboxylic Acid with this compound

This protocol is adapted from the literature for the determination of absolute configuration.

Materials:

  • Chiral carboxylic acid (e.g., 2-hydroxy-2-methylbutanoic acid, ~100 mg)

  • This compound (~1.2 equivalents)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (~1.2 equivalents)

  • HOBt (Hydroxybenzotriazole) (~1.2 equivalents)

  • N-methylmorpholine (~2 equivalents)

  • Ethyl acetate

  • Dilute HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvent for NMR analysis (e.g., CDCl₃)

Procedure:

  • Dissolve the chiral carboxylic acid and this compound in a suitable solvent (e.g., dichloromethane) at 0 °C.

  • Successively add PyBOP, HOBt, and N-methylmorpholine to the solution.

  • Stir the reaction mixture at 0 °C for 3 hours.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting diastereomeric amides by preparative TLC or column chromatography.

  • Analyze the purified diastereomers by ¹H NMR spectroscopy.

Workflow for Chiral Derivatization and Analysis

G cluster_sample Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis cluster_result Result Analyte Chiral Analyte (e.g., Carboxylic Acid) Reaction Formation of Diastereomers Analyte->Reaction CDA Chiral Derivatizing Agent (e.g., (S)-(+)-2-PGME) CDA->Reaction Separation Purification (if necessary) Reaction->Separation NMR NMR Spectroscopy Separation->NMR Result Determination of Absolute Configuration and/or Enantiomeric Excess NMR->Result

General workflow for chiral analysis.

Logical Framework for Reagent Selection

The choice of the most appropriate chiral derivatizing agent is a critical decision in the analytical workflow. The following decision tree illustrates a logical approach to selecting a CDA based on the analyte and the analytical goal.

G Analyte What is the analyte's functional group? CarboxylicAcid Chiral Carboxylic Acid Analyte->CarboxylicAcid Carboxyl Amine Chiral Amine or Amino Acid Analyte->Amine Amino Goal_Config Determine Absolute Configuration (NMR)? CarboxylicAcid->Goal_Config Goal_EE_HPLC Determine Enantiomeric Excess (HPLC)? Amine->Goal_EE_HPLC PGME (S)-(+)-2-Phenylglycine Methyl Ester HCl Goal_Config->PGME Yes Mosher Mosher's Acid Goal_Config->Mosher Alternative Marfey Marfey's Reagent (UV) Goal_EE_HPLC->Marfey UV Detection FLEC FLEC (Fluorescence) Goal_EE_HPLC->FLEC Fluorescence Detection

Decision tree for CDA selection.

Conclusion

This compound is a powerful and reliable chiral derivatizing agent for the determination of the absolute configuration of chiral carboxylic acids by NMR spectroscopy. Its performance is comparable, and in some instances, may be superior to the more traditional Mosher's acid method. For the analysis of chiral amines and amino acids, particularly for determining enantiomeric excess by HPLC, Marfey's reagent and FLEC offer high sensitivity and robust performance. The selection of the optimal CDA should be guided by the specific analytical requirements, including the nature of the analyte, the desired information (absolute configuration vs. enantiomeric excess), and the available analytical instrumentation. This guide provides the foundational information and experimental context to make an informed decision for your research needs.

References

A Comparative Guide to the Synthesis of Phenylglycine Esters: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure phenylglycine esters is a critical step in the development of numerous pharmaceuticals, including semi-synthetic β-lactam antibiotics. The stereochemistry of these esters directly influences the biological activity and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of traditional chemical synthesis and emerging enzymatic methods for the production of phenylglycine esters, supported by experimental data and detailed protocols to inform methodological selection in research and development.

Principles of Synthesis

Chemical Synthesis: The classical approach to synthesizing phenylglycine esters often involves the direct esterification of phenylglycine using an alcohol in the presence of a strong acid catalyst, such as thionyl chloride or sulfuric acid. This method is well-established and can be highly efficient. However, if a specific enantiomer is desired, this process typically requires a subsequent resolution step to separate the desired enantiomer from the racemic mixture, which can be inefficient, with a theoretical maximum yield of 50% for the target enantiomer.

Enzymatic Synthesis: Biocatalytic methods employ enzymes, most commonly lipases, to catalyze the esterification of phenylglycine. These reactions are lauded for their high chemo-, regio-, and stereoselectivity, often proceeding under mild reaction conditions. Lipases can be used for the kinetic resolution of racemic phenylglycine esters, where one enantiomer is selectively hydrolyzed or synthesized, leaving the other in high enantiomeric excess. Alternatively, direct esterification of a specific phenylglycine enantiomer can be performed. The use of immobilized enzymes, such as Novozym 435 (Candida antarctica lipase B), allows for easy catalyst recovery and reuse, enhancing the sustainability of the process.

Comparative Data

The following table summarizes the key performance indicators for representative chemical and enzymatic synthesis methods for phenylglycine methyl ester.

ParameterChemical Synthesis (Thionyl Chloride Method)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Thionyl chloride (SOCl₂)Immobilized Lipase (e.g., Novozym 435)
Substrates D-Phenylglycine, MethanolD-Phenylglycine, Methanol
Solvent Methanol (serves as reactant and solvent)Organic Solvent (e.g., tert-butanol)
Temperature 50-65°C30-40°C
Reaction Time 1.5 - 2.5 hours24 - 72 hours
Yield High (often >90%)Moderate to High (can be >80%)
Enantiomeric Excess Dependent on starting material purityHigh (>95%)
Key Advantages Fast reaction times, high conversion ratesHigh enantioselectivity, mild conditions, reusable catalyst, environmentally benign
Key Disadvantages Harsh reagents, potential for side reactions, may require a separate resolution step for racemic starting materialsSlower reaction times, potential for enzyme inhibition, higher initial catalyst cost

Experimental Protocols

Chemical Synthesis: D-Phenylglycine Methyl Ester Hydrochloride

This protocol is adapted from established chemical esterification procedures.

Materials:

  • D-Phenylglycine

  • Methanol

  • Thionyl chloride (SOCl₂)

  • 500mL four-neck flask reactor

  • Stirrer

  • Constant pressure dropping funnel

Procedure:

  • In a 500mL four-neck flask reactor, add 70g of D-phenylglycine and 300mL of methanol.

  • Begin stirring the mixture until it is evenly suspended.

  • Slowly add 60mL of thionyl chloride to the reactor through a constant pressure dropping funnel over a period of 1.5 hours.

  • During the addition of thionyl chloride, maintain the internal temperature of the reactor at 55°C.

  • After the addition is complete, increase the temperature to 60°C and reflux the mixture for 30 minutes to complete the reaction.

  • The product, D-phenylglycine methyl ester hydrochloride, can then be isolated through crystallization by cooling and vacuum distillation.

Enzymatic Synthesis: D-Phenylglycine Methyl Ester

This protocol is a representative example based on general principles of lipase-catalyzed esterification.

Materials:

  • D-Phenylglycine

  • Methanol

  • Immobilized Lipase (e.g., Novozym 435)

  • tert-Butanol (or another suitable organic solvent)

  • Molecular sieves (optional, to remove water)

  • Shaking incubator or orbital shaker

Procedure:

  • To a screw-capped vial, add D-phenylglycine (e.g., 1 mmol) and a suitable organic solvent such as tert-butanol (e.g., 10 mL).

  • Add methanol in a slight molar excess (e.g., 1.2 mmol).

  • Add the immobilized lipase (e.g., 10-20% by weight of the substrates).

  • If the solvent is not anhydrous, add molecular sieves to remove water, which can hinder the esterification reaction.

  • Seal the vial and place it in a shaking incubator at a controlled temperature, typically between 30-40°C.

  • Allow the reaction to proceed with agitation for 24-72 hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Once the reaction is complete, the enzyme can be recovered by simple filtration and washed for reuse.

  • The product can be isolated from the reaction mixture by evaporation of the solvent.

Visualizing the Workflows

The following diagrams illustrate the generalized workflows for the chemical and enzymatic synthesis of phenylglycine esters.

Chemical_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product Phenylglycine Phenylglycine ReactionVessel Reaction Vessel (50-65°C) Phenylglycine->ReactionVessel Methanol Methanol Methanol->ReactionVessel ThionylChloride Thionyl Chloride ThionylChloride->ReactionVessel Distillation Vacuum Distillation ReactionVessel->Distillation Crystallization Crystallization Distillation->Crystallization PGME Phenylglycine Methyl Ester Crystallization->PGME

Caption: Chemical Synthesis Workflow.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product cluster_recycle Recycle Phenylglycine Phenylglycine ReactionVessel Reaction Vessel (30-40°C, Shaking) Phenylglycine->ReactionVessel Methanol Methanol Methanol->ReactionVessel Lipase Immobilized Lipase Lipase->ReactionVessel Solvent Organic Solvent Solvent->ReactionVessel Filtration Filtration ReactionVessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation RecycledLipase Recycled Lipase Filtration->RecycledLipase PGME Phenylglycine Methyl Ester Evaporation->PGME

Caption: Enzymatic Synthesis Workflow.

Conclusion

The choice between chemical and enzymatic synthesis of phenylglycine esters depends on the specific requirements of the application. Chemical synthesis offers a rapid and high-yielding route, which is advantageous for large-scale production where the starting material is already enantiomerically pure. However, the use of harsh reagents and the potential need for subsequent resolution of racemic mixtures are significant drawbacks.

Enzymatic synthesis, while typically slower, provides a highly selective and environmentally friendly alternative. The mild reaction conditions preserve the integrity of sensitive functional groups, and the high enantioselectivity can eliminate the need for costly resolution steps. The reusability of immobilized enzymes further enhances the economic and environmental viability of this approach. For the synthesis of high-value, enantiopure pharmaceutical intermediates, the benefits of enzymatic synthesis often outweigh the longer reaction times. As enzyme engineering and process optimization continue to advance, biocatalysis is poised to become an increasingly important tool in the synthesis of chiral molecules like phenylglycine esters.

A Comparative Guide to the Validation of Analytical Methods for (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-Phenylglycine methyl ester hydrochloride is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Its purity and quality are paramount to ensuring the safety and efficacy of the final drug product. Consequently, robust and validated analytical methods are essential for its accurate quantification and impurity profiling. This guide provides a comparative overview of common analytical techniques for the analysis of this compound, complete with detailed experimental protocols and expected validation performance data based on established literature for similar compounds and ICH guidelines.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the intended purpose of the analysis (e.g., assay, impurity determination), the required sensitivity, and the available instrumentation. The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry for the analysis of this compound. The data presented are representative values based on validation studies of structurally similar amino acid esters and amine hydrochlorides.

Validation ParameterHPLC with UV DetectionGC with FID DetectionArgentometric Titration
Specificity High (can separate from related substances and degradation products)High (good separation of volatile impurities)Moderate (specific for the chloride ion, not the parent compound)
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.999
Range 80-120% of assay concentration80-120% of assay concentration80-120% of assay concentration
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) ≤ 1.0%≤ 1.5%≤ 0.5%
Limit of Detection (LOD) Low (ng/mL range)Low (ng/mL range)Not applicable for assay
Limit of Quantitation (LOQ) Low (µg/mL range)Low (µg/mL range)Not applicable for assay
Robustness Generally robust to minor changes in mobile phase composition, pH, and flow rate.Robust to small variations in oven temperature, carrier gas flow, and injection volume.Highly robust.

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are the protocols for HPLC, GC, and titrimetric analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the assay and impurity determination of pharmaceutical compounds due to its high resolution and sensitivity.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point for reversed-phase chromatography.

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 80:20 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm, which is a common wavelength for compounds with a phenyl group and a carbonyl group.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

  • Sample Preparation: Prepare the sample solution by accurately weighing and dissolving the substance in the mobile phase to a similar concentration as the working standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The peak area of the analyte is used for quantification.

HPLC_Workflow prep Prepare Mobile Phase and Standards hplc HPLC System (Pump, Injector, Column, Detector) prep->hplc sample_prep Prepare Sample Solution sample_prep->hplc data Data Acquisition and Processing hplc->data report Generate Report (Assay, Impurities) data->report

HPLC Analysis Workflow

Gas Chromatography (GC)

GC is particularly useful for the analysis of volatile impurities. For a non-volatile compound like this compound, derivatization is typically required to increase its volatility.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for the analysis of derivatized amino acids (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Derivatization:

    • Accurately weigh the sample or standard into a vial.

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the reaction.

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized solution into the GC.

GC_Workflow sample_prep Sample Weighing derivatization Derivatization (e.g., with BSTFA) sample_prep->derivatization gc GC-FID System (Injector, Column, Oven, Detector) derivatization->gc data Data Acquisition and Processing gc->data report Generate Report (Purity, Impurities) data->report

GC Analysis Workflow with Derivatization

Argentometric Titration

This classical titrimetric method is a simple and cost-effective way to determine the assay of the hydrochloride salt by quantifying the chloride content.

Experimental Protocol:

  • Reagents:

    • 0.1 M Silver Nitrate (AgNO₃) solution, standardized.

    • Potassium chromate (K₂CrO₄) indicator solution (5% w/v).

  • Procedure (Mohr Method):

    • Accurately weigh a suitable amount of this compound and dissolve it in deionized water.

    • Add a few drops of potassium chromate indicator solution.

    • Titrate with standardized 0.1 M AgNO₃ solution until the first appearance of a permanent reddish-brown precipitate of silver chromate.

  • Calculation: The amount of this compound is calculated from the volume of AgNO₃ consumed, the molarity of the AgNO₃ solution, and the molecular weight of the analyte.

Titration_Workflow start Accurately Weigh Sample dissolve Dissolve in Deionized Water start->dissolve indicator Add Potassium Chromate Indicator dissolve->indicator titrate Titrate with Standardized 0.1 M AgNO₃ indicator->titrate endpoint Observe Endpoint (Reddish-Brown Precipitate) titrate->endpoint calculate Calculate Assay Value endpoint->calculate

Argentometric Titration Workflow

Method Selection Logic

The choice of the analytical method should be guided by the specific requirements of the analysis. The following flowchart provides a decision-making framework.

Method_Selection start Define Analytical Need q1 Assay of Hydrochloride Salt? start->q1 q2 Analysis of Volatile Impurities? q1->q2 No titration Argentometric Titration q1->titration Yes q3 Simultaneous Assay and Non-Volatile Impurity Profiling? q2->q3 No gc GC with Derivatization q2->gc Yes hplc HPLC-UV q3->hplc Yes

Decision Flowchart for Method Selection

Conclusion

The validation of analytical methods for this compound is crucial for ensuring its quality and the integrity of the final pharmaceutical products. While HPLC offers a comprehensive solution for both assay and impurity profiling, GC is a powerful tool for analyzing volatile impurities, and titration provides a simple and accurate method for the assay of the hydrochloride salt. The choice of method should be based on a thorough evaluation of the analytical requirements, and the selected method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.

A Comparative Guide to the Spectroscopic Data of (R)- and (S)-Phenylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for the enantiomeric pair, (R)- and (S)-phenylglycine methyl ester. As enantiomers, these compounds exhibit identical physical properties in an achiral environment, including their spectroscopic profiles in standard nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The key differentiating characteristic between them is their interaction with plane-polarized light, a phenomenon known as optical activity.

Spectroscopic Data Comparison

The ¹H NMR, ¹³C NMR, and IR spectra of (R)- and (S)-phenylglycine methyl ester are identical. Any observed differences in these spectra would indicate the presence of impurities. The distinguishing feature between the two enantiomers is their specific rotation, which is equal in magnitude but opposite in sign.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of phenylglycine methyl ester is characterized by signals corresponding to the aromatic protons, the methine proton, the amine protons, and the methyl ester protons.

Assignment Chemical Shift (δ) ppm (Typical) Multiplicity Integration
Phenyl H7.2 - 7.5Multiplet5H
α-H~4.5Singlet/Triplet1H
NH₂Broad Singlet2H
OCH₃~3.7Singlet3H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons, the α-carbon, and the methoxy carbon.

Assignment Chemical Shift (δ) ppm (Typical)
C=O~173
Phenyl C (quaternary)~138
Phenyl CH~127-129
α-C~58
OCH₃~52
Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule.

Functional Group Vibrational Mode **Typical Wavenumber (cm⁻¹) **Intensity
N-HStretch3300 - 3500Medium
C-H (aromatic)Stretch3000 - 3100Medium
C-H (aliphatic)Stretch2850 - 3000Medium
C=O (ester)Stretch~1740Strong
C=C (aromatic)Stretch1450 - 1600Medium-Weak
C-O (ester)Stretch1000 - 1300Strong
Optical Activity

The specific rotation is the key experimental value that differentiates between the (R) and (S) enantiomers. The data presented below is for the hydrochloride salts of the compounds.

Enantiomer Specific Rotation [α]D Concentration (c) Solvent
(R)-phenylglycine methyl ester HCl-118°[1][2]1 in H₂OWater
(S)-phenylglycine methyl ester HCl+120°1 in H₂OWater

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the phenylglycine methyl ester sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Acquire the spectra on a standard NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and potentially a longer relaxation delay may be required to obtain a spectrum with adequate signal-to-noise.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Place the ATR accessory or the KBr pellet holder into the sample compartment of an FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet and subtract it from the sample spectrum.

  • Data Processing: The resulting spectrum will show absorbance or transmittance as a function of wavenumber.

Polarimetry

Measurement of Specific Rotation:

  • Instrument Preparation: Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line at 589 nm) to warm up and stabilize.

  • Blank Measurement: Fill a clean polarimeter cell of a known path length (e.g., 1 dm) with the pure solvent that will be used to dissolve the sample. Place the cell in the polarimeter and zero the instrument.

  • Sample Preparation: Accurately weigh a known amount of the chiral sample and dissolve it in a precise volume of the chosen solvent to obtain a known concentration (in g/mL).

  • Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution and then fill it, ensuring there are no air bubbles in the light path. Place the cell in the polarimeter and record the observed rotation (α).

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the sample in g/mL.

Relationship Between Enantiomers and Spectroscopic Data

The following diagram illustrates the relationship between the (R) and (S) enantiomers of phenylglycine methyl ester and their corresponding spectroscopic data.

G Spectroscopic Properties of Phenylglycine Methyl Ester Enantiomers cluster_enantiomers Enantiomers cluster_identical_spectra Identical Spectroscopic Data cluster_opposite_property Opposite Chiroptical Property R_PGME (R)-Phenylglycine Methyl Ester HNMR ¹H NMR Spectrum R_PGME->HNMR CNMR ¹³C NMR Spectrum R_PGME->CNMR IR IR Spectrum R_PGME->IR SpecificRotation Specific Rotation [α] R_PGME->SpecificRotation - value S_PGME (S)-Phenylglycine Methyl Ester S_PGME->HNMR S_PGME->CNMR S_PGME->IR S_PGME->SpecificRotation + value

Caption: Enantiomers share identical NMR and IR spectra but exhibit opposite specific rotations.

References

Safety Operating Guide

Proper Disposal of (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like (S)-(+)-2-Phenylglycine methyl ester hydrochloride are paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe management of this compound in a laboratory setting.

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper safety protocols is crucial to mitigate risks.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its hazards and the necessary precautions.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment to prevent exposure. This includes:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[2]

  • Hand Protection: Wear protective gloves.[2][3]

  • Body Protection: Use a lab coat or other protective clothing to prevent skin contact.[2][3]

  • Respiratory Protection: If ventilation is inadequate or dust is generated, a suitable respirator should be used.[3]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[3][4]

  • Do not breathe dust.[5]

  • Ensure adequate ventilation in the handling area.[3][6]

  • Store in a cool, dry, and well-ventilated place.[2][3][6]

  • Keep containers tightly closed when not in use.[2][3][5][6]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, seek medical attention.[1][4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. If symptoms persist, call a physician.[1][2]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1][2]

Spill Containment and Cleanup: In case of a spill, prevent further leakage if it is safe to do so.[2][3]

  • Ensure adequate ventilation.[3][6]

  • Wear the appropriate personal protective equipment as detailed above.[2][3]

  • For a dry spill, cover the powder with a plastic sheet or tarp to minimize the spread of dust.[2]

  • Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[1][4][5][6] Avoid creating dust.[2][6]

  • Thoroughly clean the contaminated surface.[2]

Disposal Procedures

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

General Guidelines: Waste disposal should always be conducted in accordance with applicable federal, state, and local environmental control regulations.[2][5] It is recommended to consult with a licensed professional waste disposal service to ensure compliance.

Disposal of Unused Material: Unused this compound should be disposed of as special waste. This typically involves arranging for disposal through a licensed disposal company.[7] The material should be in a suitable, closed container, properly labeled for disposal.[1][4]

Disposal of Contaminated Materials: Any materials, such as personal protective equipment, spill cleanup supplies, or empty containers that have come into contact with this compound, should be treated as contaminated waste. These materials must be placed in a suitable, labeled container for disposal according to institutional and regulatory guidelines. Do not reuse empty containers.[2]

Quantitative Data Summary

PropertyValue
Chemical NameThis compound
CAS Number15028-39-4[1][3]
Molecular FormulaC9 H11 N O2 . H Cl
Purity>95%[1]

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_preparation Preparation cluster_containment Containment cluster_disposal Disposal start Start: Unused or Contaminated Material Identified ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe package Place in a Suitable, Closed, and Labeled Container ppe->package consult Consult Local, State, and Federal Regulations package->consult licensed_disposal Arrange for Disposal by a Licensed Waste Disposal Company consult->licensed_disposal end_point End: Proper Disposal Complete licensed_disposal->end_point

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (S)-(+)-2-Phenylglycine methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound (CAS No. 15028-39-4). The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment

This compound is classified as causing serious eye irritation.[1][2] It may also cause skin and respiratory irritation.[2] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.

Summary of Required PPE:

PPE CategorySpecificationRationale
Eye Protection Goggles (European standard - EN 166) or equivalent safety glasses with side shields.To prevent serious eye irritation from dust particles or splashes.[2]
Hand Protection Protective gloves (e.g., Nitrile rubber).To avoid skin contact and potential irritation.[2]
Skin and Body Protection Long-sleeved laboratory coat.To protect skin from accidental exposure.[2]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 136 approved respirator (e.g., N95 dust mask) should be used if ventilation is inadequate or for large-scale operations.[2][3]To prevent inhalation of dust particles, which may cause respiratory tract irritation.[2]

Operational Protocol: From Receipt to Disposal

This section outlines a step-by-step procedure for the safe handling of this compound in a laboratory setting.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] The compound is stable under recommended storage conditions.[1]

Handling and Use
  • Preparation:

    • Ensure an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust generation.

    • Don all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Handle the solid material carefully to minimize dust formation.

    • Use appropriate tools (e.g., spatula) for transfer.

    • Close the container tightly after use.

  • Dissolving:

    • If preparing a solution, add the solid to the solvent slowly.

    • Be aware of potential incompatibilities with strong acids/alkalis and strong oxidizing/reducing agents.[1]

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Get medical attention if symptoms occur.[1][2]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur.[1]

Spill Management
  • Minor Spills:

    • Ensure adequate ventilation.

    • Wear appropriate PPE.

    • Sweep up the spilled solid and shovel it into a suitable, closed container for disposal.[2]

    • Avoid generating dust.

  • Major Spills:

    • Evacuate the area.

    • Prevent further leakage if it is safe to do so.

    • Contact your institution's environmental health and safety department.

Disposal Plan
  • Waste Container: Dispose of the chemical and any contaminated materials in a suitable, labeled, and closed container.

  • Disposal Regulations: All waste disposal must be in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[1]

Workflow for Safe Handling

The following diagram illustrates the logical progression of steps for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Don PPE b Ensure Ventilation a->b c Locate Safety Equipment b->c d Weighing and Transfer c->d e Dissolving d->e i Spill Management d->i f Decontaminate Work Area e->f j First Aid e->j g Segregate Waste f->g h Dispose via Licensed Service g->h

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(+)-2-Phenylglycine methyl ester hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-(+)-2-Phenylglycine methyl ester hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.